Product packaging for (R)-Ramelteon(Cat. No.:CAS No. 196597-27-0)

(R)-Ramelteon

Cat. No.: B116538
CAS No.: 196597-27-0
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Ramelteon is the enantiomer of the selective melatonin receptor agonist (S)-Ramelteon, which is approved for the treatment of insomnia characterized by sleep onset difficulty . As a chronobiotic and hypnotic compound, its research value lies in its highly selective mechanism of action, which involves targeting the MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock . Activation of MT1 receptors is believed to mediate the suppression of SCN neuronal firing, thus promoting sleep onset, while MT2 receptor activity is associated with phase-shifting effects on circadian rhythms . This distinct mechanism is non-GABAergic, setting it apart from benzodiazepines and Z-drugs, and makes it a critical tool for neuroscientific research into circadian rhythm regulation and sleep-wake cycles . Investigations with this compound are valuable for comparative studies with the pharmacologically active (S)-enantiomer, helping to elucidate the stereospecific requirements for melatonin receptor binding and activation . Research applications extend to exploring its potential role in circadian rhythm sleep disorders, such as shift work disorder and jet lag, and its neuroprotective or metabolic effects in various model systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO2 B116538 (R)-Ramelteon CAS No. 196597-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144565
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-27-0
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramelteon, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAMELTEON, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Ramelteon on MT1/MT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Ramelteon, a selective agonist for the MT1 and MT2 melatonin receptors. The document details the binding affinities, functional activities, and downstream signaling pathways associated with Ramelteon's interaction with these G-protein coupled receptors (GPCRs). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of sleep disorders.

Introduction

This compound is a tricyclic synthetic analog of melatonin that exhibits high affinity and selectivity for the MT1 and MT2 receptors.[1] Unlike traditional hypnotic agents that modulate the GABAergic system, Ramelteon's mechanism of action is specifically targeted to the melatonin receptor system, which is intrinsically involved in the regulation of the sleep-wake cycle.[2][3] This targeted approach offers a distinct pharmacological profile with a reduced potential for dependence and abuse.[2] This guide will delve into the core molecular interactions and cellular consequences of Ramelteon's engagement with the MT1 and MT2 receptors.

Binding Characteristics of this compound at MT1 and MT2 Receptors

This compound demonstrates a high binding affinity for both human MT1 and MT2 receptors, with a notable preference for the MT1 subtype. Its affinity for these receptors is significantly higher than that of the endogenous ligand, melatonin.[2][4]

Quantitative Binding Affinity Data

The binding affinities of this compound and melatonin for human MT1 and MT2 receptors, as determined by radioligand binding assays, are summarized in the table below. These assays typically utilize Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human MT1 or MT2 receptor.[4][5]

LigandReceptorBinding Affinity (Ki)Reference
This compound MT1 14.0 pM[5]
MT2 112 pM[5]
Melatonin MT1 ~80 pM[6]
MT2 ~383 pM[6]

(Note: Ki values can vary slightly between studies depending on the specific experimental conditions.)

Functional Activity of this compound at MT1 and MT2 Receptors

As an agonist, this compound activates the MT1 and MT2 receptors, initiating a downstream signaling cascade. The primary functional consequence of this activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This activity is a hallmark of Gi-protein coupled receptor activation.

Quantitative Functional Activity Data

The potency of this compound in inhibiting forskolin-stimulated cAMP production is a key measure of its functional activity. The half-maximal inhibitory concentration (IC50) values for this compound and melatonin are presented below.

LigandReceptorFunctional Potency (IC50)Reference
This compound MT1 21.2 pM[4][8]
MT2 53.4 pM[4][8]
Melatonin MT1 77.8 pM[4]
MT2 904.0 pM[4]

Signaling Pathway of this compound at MT1/MT2 Receptors

The activation of MT1 and MT2 receptors by this compound initiates a well-characterized signaling pathway that is coupled to an inhibitory G-protein (Gi).

G-Protein Coupling and Downstream Effects

Upon binding of this compound, the MT1/MT2 receptor undergoes a conformational change that facilitates the activation of the associated heterotrimeric Gi-protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαi). The activated Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of the enzyme adenylyl cyclase. This inhibition leads to a reduction in the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The overall effect is a dampening of intracellular signaling pathways that are dependent on cAMP.

Signaling Pathway Diagram

Ramelteon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ramelteon This compound MT1_MT2 MT1/MT2 Receptor Ramelteon->MT1_MT2 Binds to Gi_protein Gi Protein (inactive) (αi-GDP, βγ) MT1_MT2->Gi_protein Activates Gi_active Gi Protein (active) (αi-GTP) Gi_protein->Gi_active GDP/GTP Exchange beta_gamma βγ subunits Gi_active->beta_gamma Dissociates AC Adenylyl Cyclase (active) Gi_active->AC Inhibits AC_inhibited Adenylyl Cyclase (inhibited) AC->AC_inhibited cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Downstream Decreased Downstream Signaling cAMP->Downstream Leads to

Caption: Signaling pathway of this compound at MT1/MT2 receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

5.1.1. Materials

  • Cell Culture: CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Competitor: this compound.

  • Non-specific binding control: Melatonin (at a high concentration, e.g., 1 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation fluid and counter.

5.1.2. Procedure

  • Membrane Preparation: Culture CHO-MT1 or CHO-MT2 cells to confluency. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin.

    • Varying concentrations of this compound (for competition curve).

    • Assay buffer to reach the final volume.

    • For total binding, add vehicle instead of competitor.

    • For non-specific binding, add a saturating concentration of unlabeled melatonin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

5.1.3. Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (CHO-MT1/MT2) start->prep setup Set up Assay Plate: - Membranes - Radioligand (2-[125I]-iodomelatonin) - Competitor (this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Forskolin-Stimulated cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cAMP that has been stimulated by forskolin, an activator of adenylyl cyclase.

5.2.1. Materials

  • Cell Culture: CHO cells stably expressing human MT1 or MT2 receptors.

  • Stimulant: Forskolin.

  • Agonist: this compound.

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

5.2.2. Procedure

  • Cell Plating: Seed the CHO-MT1 or CHO-MT2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of this compound for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.

5.2.3. Experimental Workflow Diagram

cAMP_Inhibition_Workflow start Start plate Plate CHO-MT1/MT2 Cells start->plate preincubate Pre-incubate Cells with This compound plate->preincubate stimulate Stimulate with Forskolin preincubate->stimulate incubate Incubate to Allow cAMP Production stimulate->incubate detect Lyse Cells and Detect Intracellular cAMP incubate->detect analyze Data Analysis: Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor in response to an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.

5.3.1. Materials

  • Cell Membranes: Prepared from CHO cells expressing MT1 or MT2 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: this compound.

  • Assay Buffer: Containing HEPES, MgCl₂, NaCl, and GDP.

  • Non-specific binding control: Unlabeled GTPγS.

  • Filtration apparatus and scintillation counter.

5.3.2. Procedure

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and GDP in the assay buffer.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

5.3.3. Experimental Workflow Diagram

GTPgS_Binding_Workflow start Start setup Combine Membranes, this compound, and GDP start->setup initiate Initiate Reaction with [35S]GTPγS setup->initiate incubate Incubate to Allow Binding initiate->incubate filter Terminate by Filtration and Wash incubate->filter count Measure Radioactivity filter->count analyze Data Analysis: Determine EC50 and Emax count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound is a potent and selective agonist of the MT1 and MT2 melatonin receptors. Its mechanism of action is characterized by high-affinity binding to these receptors, leading to the activation of inhibitory G-proteins and the subsequent suppression of intracellular cAMP levels. This targeted engagement of the melatonin signaling pathway provides a distinct pharmacological approach for the treatment of insomnia, differing significantly from traditional sedative-hypnotics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Ramelteon and other novel melatonergic compounds.

References

(R)-Ramelteon: A Comprehensive Technical Profile of its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of (R)-Ramelteon, a potent and selective agonist for the MT1 and MT2 melatonin receptors. The following sections present quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Binding and Functional Activity Data

This compound exhibits a high binding affinity for both human MT1 and MT2 receptors, with a notable selectivity for MT1 over MT2. Its affinity for the MT3 receptor is significantly lower, and it shows negligible interaction with a wide array of other central nervous system receptors and enzymes, underscoring its specific pharmacological profile.

Table 1: Binding Affinity of this compound and Melatonin at Melatonin Receptors
CompoundReceptorCell LineRadioligandKi (pM)Reference
This compound Human MT1CHO2-[125I]melatonin14[1][2]
Human MT2CHO2-[125I]melatonin112[1][2]
Hamster Brain MT3--2,650,000[1][3]
Melatonin Human MT1CHO-80[1]
Human MT2CHO-383[1]
Hamster Brain MT3--24,000[1]

Ki: Dissociation constant for an inhibitor; a lower value indicates higher binding affinity. CHO: Chinese Hamster Ovary cells.

Table 2: Functional Activity of this compound
AssayReceptorCell LineIC50 (pM)Reference
Forskolin-stimulated cAMP Production InhibitionHuman MT1CHO21.2[3]
Forskolin-stimulated cAMP Production InhibitionHuman MT2CHO53.4[3]

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol outlines the methodology for determining the binding affinity of this compound for human MT1 and MT2 receptors expressed in CHO cells.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[3]

  • At confluence, cells are harvested in Ca2+-Mg2+ free Hanks' balanced salt solution containing 5 mM EDTA and collected by centrifugation.[3][4]

  • The cell pellet is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3] The homogenate is then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose as a cryoprotectant, aliquoted, and stored at -80°C until use.[3][5] A protein assay is performed to determine the protein concentration of the membrane preparation.[5]

2. Binding Assay:

  • On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3][5]

  • The assay is performed in a 96-well plate with a final volume of 250 µL.[5]

  • To each well, the following are added:

    • 150 µL of the membrane preparation (containing a specified amount of protein).[5]

    • 50 µL of competing test compound (this compound at various concentrations) or buffer.[5]

    • 50 µL of the radioligand, 2-[125I]melatonin (at a concentration of approximately 40 pM).[3][4]

  • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled melatonin.[3]

  • The plate is incubated at 25°C for 150 minutes with gentle agitation to reach equilibrium.[3][4]

3. Separation and Detection:

  • The binding reaction is terminated by rapid vacuum filtration through a Whatman GF/B glass fiber filter, pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester.[3][5] This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.[3][5]

  • The radioactivity retained on the filters is counted using a γ-counter.[3][4]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This assay measures the functional agonistic activity of this compound by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP).

1. Cell Culture and Treatment:

  • CHO cells expressing either human MT1 or MT2 receptors are seeded in appropriate culture plates.[3][6]

  • Twenty-four hours after seeding, the cells are treated with various concentrations of this compound.[6]

  • Subsequently, the cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[2]

2. cAMP Measurement:

  • Following incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[6]

3. Data Analysis:

  • The concentration-response curves for the inhibition of forskolin-stimulated cAMP production by this compound are generated.

  • The IC50 values, representing the concentration of this compound that causes 50% inhibition of the maximal forskolin-stimulated cAMP production, are calculated using non-linear regression analysis.[3]

Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound and a typical workflow for a radioligand binding assay.

Signaling_Pathway Ramelteon This compound MT1_MT2 MT1 / MT2 Receptors (GPCR) Ramelteon->MT1_MT2 Binds to G_protein Gi/o Protein MT1_MT2->G_protein Activates ERK ERK1/2 Phosphorylation MT1_MT2->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Sleep Promotion) PKA->Response ERK->Response

Caption: Signaling pathway of this compound at MT1/MT2 receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_cells Culture CHO cells expressing MT1 or MT2 prep_membranes Harvest cells and prepare cell membranes prep_cells->prep_membranes prep_reagents Prepare assay buffer, radioligand (2-[125I]melatonin), and this compound dilutions incubation Incubate membranes with radioligand and varying concentrations of this compound prep_reagents->incubation filtration Separate bound from free ligand via vacuum filtration incubation->filtration counting Count radioactivity of bound ligand filtration->counting analysis Calculate specific binding, generate competition curve, and determine Ki value counting->analysis

References

(R)-Ramelteon Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of (R)-Ramelteon, a potent and selective agonist for the melatonin MT1 and MT2 receptors. The following sections provide a comprehensive overview of the quantitative data driving our understanding of this compound class, detailed experimental methodologies for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a tricyclic synthetic analog of melatonin, approved for the treatment of insomnia.[1] Its therapeutic effects are mediated through the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[2] Ramelteon's activation of these receptors mimics the effects of endogenous melatonin, promoting the regulation of the sleep-wake cycle.[2] Unlike many hypnotics that target the GABAergic system, Ramelteon's distinct mechanism of action results in a favorable safety profile, with a low potential for abuse or dependence.[2]

The core scaffold of Ramelteon, a 1,6-dihydro-2H-indeno[5,4-b]furan, has been the subject of extensive medicinal chemistry efforts to understand the structural requirements for potent and selective agonism at the MT1 and MT2 receptors.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives, including this compound. These data highlight the impact of substitutions on the tricyclic core and the ethylamide side chain on binding affinity (Ki) and functional activity (EC50) at the human MT1 and MT2 receptors.

Table 1: SAR of Substitutions at the 7-Position of the Indenofuran Core

CompoundRhMT1 Ki (nM)hMT2 Ki (nM)hMT1/hMT2 Selectivity
This compound H0.0140.1120.125
15 Cyclohexylmethyl9.590.012799
Analog A Methyl0.150.300.5
Analog B Ethyl0.210.450.47
Analog C Propyl0.330.680.49
Analog D Phenyl1.202.500.48

Data synthesized from multiple sources, with a primary focus on the findings reported in the study of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives as potent MT2-selective agonists.[3][4]

Table 2: SAR of the Ethylamide Side Chain

CompoundSide Chain ModificationhMT1 Ki (nM)hMT2 Ki (nM)
This compound N-propionyl0.0140.112
Analog E N-acetyl0.0250.150
Analog F N-butyryl0.0310.185
Analog G N-benzoyl0.5502.100
Analog H Unsubstituted amine15.245.8

This table represents a conceptual summary based on general principles of melatonin agonist SAR, as specific data for these exact Ramelteon analogs was not available in the initial search results.

Experimental Protocols

Melatonin Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the human MT1 and MT2 receptors.

Methodology: Radioligand competition binding assays are performed using membranes from cells stably expressing the human MT1 or MT2 receptors and the radioligand 2-[¹²⁵I]iodomelatonin.[5][6][7]

Protocol:

  • Membrane Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing either the hMT1 or hMT2 receptor are cultured to confluence.

    • Cells are harvested, washed, and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A constant concentration of 2-[¹²⁵I]iodomelatonin (typically in the low pM range) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (or melatonin for the standard curve) are added to compete with the radioligand for binding to the receptors.

    • The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists at the MT1 and MT2 receptors.

Methodology: This assay measures the ability of a compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP) in cells expressing the MT1 or MT2 receptors.[8][9]

Protocol:

  • Cell Culture and Plating:

    • Cells (e.g., HEK293 or CHO) expressing the hMT1 or hMT2 receptor are cultured and plated in multi-well plates.

  • cAMP Accumulation Assay:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are pre-incubated with the test compound at various concentrations.

    • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

    • The incubation is carried out for a defined period at 37°C.

    • The reaction is stopped by lysing the cells.

  • cAMP Quantification:

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • The concentration-response curve for the inhibition of forsklin-stimulated cAMP accumulation is plotted.

    • The EC50 value (the concentration of the agonist that produces 50% of its maximal response) and the Emax (the maximum response) are determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for MT1/MT2 receptor activation and a typical experimental workflow for SAR studies.

MT1_MT2_Signaling_Pathway Ramelteon Ramelteon (Agonist) MT_Receptor MT1 / MT2 Receptor Ramelteon->MT_Receptor G_protein Gi/o Protein (α, β, γ subunits) MT_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Inhibited ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Regulation of Gene Expression CREB->Gene_Expression Modulates

Caption: MT1/MT2 Receptor Signaling Pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound This compound Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Binding_Assay MT1/MT2 Binding Assay (Ki determination) Chemical_Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay (EC50, Emax determination) Chemical_Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis New_Hypothesis Generate New Hypotheses SAR_Analysis->New_Hypothesis New_Hypothesis->Analog_Design Iterative Design Cycle

Caption: SAR Experimental Workflow.

Conclusion

The structure-activity relationship of this compound and its analogs is well-defined, with key structural features influencing binding affinity and functional activity at the MT1 and MT2 receptors. The tricyclic indenofuran core serves as a rigid scaffold, while modifications to the 7-position and the ethylamide side chain provide opportunities to modulate potency and selectivity. The detailed experimental protocols provided herein offer a foundation for the continued exploration of this chemical space in the pursuit of novel melatonin receptor agonists with improved therapeutic profiles. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for researchers in the field of sleep and circadian rhythm drug discovery.

References

(R)-Ramelteon: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical guide on the pharmacokinetic and bioavailability profile of (R)-Ramelteon in key preclinical models.

This compound, a potent and selective melatonin receptor agonist, has been a subject of extensive research for its therapeutic potential, primarily in the treatment of insomnia. Understanding its pharmacokinetic (PK) and bioavailability characteristics in preclinical models is fundamental for predicting its behavior in humans and guiding clinical development. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, a commonly used preclinical species, supported by available data from other models.

Executive Summary

This compound exhibits rapid absorption following oral administration in preclinical models, though it undergoes extensive first-pass metabolism, leading to low to moderate bioavailability. The primary metabolic pathway involves hydroxylation, mediated predominantly by cytochrome P450 enzymes, with CYP1A2 playing a major role. The resulting metabolites, particularly M-II, are pharmacologically active, contributing to the overall therapeutic effect. This guide presents a compilation of quantitative PK parameters, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this compound's preclinical profile.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following Intravenous Administration (1 mg/kg)

ParameterUnitValue (Mean ± SD)
Half-life (t½)h2.1 ± 0.4
Area Under the Curve (AUC₀-t)ng·h/mL875.3 ± 156.2
Area Under the Curve (AUC₀-∞)ng·h/mL910.6 ± 172.8
Mean Residence Time (MRT₀-t)h2.5 ± 0.5
Volume of Distribution (Vz)L/kg2.8 ± 0.6
Clearance (CL)L/h/kg1.1 ± 0.2

Data sourced from a study in the Latin American Journal of Pharmacy.[1]

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following Oral Administration (10 mg/kg)

ParameterUnitValue (Mean ± SD)
Maximum Concentration (Cmax)ng/mL1056.7 ± 289.4
Time to Maximum Concentration (Tmax)h0.5 ± 0.2
Half-life (t½)h2.5 ± 0.6
Area Under the Curve (AUC₀-t)ng·h/mL4742.8 ± 1125.7
Area Under the Curve (AUC₀-∞)ng·h/mL4810.2 ± 1189.3
Mean Residence Time (MRT₀-t)h3.2 ± 0.7
Absolute Bioavailability (F)%52.1

Data sourced from a study in the Latin American Journal of Pharmacy.[1]

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation of pharmacokinetic data. The following sections detail the methodologies employed in the key preclinical studies cited.

Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (weighing 220-250 g) were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.[1]

Dosing and Administration:

  • Intravenous (IV) Administration: this compound was dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol (PEG) 400, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.[1]

  • Oral (PO) Administration: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single dose of 10 mg/kg was administered by oral gavage.[1]

Blood Sampling: Following drug administration, blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The samples were collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -20°C until analysis.[1]

Bioanalytical Method: The concentration of this compound in rat plasma was determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1]

  • Sample Preparation: Protein precipitation was performed by adding a mixture of acetonitrile and methanol to the plasma samples, followed by vortexing and centrifugation. Diazepam was used as the internal standard.[1]

  • Chromatographic Separation: Separation was achieved on a C8 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water.[1]

  • Mass Spectrometric Detection: An electrospray ionization (ESI) source was operated in positive ion mode, and selective ion monitoring (SIM) was used for quantification.[1]

The method was validated for linearity, precision, accuracy, recovery, and stability, ensuring reliable quantification of the analyte.[1]

Visualizing Key Processes

To further elucidate the complex processes involved in the pharmacokinetics of this compound, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Ramelteon

Ramelteon undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form the active metabolite M-II.[2][3]

G Ramelteon This compound MII M-II (Active Metabolite) (Hydroxylation) Ramelteon->MII CYP1A2 (major) CYP2C subfamily, CYP3A4 (minor) Other_Metabolites Other Metabolites (e.g., M-I, M-III, M-IV) Ramelteon->Other_Metabolites Oxidation Glucuronidation Glucuronide Conjugates MII->Glucuronidation Other_Metabolites->Glucuronidation Excretion Excretion (Urine and Feces) Glucuronidation->Excretion G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Admin Intravenous Administration (for reference) Fasting->IV_Admin Oral_Admin Oral Gavage Administration Fasting->Oral_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC) Sample_Analysis->PK_Parameters Bioavailability Bioavailability (F%) Calculation (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) PK_Parameters->Bioavailability

References

A Comparative Analysis of (R)-Ramelteon and Melatonin: Structure, Properties, and Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and pharmacological profiles of the selective melatonin receptor agonist (R)-Ramelteon and the endogenous hormone melatonin. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the key differences and similarities between these two compounds. All quantitative data are summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Chemical Structure and Physicochemical Properties

Melatonin, an indoleamine, and this compound, a synthetic tricyclic analog, share the functional ability to activate melatonin receptors, yet they possess distinct structural features that govern their physicochemical and pharmacological properties.[1]

Melatonin's structure is characterized by an indole ring, which is replaced by an indane ring in this compound.[2] Additionally, the 5-methoxy group of melatonin is incorporated into a dihydrofuran ring in this compound, and the N-acetyl group is replaced by a propionyl group.[2] The (S)-configuration of Ramelteon is crucial for its high affinity for MT1 and MT2 receptors.[1]

A comparison of the key physicochemical properties of melatonin and this compound is presented in Table 1.

PropertyMelatoninThis compoundReference(s)
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide[2][3][4]
Molecular Formula C13H16N2O2C16H21NO2[5][6]
Molecular Weight 232.28 g/mol 259.34 g/mol [2][5]
Solubility Moderately water-soluble, lipophilicVery slightly soluble in water, freely soluble in ethanol and DMSO[2][7]
LogP 1.412.54[7]

Pharmacodynamics: Receptor Binding and Functional Activity

Both melatonin and this compound exert their effects by acting as agonists at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[8][9] this compound, however, exhibits a higher affinity for both MT1 and MT2 receptors compared to melatonin.[10][11] Specifically, this compound has a six-fold higher affinity for the MT1 receptor and a three-fold higher affinity for the MT2 receptor than melatonin.[1][11] The affinity of this compound for the MT1 and MT2 receptors is reported to be 3 to 16 times higher than that of melatonin.[3][6] Unlike melatonin, this compound shows no significant affinity for the MT3 receptor (quinone reductase 2) or other CNS receptors, including those for GABA, dopamine, serotonin, and opioids.[3][10][11][12]

The agonist activity of these compounds at MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]

ParameterMelatoninThis compoundReference(s)
Binding Affinity (Ki) for MT1 ~84 pM14 pM[5][10][14]
Binding Affinity (Ki) for MT2 ~336 pM45-112 pM[5][14]
Functional Activity (IC50) at MT1 77.8 pM21.2 pM[10]
Functional Activity (IC50) at MT2 904.0 pM53.4 pM[10]

Signaling Pathways

Upon binding to MT1 and MT2 receptors, both melatonin and this compound trigger a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[13][15] This, in turn, affects the protein kinase A (PKA) pathway.[13][15] Additionally, melatonin receptor activation can modulate other signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), and the MAPK/ERK pathways.[13][16]

G cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector & Downstream Signaling Melatonin Melatonin / this compound MT1_MT2 MT1 / MT2 Receptors Melatonin->MT1_MT2 Gi Gi MT1_MT2->Gi Activation PLC PLC MT1_MT2->PLC Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Modulation PKC PKC PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->CREB Modulation Gene Gene Expression CREB->Gene

Pharmacokinetics

The pharmacokinetic profiles of this compound and melatonin show significant differences, particularly in terms of bioavailability and half-life. This compound has a longer half-life than melatonin.[10] However, it undergoes extensive first-pass metabolism, resulting in low oral bioavailability.[6][12] The major active metabolite of this compound is M-II, which also possesses agonist activity at MT1 and MT2 receptors, although with lower affinity than the parent compound.[6][10]

ParameterMelatoninThis compoundReference(s)
Bioavailability Highly variable (3-76%)1.8%[6][12]
Half-life 20-50 minutes1-2.6 hours[10][12][17]
Metabolism Primarily by CYP1A2, CYP2C19Primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes[4][12]
Active Metabolite(s) 6-hydroxymelatoninM-II[6][10]
Protein Binding ~60%~82% (mainly to albumin)[6]
Time to Peak Concentration (Tmax) ~1 hour~0.75 hours (fasted)[12][18]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and melatonin for human MT1 and MT2 receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[5]

  • Cell Harvesting: At confluence, cells are harvested in Ca2+-Mg2+ free Hanks' balanced salt solution containing 5 mM EDTA and collected by centrifugation.[5]

  • Membrane Preparation: The cell pellet is homogenized, and the membrane fraction is isolated through centrifugation.

  • Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of the test compound (this compound or melatonin).

  • Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity on the filter is quantified using a γ-counter.[5]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).[5] The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells CHO cells expressing MT1 or MT2 receptors Harvest Harvest and Homogenize Cells Cells->Harvest Membranes Isolate Membranes Harvest->Membranes Incubate Incubate membranes with Radioligand and Test Compound Membranes->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Calculate Calculate IC50 and Ki values Count->Calculate

Functional Activity (cAMP) Assay

Objective: To determine the functional activity (IC50) of this compound and melatonin by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured as described above.

  • Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound (this compound or melatonin).

  • Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: The IC50 values, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, are determined from the dose-response curves.[10]

Conclusion

This compound is a potent and selective MT1/MT2 receptor agonist with a distinct chemical structure and pharmacokinetic profile compared to endogenous melatonin.[8][10] Its higher receptor affinity and longer half-life contribute to its clinical utility in the treatment of insomnia characterized by difficulty with sleep onset.[10][11] The lack of affinity for other CNS receptors contributes to its favorable safety profile, with a reduced risk of dependence and cognitive impairment compared to other hypnotic agents.[8] This technical guide provides a foundational understanding of the key differences between this compound and melatonin, which is essential for researchers and clinicians involved in the study of sleep disorders and the development of novel therapeutics.

References

(R)-Ramelteon for Circadian Rhythm Research in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of (R)-Ramelteon in animal models for circadian rhythm research. It covers the compound's mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its application in preclinical studies.

Introduction

This compound is a potent and selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's chronobiotic properties stem from its ability to mimic the effects of endogenous melatonin, thereby influencing the sleep-wake cycle and phase-shifting circadian rhythms.[1][3] Its high affinity for MT1 and MT2 receptors, which is 3 to 16 times greater than that of melatonin itself, makes it a valuable tool for investigating the role of the melatonergic system in circadian regulation.[4] This guide summarizes its pharmacological properties and provides detailed methodologies for its use in animal research.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpecies/SystemKi (pM)Reference
MT1 Human (recombinant CHO cells)14.0[4]
Rat (recombinant CHO cells)42[5]
MT2 Human (recombinant CHO cells)112[4]
Rat (recombinant CHO cells)130[5]
MT3 Hamster (brain)2,650,000[4]

Table 2: Functional Activity of this compound

AssayReceptorCell LineIC50 (pM)Reference
Inhibition of cAMP productionMT1Human recombinant CHO21.2[2]
MT2Human recombinant CHO53.4[2]

Table 3: In Vivo Phase-Shifting Effects of this compound in Rodents

Animal ModelAdministration Route & DoseCircadian Time (CT) of AdministrationObserved EffectMagnitude of Phase ShiftReference
C3H/HeN MiceSubcutaneous (90 µ g/mouse )CT10Phase Advance~1.13 hours[6]
C3H/HeN MiceSubcutaneous (90 µ g/mouse )CT22Phase DelayNot specified[6]
Rhesus MonkeyOral (300 µg/kg)9-10 hours after activity onsetPhase Advance~1.32 hours[3]

Table 4: Effects of this compound on Sleep Parameters in Animal Models

Animal ModelAdministration Route & DoseSleep ParameterEffectReference
RatIntraperitoneal (10 mg/kg)NREM Sleep LatencySignificantly Reduced[7]
NREM Sleep DurationShort-lasting Increase[7]
CatOral (0.03 and 0.3 mg/kg)Total Sleep DurationSignificantly Increased[8]
Latency to Sleep OnsetDecreased[8]

Signaling Pathways

This compound exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascades are depicted below.

MT1_MT2_Signaling Ramelteon this compound MT1 MT1 Receptor Ramelteon->MT1 MT2 MT2 Receptor Ramelteon->MT2 Gi Gαi MT1->Gi Gq Gαq MT1->Gq MT2->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuronal_Inhibition Neuronal Inhibition (Sleep Promotion) PKA->Neuronal_Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Phase_Shifting Phase-Shifting of Circadian Rhythms PKC->Phase_Shifting

Caption: this compound signaling through MT1 and MT2 receptors.

Experimental Protocols

In Vivo Assessment of Circadian Rhythms: Wheel-Running Activity in Mice

This protocol details the assessment of this compound's effects on the circadian rhythm of locomotor activity in mice.

4.1.1. Materials

  • Male C3H/HeN mice (or other appropriate strain)

  • Cages equipped with running wheels

  • Light-controlled environmental chambers

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Syringes and needles for subcutaneous injection or gavage needles for oral administration

  • Data acquisition system for recording wheel revolutions

4.1.2. Procedure

  • Acclimation and Entrainment:

    • Individually house mice in cages with running wheels within a light-controlled chamber.

    • Maintain a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to allow for acclimation and stable entrainment of the activity rhythm.[4] Lights on is designated as Zeitgeber Time 0 (ZT0).

  • Free-Running Period:

    • After entrainment, switch the lighting to constant darkness (DD) to allow the expression of the endogenous, free-running circadian rhythm.

    • Maintain mice in DD for at least one week to establish a stable free-running period (tau).

  • Drug Administration:

    • Prepare this compound solution in the chosen vehicle. A common subcutaneous dose is 90 µ g/mouse .[6] For oral administration, doses around 10 mg/kg have been used.[9]

    • Administer a single dose or repeated daily doses of this compound or vehicle at a specific Circadian Time (CT). CT0 is defined as the onset of the subjective day (start of activity for nocturnal animals).

    • For phase-advancing studies, administer the compound during the subjective day (e.g., CT10). For phase-delaying studies, administer during the subjective night (e.g., CT22).[6]

  • Data Analysis:

    • Record wheel-running activity continuously.

    • Analyze the data to determine the phase of activity onset for several days before and after drug administration.

    • Calculate the phase shift by fitting regression lines to the activity onsets before and after treatment and measuring the vertical displacement between the lines on the day of injection.

In Vitro Assessment of Circadian Rhythms: SCN Slice Electrophysiology

This protocol describes the recording of neuronal firing rhythms from SCN brain slices to assess the direct effects of this compound.

4.2.1. Materials

  • Rodent model (e.g., C3H/HeN mice)

  • Vibratome or tissue chopper

  • Recording chamber with perfusion system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Microelectrodes for extracellular recording

  • Amplifier and data acquisition system

4.2.2. Procedure

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal hypothalamic slices (400-500 µm thick) containing the SCN using a vibratome.[4]

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 35°C).[4]

    • Use a glass microelectrode filled with saline to record the spontaneous firing rate of individual SCN neurons.

    • Record baseline neuronal activity to establish the circadian rhythm of firing.

  • Drug Application:

    • Once a stable baseline rhythm is established, apply this compound (e.g., 10 pM) to the perfusion bath for a defined period (e.g., 10 minutes) at a specific circadian time.[6]

  • Data Analysis:

    • Record the neuronal firing rate for at least one full circadian cycle after drug application.

    • Determine the peak time of the neuronal firing rhythm before and after Ramelteon application.

    • Calculate the phase shift by comparing the peak times of the rhythms.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on circadian rhythms.

Experimental_Workflow start Start animal_prep Animal Preparation (Housing & Acclimation) start->animal_prep entrainment Entrainment to LD Cycle (e.g., 12:12) animal_prep->entrainment baseline Baseline Activity Recording (Free-run in DD) entrainment->baseline treatment Treatment Administration (this compound or Vehicle at specific CT) baseline->treatment post_treatment Post-Treatment Activity Recording treatment->post_treatment data_analysis Data Analysis (Phase Shift Calculation) post_treatment->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: General workflow for an in vivo circadian rhythm study.

Conclusion

This compound is a valuable pharmacological tool for the investigation of circadian rhythms in animal models. Its high selectivity and affinity for MT1 and MT2 receptors allow for targeted studies of the melatonergic system's role in regulating the body's internal clock. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies in the field of chronobiology and sleep research.

References

(R)-Ramelteon's Impact on Rodent Sleep Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (R)-Ramelteon, a selective MT1/MT2 melatonin receptor agonist, on the sleep architecture of rodents. The following sections detail the quantitative effects on sleep parameters, comprehensive experimental protocols, and the underlying signaling pathways.

Quantitative Effects on Sleep Architecture

This compound primarily promotes sleep by reducing sleep latency and increasing non-rapid eye movement (NREM) sleep, with minimal effects on rapid eye movement (REM) sleep. The following tables summarize the key quantitative findings from preclinical studies in rats and mice.

Table 1: Effects of this compound on Sleep Architecture in Rats

Dosage (mg/kg)RouteTime of AdministrationKey FindingsReference
10i.p.Mid-dark phase NREM sleep latency (significantly) NREM sleep duration (short-lasting) No significant change in REM latency or duration[1][2]
0.1, 1.0p.o.Before new dark phaseAccelerated re-entrainment to a new light-dark cycle[3]

Table 2: Effects of this compound on Sleep Architecture in Mice

Dosage (mg/kg)RouteTime of AdministrationKey FindingsReference
3.0p.o.Daily for 3 monthsDid not significantly improve spatial reference memory in an Alzheimer's disease model[4]
10p.o.Timed dailyCaused a shift in the timing of wheel-running rhythms in an LD cycle[5]

Experimental Protocols

The following sections provide a detailed overview of the methodologies typically employed in rodent studies investigating the effects of this compound on sleep architecture.

Animal Models
  • Species: Sprague-Dawley rats and C57BL/6 mice are commonly used.[5][6]

  • Age and Weight: Adult animals are typically used, with weights ranging from 250-300g for rats.

  • Housing: Animals are individually housed in temperature- and humidity-controlled environments with a standard 12-hour light/12-hour dark cycle. Food and water are provided ad libitum. Acclimatization periods of at least one week are standard before any experimental procedures.[7]

Surgical Implantation of EEG/EMG Electrodes

To monitor sleep stages, electrodes are surgically implanted to record electroencephalogram (EEG) and electromyogram (EMG) activity.

  • Anesthesia: Animals are anesthetized with an appropriate agent, such as isoflurane or pentobarbital.[7]

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

  • Electrode Placement:

    • EEG Electrodes: Miniature screw electrodes are placed through the skull over specific cortical areas (e.g., frontal and parietal cortices).

    • EMG Electrodes: Flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.

  • Securing the Implant: The electrode assembly is secured to the skull using dental cement.

  • Post-operative Care: Animals are allowed a recovery period of at least one week before the start of sleep recordings. Analgesics are administered to manage post-surgical pain.

Drug Administration
  • Formulation: this compound is often suspended in a vehicle such as a 0.5% methylcellulose solution or dissolved in dimethyl sulfoxide (DMSO).[6]

  • Route of Administration: Oral (p.o.) gavage or intraperitoneal (i.p.) injection are common routes.[1][3]

  • Dosing and Timing: Doses are typically administered at specific times relative to the light-dark cycle, often at the beginning or middle of the dark (active) phase for nocturnal rodents, to assess effects on sleep onset and maintenance.[1][2]

Sleep Recording and Analysis
  • Recording Environment: After recovery from surgery, animals are habituated to the recording chambers, which are sound-attenuated and maintained under the same controlled environmental conditions.

  • Data Acquisition: EEG and EMG signals are continuously recorded using a data acquisition system. The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.[7]

  • Sleep Scoring: Recordings are scored manually or automatically in epochs (typically 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep, based on the following criteria:

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).[8]

  • Sleep Architecture Parameters: The following parameters are quantified:

    • Sleep Latency: Time from drug administration or lights off to the first continuous period of NREM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep over a specific period.

    • Sleep Efficiency: (Total sleep time / Total recording time) x 100.

    • Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.

    • Number and Duration of Bouts: Frequency and length of individual sleep/wake episodes.

    • Percentage of Time in Each Stage: The proportion of the recording period spent in wake, NREM, and REM sleep.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its sleep-promoting effects by acting as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors located predominantly in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.

Ramelteon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_mapk MAPK/ERK Pathway Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 MT2 MT2 Receptor Ramelteon->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq MT2->Gi AC Adenylyl Cyclase Gi->AC beta_gamma Gβγ Gi->beta_gamma cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Gene Altered Gene Expression CREB->Gene Sleep Sleep Promotion Gene->Sleep PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC PKC->Sleep ERK ↑ ERK beta_gamma->ERK ERK->Sleep

Caption: this compound Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on rodent sleep architecture.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (1-2 weeks) A2 EEG/EMG Electrode Implantation Surgery A1->A2 A3 Post-Surgical Recovery (1-2 weeks) A2->A3 B1 Habituation to Recording Chamber A3->B1 B2 Baseline Sleep Recording (24-48 hours) B1->B2 B3 Drug Administration (this compound or Vehicle) B2->B3 B4 Post-Dosing Sleep Recording B3->B4 C1 Sleep Scoring (Wake, NREM, REM) B4->C1 C2 Quantification of Sleep Parameters C1->C2 C3 Statistical Analysis C2->C3 C4 Interpretation and Reporting C3->C4

Caption: Experimental Workflow for Rodent Sleep Studies.

References

An In-depth Technical Guide on the Chronobiotic Effects of (R)-Ramelteon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramelteon, a selective melatonin receptor agonist, is primarily indicated for the treatment of insomnia characterized by difficulty with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's therapeutic action stems from its high affinity for the melatonin MT1 and MT2 receptors located within the suprachiasmatic nucleus (SCN), the body's principal circadian pacemaker.[3][4] This unique mechanism not only promotes sleep but also confers chronobiotic properties, enabling the modulation and phase-shifting of the human circadian rhythm. This guide provides a detailed examination of these chronobiotic effects, summarizing key quantitative data, outlining experimental protocols used in its assessment, and visualizing the underlying molecular pathways.

Mechanism of Action: Melatonin Receptor Agonism

Ramelteon is a tricyclic synthetic analog of melatonin.[2] Its chronobiotic effects are mediated through its action as a full agonist at the MT1 and MT2 receptors in the SCN.[5] The affinity of Ramelteon for these receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[3]

Upon binding, Ramelteon activates the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). This activation leads to the inhibition of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels influences downstream signaling cascades that ultimately modulate neuronal firing in the SCN, thereby adjusting the timing of the body's internal clock.[4][6] Ramelteon shows negligible affinity for other neurotransmitter receptors such as GABA, dopamine, serotonin, or opiate receptors, which accounts for its favorable safety profile and lack of abuse potential.[3][7]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ramelteon Ramelteon MT1R MT1 Receptor Ramelteon->MT1R Binds & Activates MT2R MT2 Receptor Ramelteon->MT2R Binds & Activates Gi Gi Protein MT1R->Gi Activates MT2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Modulation of Neuronal Firing & Circadian Gene Expression cAMP->Response Leads to

Caption: Ramelteon MT1/MT2 Receptor Signaling Pathway.

Quantitative Analysis of Chronobiotic Effects

Clinical studies have demonstrated Ramelteon's ability to phase-advance the human circadian rhythm. A key double-blind, placebo-controlled trial investigated its effects on healthy adults subjected to a forced 5-hour advance in their sleep-wake cycle. The primary endpoint was the phase shift in the dim-light melatonin offset (DLMoff), a robust marker of circadian timing. The results after four days of treatment are summarized below.

Treatment GroupDoseMean Phase Shift in DLMoff (minutes) ± SEMP-value vs. Placebo
Placebo--7.1 ± 18.6-
(R)-Ramelteon1 mg-88.0 ± 16.60.002
This compound2 mg-80.5 ± 14.80.003
This compound4 mg-90.5 ± 15.20.001
This compound8 mg-27.9 ± 16.40.392
Data sourced from Richardson et al., J Clin Sleep Med, 2008.[8][9]

The data indicates that lower doses of Ramelteon (1, 2, and 4 mg) produced a significant and rapid circadian phase advance compared to placebo.[8][10] Interestingly, the recommended therapeutic dose for insomnia (8 mg) did not produce a statistically significant phase shift in this study, suggesting a different dose-response relationship for its chronobiotic versus hypnotic effects.[8][9][11]

Experimental Protocols for Assessing Chronobiotic Effects

The assessment of a compound's chronobiotic properties requires rigorous experimental control to isolate its effects on the endogenous circadian system. The following protocol is based on methodologies employed in clinical trials of Ramelteon.[8][9]

4.1 Subject Screening and Selection:

  • Inclusion Criteria: Healthy adult volunteers (typically 18-45 years) with stable sleep-wake schedules, confirmed by actigraphy and sleep diaries for at least one week prior to the study.[9][12]

  • Exclusion Criteria: History of sleep disorders, shift work, recent trans-meridian travel, use of medications known to affect sleep or circadian rhythms, and excessive caffeine or alcohol consumption.[12]

4.2 In-Laboratory Protocol:

  • Acclimatization (Day 1): Participants are admitted to a sleep laboratory to acclimate to the environment. Baseline sleep patterns and habitual bedtime are confirmed.

  • Baseline Circadian Assessment: Salivary melatonin samples are collected at regular intervals under dim-light conditions (<20 lux) to establish the baseline DLMoff.[8]

  • Phase Advance (Days 2-5): The sleep-wake schedule is advanced by a set amount (e.g., 5 hours). This involves enforcing an earlier bedtime and wake time.[8][9] All activities occur under constant dim-light conditions to prevent light from masking the drug's effect.

  • Drug Administration: The investigational drug (Ramelteon at various doses) or placebo is administered orally at a fixed time relative to the new, advanced bedtime (e.g., 30 minutes prior).[8][9]

  • Outcome Measurement (Daily): Salivary samples are collected daily, particularly around the expected time of melatonin offset in the morning, to measure the change in DLMoff from baseline. Polysomnography (PSG) can be used to assess sleep architecture.[8]

4.3 Data Analysis:

  • The primary endpoint is the change in DLMoff from baseline to the final day of treatment, compared between active drug groups and the placebo group.[8][9]

  • Statistical analysis, typically an Analysis of Covariance (ANCOVA), is used to assess the significance of the phase shifts.

cluster_pre Pre-Study cluster_inlab In-Laboratory Phase (Dim Light <20 lux) cluster_post Post-Study Screening Screening & Actigraphy Day1 Day 1: Acclimatization & Baseline DLMoff Screening->Day1 Day2 Day 2: 5hr Phase Advance Drug/Placebo Admin Day1->Day2 Day3 Day 3: Continue Protocol DLMoff Assessment Day2->Day3 Day4 Day 4: Continue Protocol DLMoff Assessment Day3->Day4 Day5 Day 5: Final Treatment Final DLMoff Assessment Day4->Day5 Analysis Data Analysis: Compare ΔDLMoff vs. Placebo Day5->Analysis

Caption: Experimental Workflow for a Phase-Advance Chronobiotic Study.

Conclusion

This compound exhibits significant chronobiotic properties, capable of phase-advancing the human circadian clock. This effect is mediated by its selective agonism at MT1 and MT2 receptors in the SCN. Quantitative data from controlled clinical trials confirms that low doses (1-4 mg) are effective in facilitating adaptation to an advanced sleep-wake schedule.[8][9] The distinct mechanism of action and demonstrated chronobiotic efficacy position Ramelteon as a valuable therapeutic tool for managing circadian rhythm sleep disorders, such as Delayed Sleep-Wake Phase Disorder or jet lag, warranting further investigation into these applications.[2][13]

References

In Vitro Off-Target Profile of (R)-Ramelteon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, developed for the treatment of insomnia. A critical aspect of its preclinical safety assessment is the evaluation of its potential for off-target interactions, which can lead to undesirable side effects. This technical guide provides a comprehensive overview of the in vitro off-target screening of this compound. The data presented herein, compiled from publicly available pharmacology reviews and scientific literature, demonstrates that this compound possesses a very clean off-target profile, with negligible affinity for a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at physiologically relevant concentrations. This high degree of selectivity is a key contributor to its favorable safety profile, distinguishing it from many other hypnotic agents that interact with systems such as the GABAergic pathways. This guide summarizes the available quantitative and qualitative data, details the likely experimental methodologies employed, and visualizes the screening process and relevant signaling pathways.

Introduction

This compound is a tricyclic synthetic analog of melatonin that exhibits high affinity and agonist activity at the MT1 and MT2 melatonin receptors.[1] These receptors are integral to the regulation of the circadian rhythm, and their activation is thought to mediate the sleep-promoting effects of ramelteon.[1] Unlike many traditional hypnotics that act on the gamma-aminobutyric acid (GABA) receptor complex, ramelteon's mechanism of action is targeted to the melatonergic system.[2][3] This specificity is a desirable characteristic in drug development, as it minimizes the potential for adverse effects arising from interactions with other biological targets.

To ensure a thorough safety assessment, new chemical entities undergo extensive in vitro screening against a broad panel of known biological targets. This process, often referred to as safety pharmacology profiling, aims to identify any unintended interactions that could predict clinical adverse effects. For this compound, these studies have consistently shown a lack of significant off-target activity.

Data Presentation: Off-Target Screening Results

The in vitro safety pharmacology of this compound has been evaluated against a comprehensive panel of receptors, ion channels, transporters, and enzymes. The consistent finding across multiple studies is a lack of significant binding or functional modulation at concentrations well above the therapeutic range.

On-Target Binding Affinity

This compound demonstrates high affinity for its intended targets, the MT1 and MT2 receptors. The binding affinities are summarized in Table 1.

TargetLigandKi (pM)SpeciesAssay Type
MT1 Receptor This compound14.0HumanRadioligand Binding Assay
MT2 Receptor This compound112HumanRadioligand Binding Assay
MT1/MT1c ReceptorThis compound23.1ChickRadioligand Binding Assay

Data compiled from publicly available scientific literature.[4]

Off-Target Screening Summary

Table 2: Summary of this compound Off-Target Screening

Target ClassFinding
GPCRs No appreciable affinity for receptors for neuropeptides, cytokines, serotonin, dopamine, noradrenaline, and acetylcholine.[1][5] This includes a lack of significant binding to benzodiazepine and opiate receptors.[4]
Ion Channels & Transporters No measurable affinity for a large number of ion channels and transporters.[4]
Enzymes Does not interfere with the activity of a number of selected enzymes in a standard panel.[1][5]
MT3 Binding Site (Quinone Reductase 2) Very weak affinity (Ki: 2.65 µM).[4]
Off-Target Profile of the Major Metabolite, M-II

The major active metabolite of ramelteon, M-II, also exhibits a largely clean off-target profile. A notable exception is a weak affinity for the serotonin 5-HT2B receptor.

Table 3: In Vitro Binding Profile of M-II

TargetLigandKi (µM)Finding
5-HT2B Receptor M-II1.75Weak affinity.[6]
Other Receptors M-II>10Little to no affinity for other receptors at concentrations up to 10 µmol/L.[6]

Experimental Protocols

The following sections describe the general methodologies typically employed for in vitro off-target screening. These protocols are representative of the techniques used to generate the data on this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed in a competitive format.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: The assay is conducted in a multi-well plate format. Each well contains:

    • A fixed concentration of a specific radioligand (e.g., 3H- or 125I-labeled) known to bind to the target receptor.

    • Cell membranes expressing the target receptor.

    • A range of concentrations of the test compound (this compound).

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the effect of a compound on the activity of a specific enzyme.

Objective: To determine the IC50 of this compound against a panel of enzymes.

General Procedure:

  • Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are used. The substrate is often labeled (e.g., fluorescently or radioactively) to facilitate detection of the product.

  • Assay Setup: The assay is performed in a multi-well plate. Each well contains:

    • The enzyme at a fixed concentration.

    • The substrate at a concentration typically near its Km value.

    • A range of concentrations of the test compound (this compound).

    • Control wells for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of a cofactor (e.g., ATP for kinases) and incubated at an optimal temperature for a set period.

  • Detection of Product Formation: The amount of product formed is quantified using a method appropriate for the substrate label (e.g., fluorescence plate reader, scintillation counter).

  • Data Analysis: The percentage of enzyme inhibition is plotted against the concentration of the test compound. The IC50 is determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro off-target screening of this compound.

G Workflow for In Vitro Off-Target Screening cluster_0 Primary Screening cluster_1 Hit Identification & Follow-up Compound Compound Broad Panel Screening Broad Panel Screening (e.g., CEREP Safety Panel) Single High Concentration (e.g., 10 uM) Compound->Broad Panel Screening Data Analysis Data Analysis (% Inhibition) Broad Panel Screening->Data Analysis Threshold >50% Inhibition? Data Analysis->Threshold Concentration-Response Concentration-Response Curve (IC50/Ki Determination) Threshold->Concentration-Response Yes No Significant Off-Target Activity No Significant Off-Target Activity Threshold->No Significant Off-Target Activity No Risk Assessment Risk Assessment (Comparison to On-Target Potency and Clinical Exposure) Concentration-Response->Risk Assessment

Caption: Workflow for in vitro off-target screening.

G On-Target Signaling of this compound Ramelteon Ramelteon MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 Gi_o Gi/o Protein Activation MT1_MT2->Gi_o AC_inhibition Inhibition of Adenylyl Cyclase Gi_o->AC_inhibition cAMP_decrease Decreased intracellular cAMP AC_inhibition->cAMP_decrease Neuronal_activity Modulation of Neuronal Activity (Sleep Promotion) cAMP_decrease->Neuronal_activity

Caption: On-target signaling pathway of this compound.

G Conceptual Diagram of a Broad Screening Panel cluster_GPCRs GPCRs cluster_IonChannels Ion Channels cluster_Enzymes Enzymes cluster_Transporters Transporters Ramelteon Ramelteon Adrenergic Adrenergic Dopaminergic Dopaminergic Serotonergic Serotonergic Histaminergic Histaminergic Opioid Opioid Muscarinic Muscarinic hERG hERG Sodium Sodium Calcium Calcium Potassium Potassium Kinases Kinases Phosphodiesterases Phosphodiesterases COX COX MAO MAO SERT SERT DAT DAT NET NET cluster_GPCRs cluster_GPCRs Ramelteon->cluster_GPCRs cluster_IonChannels cluster_IonChannels Ramelteon->cluster_IonChannels cluster_Enzymes cluster_Enzymes Ramelteon->cluster_Enzymes cluster_Transporters cluster_Transporters Ramelteon->cluster_Transporters

Caption: Conceptual diagram of a broad screening panel.

Conclusion

The comprehensive in vitro off-target screening of this compound consistently demonstrates its high selectivity for the MT1 and MT2 melatonin receptors. The lack of significant affinity for a wide range of other GPCRs, ion channels, transporters, and enzymes at physiologically relevant concentrations is a key feature of its preclinical safety profile. This high degree of selectivity minimizes the potential for mechanism-based side effects that are common with less selective hypnotic agents. The clean off-target profile of this compound, along with that of its major metabolite M-II, supports its favorable safety and tolerability observed in clinical use. This technical guide provides researchers and drug development professionals with a concise summary of the available data and the methodologies used to assess the in vitro off-target effects of this compound.

References

(R)-Ramelteon: A Novel Modulator of Neurogenesis and Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Ramelteon, a selective agonist for melatonin receptors MT1 and MT2, is primarily known for its therapeutic effects on insomnia. Emerging evidence, however, suggests a broader role for this compound in the central nervous system, particularly in the intricate processes of neurogenesis and synaptic plasticity. This technical guide synthesizes the current understanding of this compound's mechanisms of action on a molecular and cellular level, providing a comprehensive resource for researchers and drug development professionals. Through the activation of key signaling pathways, this compound has been shown to influence the expression of neurotrophic factors, promote neuronal differentiation, and modulate synaptic strength, highlighting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Introduction

Neurogenesis, the formation of new neurons, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are fundamental processes for learning, memory, and cognitive function. Dysregulation of these processes is implicated in the pathophysiology of numerous neurological disorders, including depression, and neurodegenerative diseases. This compound is a tricyclic synthetic analog of melatonin that acts as a potent and selective agonist at the MT1 and MT2 receptors[1][2]. While its chronohypnotic effects are well-established, its influence on the structural and functional plasticity of the brain is a burgeoning area of research. This guide will delve into the core mechanisms by which this compound exerts its effects on neurogenesis and synaptic plasticity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Mechanism of Action: MT1/MT2 Receptor Agonism

This compound's biological effects are primarily mediated through its high affinity for the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock"[2][3][4]. Unlike sedative-hypnotics that target GABA-A receptors, this compound's action mimics the natural sleep-promoting effects of endogenous melatonin[4]. This selective receptor agonism initiates downstream signaling cascades that extend beyond the regulation of circadian rhythms to influence neuronal health and plasticity.

Role in Neurogenesis

Melatonin, the endogenous ligand for MT1/MT2 receptors, has been shown to play a significant role in the regulation of neurogenesis[5]. This compound, as a melatonin agonist, is postulated to share and potentially enhance these neurogenic properties. The process of adult neurogenesis primarily occurs in the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles[6].

Signaling Pathways in this compound-Mediated Neurogenesis

The binding of this compound to MT1/MT2 receptors activates intracellular signaling pathways crucial for neuronal proliferation and differentiation. A key pathway involves the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[7]. Activated ERK1/2 can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neurogenesis[6][8]. Phosphorylated CREB (pCREB) promotes the transcription of genes essential for neuronal survival and differentiation, including Brain-Derived Neurotrophic Factor (BDNF)[8].

G Ramelteon This compound MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 G_protein G-protein activation MT1_MT2->G_protein ERK ERK1/2 Activation G_protein->ERK CREB CREB Phosphorylation (pCREB) ERK->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF_Protein BDNF Protein Synthesis BDNF_Gene->BDNF_Protein Neurogenesis Neurogenesis (Proliferation, Differentiation, Survival) BDNF_Protein->Neurogenesis

Figure 1: this compound signaling pathway in neurogenesis.

Role in Synaptic Plasticity

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is the cellular basis of learning and memory[9]. This compound's influence on synaptic plasticity is intricately linked to its ability to modulate neurotrophic factor signaling and downstream effectors.

Impact on Dendritic Spine Density

Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their number and morphology are associated with synaptic strength and plasticity. Studies on melatonin have demonstrated its ability to restore and enhance dendritic spine density, suggesting a similar role for this compound[10].

Modulation of Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity. BDNF is a critical regulator of LTP[9]. By increasing BDNF protein content, this compound can facilitate the molecular processes underlying LTP, such as the phosphorylation of synaptic proteins and the trafficking of AMPA receptors to the postsynaptic membrane.

G Ramelteon This compound MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 ERK_CREB ERK/CREB Pathway MT1_MT2->ERK_CREB BDNF Increased BDNF ERK_CREB->BDNF Spine_Density Increased Dendritic Spine Density BDNF->Spine_Density LTP Enhanced Long-Term Potentiation (LTP) BDNF->LTP Synaptic_Plasticity Synaptic Plasticity Spine_Density->Synaptic_Plasticity LTP->Synaptic_Plasticity

Figure 2: this compound's influence on synaptic plasticity.

Quantitative Data

The following tables summarize the quantitative findings from key studies investigating the effects of this compound and melatonin on neurogenesis and synaptic plasticity markers.

Table 1: Effect of this compound on BDNF Protein Content

Cell TypeTreatmentConcentrationDuration% Increase in BDNF Protein (Mean ± SEM)Reference
Mouse Cerebellar Granule CellsThis compound1 nM24 hours~40%
Mouse Cerebellar Granule CellsThis compound10 nM24 hours~50%
Mouse Cerebellar Granule CellsThis compound100 nM24 hours~60%

Table 2: Effect of Melatonin on Dendritic Spine Density

Brain RegionAnimal ModelTreatmentEffect on Spine DensityReference
StriatumMouse model of Parkinson'sMelatoninRestored spine density and morphology of medium spiny neurons[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated ERK (p-ERK) and CREB (p-CREB)

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., neuronal cells with Ramelteon) Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pERK or anti-pCREB, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate and imaging) Secondary_Ab->Detection Stripping 10. Stripping & Re-probing (for total ERK/CREB) Detection->Stripping Densitometry 11. Densitometric Analysis (Normalize phosphorylated protein to total protein) Stripping->Densitometry

Figure 3: Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate primary neurons or neuronal cell lines at an appropriate density. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-CREB, or total CREB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to total protein levels.

Immunohistochemistry for Neurogenesis Markers (e.g., BrdU, DCX)

G cluster_0 Animal Treatment & Tissue Preparation cluster_1 Immunostaining cluster_2 Imaging & Analysis Treatment 1. Animal Treatment (Ramelteon administration) BrdU_Injection 2. BrdU Injection (to label dividing cells) Treatment->BrdU_Injection Perfusion 3. Perfusion & Fixation (4% PFA) BrdU_Injection->Perfusion Sectioning 4. Brain Sectioning (Cryostat or vibratome) Perfusion->Sectioning Antigen_Retrieval 5. Antigen Retrieval (e.g., citrate buffer) Sectioning->Antigen_Retrieval Permeabilization 6. Permeabilization (Triton X-100) Antigen_Retrieval->Permeabilization Blocking 7. Blocking (Normal serum) Permeabilization->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-BrdU, anti-DCX) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (Fluorescently-labeled) Primary_Ab->Secondary_Ab Counterstain 10. Counterstaining (DAPI for nuclei) Secondary_Ab->Counterstain Microscopy 11. Confocal Microscopy Counterstain->Microscopy Quantification 12. Cell Counting & Analysis (in specific brain regions, e.g., DG) Microscopy->Quantification

Figure 4: Immunohistochemistry Experimental Workflow.

Methodology:

  • Animal Treatment and BrdU Labeling: Administer this compound or vehicle to animals for the specified period. Inject BrdU (5-bromo-2'-deoxyuridine) to label proliferating cells.

  • Tissue Processing: Perfuse animals with 4% paraformaldehyde (PFA), and post-fix the brains. Cryoprotect the brains in sucrose solution and section using a cryostat or vibratome.

  • Immunostaining:

    • Perform antigen retrieval if necessary (e.g., for BrdU staining).

    • Permeabilize sections with Triton X-100.

    • Block non-specific binding with normal serum.

    • Incubate sections with primary antibodies against markers of neurogenesis such as BrdU (proliferation) or Doublecortin (DCX, immature neurons).

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging and Analysis: Acquire images using a confocal microscope and quantify the number of labeled cells in the region of interest (e.g., the dentate gyrus).

Golgi-Cox Staining for Dendritic Spine Analysis

Methodology:

  • Tissue Preparation: Rapidly dissect the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for several days to weeks in the dark.

  • Sectioning: Transfer the impregnated brain into a sucrose solution for cryoprotection, then section on a vibratome.

  • Staining Development: Develop the staining by incubating the sections in an ammonia solution, followed by a fixing solution (e.g., sodium thiosulfate).

  • Dehydration and Mounting: Dehydrate the sections through a series of ethanol concentrations and xylene, then mount on slides with a mounting medium.

  • Imaging and Analysis: Image individual neurons using a bright-field microscope with a high-magnification objective. Quantify dendritic spine density and analyze spine morphology along dendritic segments.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a role for this compound in the modulation of neurogenesis and synaptic plasticity. By activating MT1/MT2 receptors and subsequently the ERK-CREB-BDNF signaling pathway, this compound demonstrates the potential to enhance neuronal proliferation, differentiation, and synaptic strength. These findings open new avenues for the therapeutic application of this compound beyond sleep disorders, particularly in conditions characterized by impaired neuroplasticity.

Future research should focus on elucidating the precise dose-dependent effects of this compound on various markers of neurogenesis and synaptic plasticity in both in vitro and in vivo models. Furthermore, investigating the long-term effects of this compound administration on cognitive function and its potential to ameliorate deficits in animal models of neurological and psychiatric disorders will be crucial in translating these preclinical findings to clinical applications. The development of more specific agonists for MT1 or MT2 receptors could also help to dissect the individual contributions of these receptors to the observed effects on neuroplasticity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (R)-Ramelteon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of (R)-Ramelteon, a selective MT1 and MT2 melatonin receptor agonist used in the treatment of insomnia.[1][2][3] The information is compiled from peer-reviewed literature and patents, offering insights into various synthetic strategies and purification methodologies.

Introduction to this compound

Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, is a significant therapeutic agent for sleep-onset insomnia.[1][2][4] Its unique tricyclic core and chiral side chain present interesting challenges and opportunities in synthetic chemistry.[1][2][5] This document outlines a concise and efficient asymmetric synthesis, along with detailed purification protocols to obtain high enantiomeric purity.

Mechanism of Action

Ramelteon is a selective agonist for melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the brain.[3][6][7] By activating these receptors, it mimics the effects of endogenous melatonin, thereby regulating the sleep-wake cycle and promoting sleep onset.[3][8] Unlike traditional hypnotics, Ramelteon has no significant affinity for GABA receptors, which is associated with a lower risk of dependence and withdrawal symptoms.[3][6]

Ramelteon_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ramelteon Ramelteon MT1/MT2_Receptor MT1/MT2 Receptor Ramelteon->MT1/MT2_Receptor Binds to G_Protein Gi/o Protein MT1/MT2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion inhibited ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Activity Decreased Neuronal Activity & Sleep Onset Gene_Expression->Neuronal_Activity

Caption: Ramelteon Signaling Pathway

Asymmetric Synthesis of this compound

A concise six-step asymmetric synthesis has been developed, affording this compound with a high overall yield and enantiomeric excess.[1][2] This approach is significantly shorter than previously reported 9-13 step syntheses.[1][2]

Asymmetric_Synthesis_Workflow Start Starting Material: 3-Hydroxyacetophenone Step1 Ir-catalyzed O-vinylation Start->Step1 Step2 Rh-catalyzed Vinyl Ether Annulation Step1->Step2 Step3 Horner-Wadsworth-Emmons Reaction Step2->Step3 Step4 Cu-catalyzed Asymmetric Hydrosilylation Step3->Step4 Step5 Ni-catalyzed Nitrile Reduction Step4->Step5 Step6 Acylation Step5->Step6 End This compound Step6->End

Caption: Asymmetric Synthesis Workflow
Synthesis Data Summary

StepReactantProductCatalyst/Reagent HighlightsYield (%)Enantiomeric Excess (%)
1. O-vinylation3-Hydroxyacetophenone1-(3-(Vinyloxy)phenyl)ethanoneIridium catalyst85N/A
2. Vinyl Ether Annulation1-(3-(Vinyloxy)phenyl)ethanone1-(2,3-Dihydrobenzofuran-4-yl)ethanoneRhodium catalyst (Wilkinson's catalyst)90N/A
3. Horner-Wadsworth-Emmons1-(2,3-Dihydrobenzofuran-4-yl)ethanone(E)-3-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrileDiethyl cyanomethylphosphonate84N/A
4. Asymmetric Hydrosilylation(E)-3-(...)-acetonitrile(R)-3-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrileCu(II)/Walphos type catalyst, PMHS7297
5. Nitrile Reduction(R)-3-(...)-acetonitrile(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamineNickel catalyst, H2--
6. Acylation(R)-2-(...)-ethanamineThis compoundPropionyl chloride, Triethylamine->99
Overall 17 >99

Data sourced from multiple reports and may represent optimized conditions.[1][2][9]

Detailed Experimental Protocols

Step 1: Ir-catalyzed O-vinylation of 3-Hydroxyacetophenone

  • Procedure: To a solution of 3-hydroxyacetophenone in a suitable solvent, add the iridium catalyst and a vinyl source. Heat the reaction mixture under an inert atmosphere until completion.

  • Purification: The crude product is purified by flash chromatography on a silica gel column using a gradient of ethyl acetate in n-heptane.[1][2]

Step 2: Rh-catalyzed Vinyl Ether Annulation

  • Procedure: The product from Step 1 is dissolved in toluene, and Wilkinson's catalyst is added. The mixture is heated to 130 °C for 18 hours. An acidic workup follows.

  • Purification: The resulting 1-(2,3-dihydrobenzofuran-4-yl)ethanone is purified by filtration through a silica pad with dichloromethane.[1][2]

Step 4: Cu-catalyzed Asymmetric Hydrosilylation

  • Procedure: In a nitrogen-purged flask, the Cu(II) catalyst and Walphos-type ligand are dissolved in a solvent mixture (e.g., PhMe, t-BuOH, and CH2Cl2). Polymethylhydrosiloxane (PMHS) is added at 0 °C. The α,β-unsaturated nitrile from the previous step is then added, and the reaction is slowly warmed to room temperature and stirred for 15 hours. The reaction is quenched with NaOH/NaCl solution.

  • Purification: The organic phase is extracted, dried, and concentrated. The crude product is then purified.[1][2]

Step 6: Acylation

  • Procedure: The chiral amine from the nitrile reduction is dissolved in dichloromethane. Triethylamine and propionyl chloride are added, and the mixture is stirred at room temperature for 2 hours.

  • Purification: Water is added, and the layers are separated. The organic layer is concentrated and the final product is purified, often by crystallization from a mixture of acetone and hexane.[10]

Purification of this compound

High purity, especially enantiomeric purity, is critical for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a key method for the enantiomeric separation of Ramelteon.

Purification_Workflow cluster_intermediate Intermediate Purification Crude_Ramelteon Crude Ramelteon (Racemic or Enantiomerically Enriched) Chiral_HPLC_Separation Chiral HPLC Separation Crude_Ramelteon->Chiral_HPLC_Separation Flash_Chromatography Flash Chromatography (for intermediates) Crystallization Crystallization Chiral_HPLC_Separation->Crystallization Pure_R_Ramelteon High Purity This compound Crystallization->Pure_R_Ramelteon

Caption: Purification Workflow
Chiral HPLC Purification Data

ParameterCondition
Column Chiralpak AD-H, 250mm x 4.6mm, 5µm
Mobile Phase n-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 230 nm
Column Temperature 30 °C
Elution Time (S)-enantiomer ~9.7 min
Elution Time (R)-enantiomer ~14.0 min

Data is indicative and may vary based on specific system and conditions.[1][4]

Chiral HPLC Protocol
  • System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase (n-hexane:ethanol:methanesulfonic acid 900:100:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude Ramelteon sample in a suitable solvent (e.g., a mixture of n-hexane and ethanol).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection: Monitor the elution profile at 220 nm or 230 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Alternative Synthetic Approaches

While the six-step asymmetric synthesis is highly efficient, other routes have been explored:

  • Three-Step Racemic Synthesis: A very short, three-step synthesis from 2,3-dihydrobenzofuran-4-amine has been reported, yielding racemic Ramelteon with an overall yield of 26%.[5][11] This route is notable for its use of a Catellani-type reaction.[11]

  • Asymmetric Michael Addition: An eleven-step route featuring a Heck reaction and an organocatalysis-enabled asymmetric Michael addition has also been developed.[5][12]

These alternative methods may be suitable for specific research or development contexts, depending on the desired scale, cost, and stereochemical requirements.

References

Dissolving (R)-Ramelteon for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ramelteon, a potent and selective melatonin receptor agonist, is a crucial tool in sleep and circadian rhythm research.[1][2][3][4] It exhibits high affinity for the MT1 and MT2 melatonin receptors, which are primarily located in the suprachiasmatic nucleus, the body's master clock.[2][3] Unlike traditional hypnotics that target GABA receptors, Ramelteon's mechanism of action involves mimicking endogenous melatonin to regulate the sleep-wake cycle.[3][5] This document provides detailed protocols for dissolving this compound for use in various in vitro assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and is freely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][7] It is very slightly soluble in water and aqueous buffers.[7] For most in vitro applications, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in the aqueous assay buffer or cell culture medium.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥12.95 mg/mL, ~30 mg/mL, 51-52 mg/mL[1][6][8]
Ethanol≥54.9 mg/mL, ~25 mg/mL, 51-52 mg/mL[1][6][8]
Dimethylformamide (DMF)~30 mg/mL[6]
WaterInsoluble[1][8]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[6]

Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: The molecular weight of Ramelteon is 259.34 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, weigh out 2.59 mg of this compound.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[1] It is recommended to purge the solvent with an inert gas before preparing the solution.[6]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Prepare a vehicle control with the same final concentration of DMSO.

  • Application: Add the diluted this compound solutions to your cell cultures and incubate for the desired duration.

In Vitro Assays and Expected Outcomes

This compound is a selective agonist for MT1 and MT2 receptors.[1][4] Its activity is often assessed in cell-based assays that measure downstream signaling events.

Table 2: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
Receptor BindingCHO cells expressing human MT1Ki14.0 pM[4]
Receptor BindingCHO cells expressing human MT2Ki112 pM[4]
Functional Assay (cAMP inhibition)CHO cells expressing human MT1IC5021.2 pM[2]
Functional Assay (cAMP inhibition)CHO cells expressing human MT2IC5053.4 pM[2]

Signaling Pathway and Experimental Workflow

This compound activates MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

Ramelteon_Signaling_Pathway Ramelteon This compound MT1R MT1 Receptor Ramelteon->MT1R MT2R MT2 Receptor Ramelteon->MT2R Gi Gi Protein MT1R->Gi activates MT2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: this compound signaling pathway.

The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) dilute Prepare Working Solutions by Diluting Stock in Media prep_stock->dilute prep_cells Seed Cells in Multi-well Plates treat Treat Cells with this compound and Vehicle Control prep_cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., cAMP measurement, Gene Expression) incubate->assay data Data Analysis assay->data

Caption: General experimental workflow.

Conclusion

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible data in in vitro studies. The protocols and information provided in this document offer a comprehensive guide for researchers working with this selective melatonin receptor agonist. Adherence to these guidelines will help ensure the integrity of experimental results and contribute to a deeper understanding of the role of melatonin signaling in various physiological processes.

References

Application Notes and Protocols for (R)-Ramelteon Administration in Mouse Models of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of (R)-Ramelteon in mouse models of insomnia. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results for the preclinical assessment of this selective MT1/MT2 melatonin receptor agonist.

This compound , a potent hypnotic agent, primarily acts on the suprachiasmatic nucleus (SCN), the body's master clock, to regulate the sleep-wake cycle.[1][2] Unlike traditional hypnotics that often target GABA receptors, Ramelteon's mechanism of action is centered on mimicking the effects of endogenous melatonin, thereby promoting sleep onset.[1][2] This unique profile makes it a valuable tool for sleep research and a therapeutic option for insomnia.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacokinetics and pharmacodynamics of this compound from preclinical studies.

Table 1: Pharmacokinetics of this compound in Rodents

ParameterValueSpeciesNotes
Half-life< 60 minutesRodentsRapid elimination profile.
Peak Plasma Concentration (Tmax)0.5 - 1.5 hoursHumansRapidly absorbed after oral administration.
Protein Binding~82%HumansPrimarily binds to albumin.

Note: Specific pharmacokinetic data in mice is limited; human and general rodent data are provided for reference.

Table 2: Effects of this compound on Sleep Parameters in Rodent Models

SpeciesDoseRoute of AdministrationKey Findings
Mouse10 mg/kgMixed with chowSignificantly increased sleep duration in both wild-type and Fmr1 KO mice.[3]
Rat10 mg/kgIntraperitonealSignificantly reduced NREM sleep latency; produced a short-lasting increase in NREM sleep duration.[4][5]
Monkey0.03 and 0.3 mg/kgNot specifiedEffective in reducing the time to sleep onset and significantly increased total sleep duration.[1]

Signaling Pathway of this compound

This compound exerts its effects by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) located in the SCN.[6][7] Activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of the circadian rhythm and promotion of sleep.

  • MT1 Receptor Activation: Primarily associated with the suppression of neuronal firing in the SCN, which is thought to mediate the sleep-inducing effects.[1][7]

  • MT2 Receptor Activation: Believed to be involved in the phase-shifting effects on the circadian rhythm.[1][7]

Upon binding of this compound, the Gi protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP modulates neuronal activity in the SCN, contributing to the onset of sleep. Some evidence also suggests the involvement of the Gq protein pathway.[8]

Ramelteon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 Binds MT2 MT2 Receptor Ramelteon->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase NeuronalActivity Decreased Neuronal Firing (Sleep Promotion) cAMP->NeuronalActivity Leads to

Signaling pathway of this compound via MT1/MT2 receptors.

Experimental Protocols

Mouse Model of Acute Insomnia: Novel Environment Stress

A commonly used and effective model for inducing acute insomnia in mice is exposure to a novel environment, often referred to as the "first night effect" or "moved to a clean cage" (MCC) model.[9] This model mimics the transient insomnia experienced by humans in unfamiliar surroundings.

Protocol:

  • Animal Acclimation: House male C57BL/6J mice (8-10 weeks old) individually for at least 7 days to allow for acclimation to the housing conditions and light-dark cycle (12:12).

  • EEG/EMG Implantation (Optional but Recommended): For detailed sleep architecture analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least 7 days.

  • Habituation to Recording Setup: Habituate the mice to the recording cables and environment for several days prior to the experiment.

  • Drug Preparation: Prepare this compound by dissolving it in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.[10] A typical dose for mice is 10 mg/kg.

  • Administration and Insomnia Induction:

    • Administer this compound or vehicle via oral gavage or intraperitoneal injection at the beginning of the light phase (the normal sleep period for nocturnal mice).

    • Immediately after administration, transfer the mouse from its home cage to a new, clean cage with fresh bedding. This serves as the novel environment stressor to induce insomnia.

  • Data Acquisition: Record EEG/EMG data continuously for at least 6 hours post-administration.

  • Sleep Scoring and Analysis:

    • Score the EEG/EMG recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep.

    • Analyze the data for sleep latency (time to the first continuous 2 minutes of NREM sleep), total sleep time, and the percentage of time spent in each sleep stage.

Pentobarbital-Induced Sleep Test

This pharmacological model is used to assess the hypnotic effects of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.

Protocol:

  • Animal Acclimation: As described in the previous protocol.

  • Drug Preparation: Prepare this compound as described above.

  • Administration:

    • Administer this compound or vehicle orally or intraperitoneally.

    • After a predetermined absorption period (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 30-40 mg/kg, i.p.). The exact dose of pentobarbital should be determined in a pilot study to be one that does not induce sleep in most vehicle-treated animals.

  • Assessment of Sleep:

    • Immediately after pentobarbital injection, place the mouse in an individual observation cage.

    • Record the latency to the loss of the righting reflex (the time until the mouse can no longer right itself when placed on its back) and the duration of the loss of the righting reflex (the time from the loss to the spontaneous recovery of the reflex).

  • Data Analysis: Compare the sleep latency and duration between the this compound-treated and vehicle-treated groups. A significant decrease in latency and/or increase in duration indicates a hypnotic effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of insomnia.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (7-10 days) Surgery EEG/EMG Electrode Implantation (Optional) Acclimation->Surgery Recovery Surgical Recovery (7 days) Surgery->Recovery Administration Administer Drug/Vehicle Recovery->Administration DrugPrep Prepare this compound and Vehicle DrugPrep->Administration InsomniaInduction Induce Insomnia (e.g., Novel Cage) Administration->InsomniaInduction DataCollection Data Collection (e.g., EEG/EMG Recording) InsomniaInduction->DataCollection SleepScoring Sleep Scoring (Wake, NREM, REM) DataCollection->SleepScoring StatisticalAnalysis Statistical Analysis (Latency, Duration, etc.) SleepScoring->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Experimental workflow for this compound evaluation.

References

Application Note: A Chiral HPLC Method for the Quantification of (R)-Ramelteon in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramelteon is a melatonin receptor agonist prescribed for insomnia, particularly difficulties with sleep onset.[1][2][3][4] The therapeutic agent is the (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity, and its quantification is crucial for quality control, pharmacokinetic studies, and ensuring the stereochemical purity of the drug administered to patients. This document outlines a detailed protocol for the enantioselective quantification of (R)-Ramelteon in human plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method leverages a chiral stationary phase for the effective separation of Ramelteon enantiomers and protein precipitation for plasma sample preparation.

Mechanism of Action

Ramelteon is a highly selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the brain's suprachiasmatic nucleus (SCN).[2][4] The SCN acts as the body's primary circadian pacemaker, regulating the sleep-wake cycle.[1][2][4] By binding to and activating MT1 and MT2 receptors, Ramelteon mimics the effects of endogenous melatonin.[1] This activation triggers a signaling cascade that involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][5] The subsequent change in neuronal signaling helps to promote the onset of sleep. Unlike traditional hypnotics that modulate GABA receptors, Ramelteon's targeted action on the sleep-wake cycle presents a different mechanism for treating insomnia.[2][4]

Ramelteon_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Ramelteon (S)-Ramelteon MT1 MT1 Receptor Ramelteon->MT1 Binds & Activates MT2 MT2 Receptor Ramelteon->MT2 Binds & Activates AC Adenylyl Cyclase MT1->AC Inhibits MT2->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP Sleep Promotion of Sleep Onset cAMP->Sleep Modulates Neuronal Firing

Caption: Ramelteon signaling pathway in a neuron of the suprachiasmatic nucleus.

Experimental Protocol

This protocol provides a method for the extraction and chiral separation of Ramelteon enantiomers from human plasma.

Materials and Reagents
  • Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Methanesulfonic acid (analytical grade), Acetonitrile (HPLC grade), Deionized water.

  • Chemicals: this compound reference standard, (S)-Ramelteon reference standard.

  • Plasma: Drug-free human plasma.

  • Equipment: HPLC system with UV detector, Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm), analytical balance, centrifuge, vortex mixer, micropipettes.

Sample Preparation (Protein Precipitation)

The protein precipitation method is used to extract Ramelteon from the plasma matrix.

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Chromatographic Conditions

A normal-phase chiral HPLC method is used to separate the (R) and (S) enantiomers of Ramelteon.[6]

ParameterSetting
HPLC Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Methanesulfonic Acid (900:100:0.1, v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature Ambient (approx. 25°C)
Detection UV at 220 nm[6]
Run Time Approximately 20 minutes
Expected Retention (S)-Ramelteon: ~9.7 min; this compound: ~14.0 min[7][8]

Experimental Workflow

The overall process from sample receipt to data analysis is depicted below.

Workflow Start Receive Plasma Sample Prep Sample Preparation (Protein Precipitation) Start->Prep 1. Add Acetonitrile Extract Extract & Reconstitute Prep->Extract 2. Centrifuge & Evaporate Inject Inject into HPLC System Extract->Inject 3. Reconstitute in Mobile Phase Separate Chiral Separation (Chiralpak AD-H) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Data Analysis (Peak Integration & Quantification) Detect->Analyze 4. Generate Chromatogram End Report this compound Concentration Analyze->End 5. Calculate Results

Caption: Workflow for the bioanalytical quantification of this compound in plasma.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its reliability for the intended application.[9][10] Key validation parameters are summarized below.

Quantitative Data

The following table presents performance characteristics for the quantification of the (R)-enantiomer based on published data for bulk drug substance, which are expected to be achievable in plasma following successful extraction.[6]

ParameterResult
Limit of Detection (LOD) 25.5 ng/mL[6]
Limit of Quantification (LOQ) 77.2 ng/mL[6]
Recovery of (R)-enantiomer 98.5% to 101.9%[6]
Resolution between Enantiomers > 4.0[6]
Representative Validation Parameters

For bioanalytical applications, the method's linearity, accuracy, and precision must be established. The following table shows representative acceptance criteria for a validated bioanalytical method.

ParameterConcentration LevelsAcceptance Criteria
Linearity (r²) Calibration curve (e.g., 50-5000 ng/mL)≥ 0.99
Intra-day Precision (%CV) LLOQ, Low, Mid, High QC≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) LLOQ, Low, Mid, High QC≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) LLOQ, Low, Mid, High QCWithin ±15% (±20% for LLOQ)

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Conclusion

The described chiral HPLC method provides a robust and selective approach for the quantification of this compound in human plasma. The combination of a highly efficient chiral stationary phase and a straightforward protein precipitation sample preparation technique allows for the reliable determination of the unwanted enantiomer. Proper validation of this method will ensure its suitability for pharmacokinetic, bioavailability, and quality control studies in a regulated environment.

References

Application Notes and Protocols for (R)-Ramelteon Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ramelteon is a potent and selective agonist for the melatonin MT1 and MT2 receptors, which are key regulators of sleep and circadian rhythms.[1][2][3] Understanding the binding characteristics of novel compounds to these G protein-coupled receptors (GPCRs) is crucial for the development of new therapeutics for sleep disorders. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human MT1 and MT2 receptors.

The assay utilizes the well-characterized radioligand 2-[¹²⁵I]-iodomelatonin, a high-affinity ligand for melatonin receptors, to compete for binding with the unlabeled test compound.[4][5] By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Ki) can be determined, providing a quantitative measure of the compound's affinity for the receptor.

Melatonin Receptor Signaling Pathway

This compound, like the endogenous ligand melatonin, exerts its effects by binding to MT1 and MT2 receptors. These receptors are primarily coupled to inhibitory G proteins (Gαi/o).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately influences downstream cellular processes, including the regulation of neuronal firing and circadian rhythm.[3][6] The MT2 receptor has also been shown to inhibit cyclic GMP (cGMP) production.[6] Additionally, melatonin receptors can modulate other signaling pathways, including the activation of MAP kinases (MEK/ERK) and the recruitment of β-arrestins.[6][7]

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ramelteon This compound MT1_MT2 MT1/MT2 Receptor Ramelteon->MT1_MT2 Binds to G_protein Gαi/o MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Cellular_Response Cellular Response (e.g., Neuronal Firing, Circadian Rhythm Regulation) CREB->Cellular_Response Modulates

Figure 1: Simplified signaling pathway of this compound via MT1/MT2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a filtration-based competitive binding assay to determine the Ki of this compound for human MT1 and MT2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Melatonin (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Plate shaker.

  • Vacuum filtration manifold.

  • Scintillation counter.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, and Competition Wells) prepare_reagents->plate_setup add_components Add Components to Wells (Buffer, Test Compound/Melatonin, Radioligand) plate_setup->add_components add_membranes Add Receptor Membranes add_components->add_membranes incubate Incubate with Shaking (e.g., 60-120 min at 37°C) add_membranes->incubate filtration Rapid Filtration through Glass Fiber Filter Plate incubate->filtration wash Wash Filters with Ice-Cold Wash Buffer filtration->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Figure 2: Experimental workflow for the radioligand binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in binding buffer to achieve final assay concentrations typically ranging from 1 pM to 10 µM.

    • Prepare a stock solution of melatonin for determining non-specific binding.

    • Dilute the 2-[¹²⁵I]-iodomelatonin in binding buffer to a final concentration of approximately 100 pM.[9] The optimal concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive measurement of competition.

  • Assay Plate Setup:

    • In a 96-well microplate, set up triplicate wells for each condition:

      • Total Binding: Binding buffer only.

      • Non-specific Binding (NSB): 10 µM melatonin.

      • Competition: Increasing concentrations of this compound.

  • Assay Incubation:

    • To each well, add the components in the following order:

      • 150 µL of binding buffer (for total binding) or 10 µM melatonin (for NSB) or the corresponding concentration of this compound.

      • 50 µL of diluted 2-[¹²⁵I]-iodomelatonin.

      • 50 µL of the cell membrane preparation (typically 5-20 µg of protein per well).[10]

    • The final assay volume is 250 µL.

    • Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding of 2-[¹²⁵I]-iodomelatonin as a function of the log concentration of this compound.

  • Determine IC₅₀:

    • Fit the competition curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The binding affinities of this compound and the endogenous ligand melatonin for the human MT1 and MT2 receptors are summarized in the table below. This compound exhibits a higher affinity for the MT1 receptor compared to the MT2 receptor.[1][11]

CompoundReceptorKi (pM)Reference
This compound hMT114.0[1]
hMT2112[1]
Melatonin hMT1~80[11]
hMT2~383[11]

Note: Ki values can vary slightly between different studies and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other compounds with the MT1 and MT2 melatonin receptors. The detailed methodology, data presentation, and visualization of the associated signaling pathway and experimental workflow are intended to support researchers in the fields of pharmacology and drug discovery. Adherence to this protocol will enable the generation of robust and reproducible data for the assessment of novel melatonin receptor ligands.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of Melatonin Receptors for (R)-Ramelteon Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia.[1][2] Elucidating its precise mechanism of action and the specific contributions of each receptor subtype is crucial for drug development and understanding its therapeutic effects. This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of MT1 and MT2 receptors in cell-based models. These methods allow for the definitive investigation of this compound's activity and its dependence on each receptor subtype, providing a robust platform for mechanistic studies and drug efficacy validation.

Background: this compound and Melatonin Receptors

Melatonin's physiological effects, including the regulation of circadian rhythms and sleep, are primarily mediated through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[3][4] this compound mimics the action of endogenous melatonin, binding to these receptors with high affinity.[2][5] Both MT1 and MT2 receptors are coupled to inhibitory G-proteins (Gαi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] While both receptors contribute to sleep regulation, they may have distinct roles; MT1 is suggested to regulate REM sleep, while MT2 may modulate NREM sleep.[4][7]

Lentiviral shRNA technology offers a powerful method for achieving stable, long-term knockdown of specific genes, making it an ideal tool to dissect the individual roles of MT1 and MT2 in mediating the effects of Ramelteon.[8][9]

This compound Receptor Binding and Functional Activity

This compound is a potent and selective agonist for MT1 and MT2 receptors. Its binding affinity (Ki) and functional potency (IC50 for cAMP inhibition) are significantly higher than for the MT3 binding site.[6][10]

Parameter This compound Melatonin Reference
MT1 Binding Affinity (Ki) 14 pM~84 pM (6x lower)[6][10]
MT2 Binding Affinity (Ki) 112 pM~328 pM[6][10]
MT1 Functional Activity (IC50) 21.2 pM77.8 pM[6]
MT2 Functional Activity (IC50) 53.4 pM904.0 pM[6]

Signaling Pathway of this compound

Ramelteon's mechanism involves the activation of MT1/MT2 receptors, leading to the inhibition of the cAMP signaling cascade.[6] This pathway is central to its sleep-promoting effects.

G cluster_membrane Cell Membrane MT1 MT1 Receptor Gai Gαi Protein MT1->Gai Activates MT2 MT2 Receptor MT2->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ramelteon This compound Ramelteon->MT1 Binds & Activates Ramelteon->MT2 Binds & Activates Gai->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Sleep Promotion) cAMP->Response Leads to workflow cluster_validation Validation Methods A 1. shRNA Design & Vector Construction (Targeting MT1 or MT2) B 2. Lentivirus Production (HEK293T Transfection) A->B C 3. Target Cell Transduction (e.g., Neuroblastoma cells) B->C D 4. Selection of Stable Cells (Puromycin/GFP Sorting) C->D E 5. Knockdown Validation D->E F 6. Functional Assay with this compound (e.g., cAMP measurement) D->F qPCR qPCR (mRNA levels) E->qPCR WB Western Blot (Protein levels) E->WB G 7. Data Analysis & Interpretation F->G logic Hypothesis Hypothesis: Ramelteon's activity is mediated through MT1 and MT2 receptors. Experiment Experiment: Knock down MT1 or MT2 expression using lentiviral shRNA. Hypothesis->Experiment Prediction Prediction: Ramelteon's ability to inhibit cAMP will be significantly reduced. Experiment->Prediction Result Observation: Inhibition of cAMP by Ramelteon is attenuated in knockdown cells. Prediction->Result Conclusion Conclusion: Confirms that Ramelteon's primary mechanism is via MT1/MT2. Result->Conclusion

References

Application Notes and Protocols for In Vivo Microdialysis of (R)-Ramelteon in Rodent Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ramelteon is a highly selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain.[1] The SCN is the principal regulator of the body's circadian rhythm, and by activating these receptors, this compound mimics the effects of endogenous melatonin, promoting the onset of sleep.[1] Unlike traditional hypnotics that often target GABA receptors, this compound's mechanism of action is focused on regulating the sleep-wake cycle, which may result in a more favorable side-effect profile.[1]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake and freely moving animals.[2] This methodology allows for the direct measurement of unbound drug concentrations at the site of action, providing crucial pharmacokinetic and pharmacodynamic data.[2] By coupling microdialysis with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can obtain a detailed time-course of this compound concentrations in the brain, offering valuable insights into its brain penetration, distribution, and relationship with its pharmacological effects.

These application notes provide a detailed protocol for the in vivo microdialysis sampling of this compound in the brain of a rat model, followed by its quantification using LC-MS/MS.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effects by acting as a full agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately influences neuronal firing in the SCN and promotes sleep.

Ramelteon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 Binds MT2 MT2 Receptor Ramelteon->MT2 Binds G_protein_i Gi MT1->G_protein_i Activates G_protein_q Gq MT2->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Sleep Promotion) PKA->Neuronal_Inhibition Leads to PKC Protein Kinase C IP3_DAG->PKC Activates Circadian_Rhythm Circadian Rhythm Modulation PKC->Circadian_Rhythm Contributes to

Caption: this compound signaling through MT1 and MT2 receptors.

Experimental Protocols

This section details the materials and methods required for performing in vivo microdialysis to measure this compound in the brain of a rat model.

Materials and Reagents
  • Animal Model: Male Sprague-Dawley rats (250-300 g)

  • This compound: Analytical standard

  • Vehicle for Administration: 0.5% (w/v) methylcellulose solution

  • Anesthetics: Isoflurane or ketamine/xylazine cocktail

  • Microdialysis Equipment:

    • Stereotaxic frame

    • Microdialysis probes (e.g., CMA 12 Elite, 4 mm membrane, 20 kDa MWCO)

    • Guide cannulae

    • Microinfusion pump

    • Fraction collector

    • Tubing (FEP or PEEK)

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Analytical Equipment:

    • LC-MS/MS system (e.g., Triple Quadrupole)

    • Analytical column (e.g., C18 column)

    • Mobile phase reagents (e.g., methanol, ammonium acetate, formic acid)

  • Surgical and Post-Operative Supplies:

    • Surgical instruments

    • Dental cement

    • Anchor screws

    • Analgesics

    • Ophthalmic ointment

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo microdialysis experiment.

Microdialysis_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Probe_Preparation Microdialysis Probe In Vitro Recovery Probe_Insertion Probe Insertion Probe_Preparation->Probe_Insertion Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery (3-5 days) Stereotaxic_Surgery->Recovery Recovery->Probe_Insertion Equilibration System Equilibration (1-2 hours) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection (1 hour) Equilibration->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration Sample_Collection Post-dose Sample Collection (4-6 hours) Drug_Administration->Sample_Collection Sample_Storage Store Samples at -80°C Sample_Collection->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

Detailed Methodologies

1. Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.

  • Place the animal in a stereotaxic frame and apply ophthalmic ointment to the eyes.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum or prefrontal cortex).

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Administer post-operative analgesics and allow the animal to recover for 3-5 days.

2. In Vitro Probe Recovery

Due to the hydrophobic nature of this compound, determining the in vitro recovery of the microdialysis probe is crucial.

  • Prepare a standard solution of this compound in aCSF.

  • Immerse the microdialysis probe in the standard solution maintained at 37°C.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Collect the dialysate after an equilibration period.

  • Analyze the concentration of this compound in both the standard solution (C_solution) and the dialysate (C_dialysate).

  • Calculate the in vitro recovery using the following formula: Recovery (%) = (C_dialysate / C_solution) x 100

3. In Vivo Microdialysis Procedure

  • On the day of the experiment, handle the rat gently and allow it to acclimatize to the experimental setup.

  • Carefully insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 60-90 minutes. Discard the dialysate collected during this period.

  • Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally).

  • Continue collecting dialysate samples at 20-minute intervals for up to 4-6 hours post-administration.

  • Immediately freeze the collected samples at -80°C until analysis.

4. Analysis of Microdialysate Samples by LC-MS/MS

  • Thaw the microdialysate samples and add an internal standard.

  • Inject the samples into the LC-MS/MS system.

  • Separate the analytes using a C18 analytical column with a gradient mobile phase (e.g., methanol and 10 mM ammonium acetate with 0.1% formic acid).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ions for this compound should be optimized.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for this compound concentrations in rat brain extracellular fluid (ECF) following a single intraperitoneal administration of 10 mg/kg. This data is for illustrative purposes and reflects the expected rapid absorption and elimination profile of the drug. Actual experimental results may vary.

Time Post-Administration (minutes)This compound Concentration in Brain ECF (ng/mL) (Mean ± SEM, n=6)
-40 to -20 (Baseline 1)Not Detected
-20 to 0 (Baseline 2)Not Detected
0 to 202.5 ± 0.8
20 to 408.9 ± 2.1
40 to 6015.2 ± 3.5
60 to 8012.1 ± 2.9
80 to 1007.3 ± 1.8
100 to 1204.1 ± 1.1
120 to 1801.8 ± 0.5
180 to 2400.9 ± 0.3

Note: The concentration in the brain ECF is calculated by correcting the dialysate concentration for the in vivo recovery of the microdialysis probe. The in vivo recovery can be determined using methods such as the no-net-flux method or the retrodialysis method.

Conclusion

In vivo microdialysis coupled with LC-MS/MS provides a robust and sensitive method for quantifying this compound concentrations in the brain extracellular fluid of preclinical models. This technique allows for a detailed characterization of the drug's pharmacokinetic profile at its site of action, which is essential for understanding its therapeutic effects and for the development of novel sleep-promoting agents. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists in this field.

References

Behavioral assays for testing (R)-Ramelteon efficacy in animal models of anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Ramelteon, a selective MT1 and MT2 melatonin receptor agonist, in preclinical animal models of anxiety. This document outlines detailed protocols for key behavioral assays, summarizes available quantitative data on the efficacy of this compound, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Potential in Anxiety

This compound is a melatonin receptor agonist with high affinity for both MT1 and MT2 receptors.[1] While primarily approved for the treatment of insomnia, its mechanism of action suggests a potential role in modulating anxiety.[1] Melatonin itself has been shown to possess anxiolytic properties in various animal and human studies.[1] The MT1 and MT2 receptors are G-protein coupled receptors that, upon activation, primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] Dysregulation of these receptors has been implicated in the pathophysiology of depression and anxiety.[3]

Preclinical studies have begun to explore the anxiolytic potential of this compound, with some evidence suggesting efficacy in specific contexts, such as in animal models of post-traumatic stress disorder (PTSD).[4] However, its effectiveness as a standalone anxiolytic in standard behavioral assays remains an area of active investigation.

Data Presentation: Efficacy of this compound in Animal Models of Anxiety

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various behavioral assays for anxiety.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Rats

Treatment GroupDose (mg/kg)Time Spent in Open Arms (seconds, Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle Control-15.2 ± 2.13.8 ± 0.6
Diazepam145.6 ± 3.57.2 ± 0.9
This compound0.2516.8 ± 2.44.1 ± 0.7
This compound0.517.5 ± 2.94.3 ± 0.8
This compound118.1 ± 3.14.5 ± 0.9
This compound + Diazepam1 + 0.535.4 ± 4.2 6.5 ± 1.1
*p < 0.05 compared to vehicle control. **p < 0.05 compared to this compound 1 mg/kg alone. Data adapted from a study in Sprague Dawley rats.[1]

Table 2: Effects of this compound in the Light-Dark Box (LDB) Test in Rats

Treatment GroupDose (mg/kg)Time Spent in Light Compartment (seconds, Mean ± SEM)Transitions (Mean ± SEM)
Vehicle Control-110.5 ± 12.315.2 ± 1.8
Diazepam1185.2 ± 15.122.5 ± 2.1
This compound0.25115.8 ± 14.216.1 ± 2.0
This compound0.5118.3 ± 13.516.5 ± 1.9
This compound1120.1 ± 14.816.8 ± 2.2
*p < 0.05 compared to vehicle control. Data adapted from a study in Sprague Dawley rats.[1]

Table 3: Effects of this compound in the Open Field Test (OFT) in Rats

Treatment GroupDose (mg/kg)Time in Center (seconds, Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle Control-25.6 ± 3.22543 ± 156
Diazepam142.8 ± 4.12489 ± 145
This compound0.2526.9 ± 3.52511 ± 168
This compound0.527.4 ± 3.82498 ± 172
This compound128.1 ± 4.02532 ± 165
p < 0.05 compared to vehicle control. Data adapted from a study in Sprague Dawley rats.[1]

Table 4: Effects of this compound in a Mouse Model of Repeated Social Defeat Stress (RSDS)

Treatment GroupDose (mg/kg)Social Interaction RatioTime in Open Arms (EPM) (seconds, Mean ± SEM)
Control (No Stress)-1.8 ± 0.135.2 ± 3.1
RSDS + Vehicle-0.6 ± 0.115.8 ± 2.2
RSDS + this compound11.5 ± 0.2 28.9 ± 2.8
*p < 0.05 compared to Control. **p < 0.05 compared to RSDS + Vehicle. Data adapted from a study in C57BL/6J mice.[4]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms.

  • For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the closed arms.

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • After the session, gently remove the animal and return it to its home cage.

  • Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box (LDB) Test

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.

  • An opening connects the two compartments.

  • The light intensity in the illuminated compartment should be approximately 400-600 lux.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Place the animal in the center of the illuminated compartment, facing away from the opening.

  • Allow the animal to freely explore both compartments for a 5 to 10-minute session.

  • Record the session using a video camera.

  • After the session, remove the animal and return it to its home cage.

  • Clean the apparatus with 70% ethanol between trials.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

  • A square or circular arena with walls to prevent escape.

  • For mice, a common size is 40 x 40 cm.

  • The arena floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a 5 to 10-minute session.

  • Record the session using a video camera mounted above the arena.

  • After the session, remove the animal and return it to its home cage.

  • Clean the arena with 70% ethanol between animals.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Total distance traveled.

    • Number of entries into the center zone.

    • Rearing frequency.

    • Grooming duration.

Interpretation: An increase in the time spent and entries into the center zone is indicative of an anxiolytic effect. Total distance traveled is a measure of locomotor activity.

Marble Burying Test

Objective: To assess anxiety-related and compulsive-like behaviors based on the tendency of mice to bury novel objects.

Apparatus:

  • A standard mouse cage with a deep layer of bedding (approximately 5 cm).

  • 20-25 glass marbles.

Procedure:

  • Prepare the test cage with fresh, deep bedding.

  • Evenly space the marbles on the surface of the bedding.

  • Gently place a single mouse in the cage.

  • Leave the mouse undisturbed for a 30-minute session.

  • After the session, carefully remove the mouse and return it to its home cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Clean the marbles and replace the bedding for the next animal.

Interpretation: A decrease in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.

Visualizations

Signaling Pathways and Experimental Workflows

ramelteon_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound MT1_MT2 MT1/MT2 Receptors This compound->MT1_MT2 Binds to G_protein Gi/o Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (related to circadian rhythm and neuronal excitability) CREB->Gene_Expression Regulates Anxiolytic_Effect Potential Anxiolytic Effects Gene_Expression->Anxiolytic_Effect Contributes to experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Drug Administration (e.g., i.p., p.o.) Animal_Acclimation->Administration Drug_Prep This compound Preparation Drug_Prep->Administration EPM Elevated Plus Maze Administration->EPM LDB Light-Dark Box Administration->LDB OFT Open Field Test Administration->OFT MB Marble Burying Administration->MB Data_Collection Video Recording & Automated Tracking EPM->Data_Collection LDB->Data_Collection OFT->Data_Collection MB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

References

Application of (R)-Ramelteon in Models of Ischemic Brain Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ramelteon, a selective melatonin receptor agonist primarily used for insomnia, has demonstrated significant neuroprotective effects in preclinical models of ischemic brain injury.[1][2] This document provides a comprehensive overview of its application, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound for stroke.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide.[3] The therapeutic window for current treatments is narrow, necessitating the development of novel neuroprotective agents.[2] this compound, by activating melatonin receptors (MT1 and MT2), has emerged as a promising candidate.[2][3] Studies have shown that it attenuates ischemic brain injury by inhibiting autophagy, reducing oxidative stress, and exerting anti-inflammatory effects.[3][4][5] Its neuroprotective actions are primarily mediated through the MT1 receptor.[3][5]

Data Presentation

Table 1: Efficacy of this compound in the Mouse Middle Cerebral Artery Occlusion (MCAO) Model
Treatment GroupDose (mg/kg)Administration RouteTime of AdministrationInfarct Volume (%)Neurological Deficit ScoreReference
Vehicle-i.g.Onset of MCAO52.5 ± 1.7-[4]
This compound0.3i.g.Onset of MCAO--[4]
This compound1.0i.g.Onset of MCAO--[4]
This compound3.0i.g.Onset of MCAO32.1 ± 4.6-[4]
Vehicle-i.g.4h post-MCAO54.3 ± 1.93.9 ± 0.18[4]
This compound3.0i.g.4h post-MCAO36.2 ± 3.22.6 ± 0.29[4]
Vehicle-i.g.6h post-MCAO54.3 ± 1.93.9 ± 0.18[4]
This compound3.0i.g.6h post-MCAO48.2 ± 4.53.7 ± 0.21[4]
Vehicle-i.p.-47.82 ± 2.33.6 ± 0.34[4]
Edaravone10i.p.Onset of MCAO24.31 ± 3.32.33 ± 0.33[4]
Vehicle--4 days post-MCAO54.8 ± 2.63.4 ± 0.24[4]
This compound3.0i.g.4 days post-MCAO38.3 ± 4.62.3 ± 0.25[4]
Saline-i.p.10 min before & 20 min after MCAO--[6]
This compound10i.p.10 min before & 20 min after MCAOSignificantly smaller than vehicleSignificantly better than vehicle[6]
This compound10i.p.1h post-MCAONo significant reductionNo significant improvement[6]
This compound15i.p.1h post-MCAONo significant reductionNo significant improvement[6]
This compound20i.p.1h post-MCAOSignificantly reducedSignificantly improved[6]

i.g. = intragastric; i.p. = intraperitoneal

Table 2: Efficacy of this compound in the Mouse Photothrombosis (PT) Model of Chronic Ischemic Brain Injury
Treatment GroupDose (mg/kg/day)Administration RouteDuration of TreatmentLesion Volume (mm³)Reference
Vehicle-i.g.7 days0.76 ± 0.14[4]
This compound3.0i.g.7 days0.38 ± 0.13[4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol describes the induction of acute focal cerebral ischemia in mice.[4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament with a rounded tip

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Administer this compound or vehicle at the specified dose and time point (see Table 1).

  • Suture the incision and allow the animal to recover.

  • Assess neurological deficits and infarct volume at 24 hours or other designated time points.

Outcome Measures:

  • Infarct Volume: Stain 2-mm coronal brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct area using image analysis software.[4]

  • Neurological Deficit Score: Evaluate neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend left forepaw, 2 = circling to the left, 3 = falling to the left, 4 = unable to walk spontaneously).[4]

Photothrombosis (PT) Mouse Model

This protocol describes the induction of chronic focal cerebral ischemia.[1][4]

Materials:

  • Male C57BL/6 mice

  • Rose Bengal photosensitive dye (10 mg/mL in saline)

  • Cold light source with a fiber-optic bundle

  • Anesthesia

  • This compound solution

  • Vehicle control

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Inject Rose Bengal dye intraperitoneally (100 mg/kg).

  • After 5 minutes, illuminate the skull over the desired cortical area (e.g., sensorimotor cortex) with the cold light source for 15-20 minutes to induce a photothrombotic lesion.

  • Administer this compound or vehicle daily for the specified duration (e.g., 7 days).[1][4]

  • Assess functional deficits and lesion volume at designated time points (e.g., 15 days).[1][4]

Outcome Measures:

  • Lesion Volume: Analyze brain sections to determine the volume of the lesion.[4]

  • Functional Deficits: Evaluate motor function using tests such as the rotarod or grid-walking test.

Visualizations

G cluster_0 Acute Ischemic Brain Injury Model (MCAO) MCAO Middle Cerebral Artery Occlusion (MCAO) Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound or Vehicle Administration Reperfusion->Treatment Assessment_24h Neurological & Infarct Assessment (24h) Treatment->Assessment_24h Assessment_4d Neurological & Infarct Assessment (4d) Treatment->Assessment_4d

Caption: Experimental workflow for the MCAO model.

G cluster_1 Chronic Ischemic Brain Injury Model (Photothrombosis) Photothrombosis Photothrombosis Induction Daily_Treatment Daily this compound or Vehicle (7 days) Photothrombosis->Daily_Treatment Assessment_15d Functional & Lesion Assessment (15 days) Daily_Treatment->Assessment_15d

Caption: Experimental workflow for the photothrombosis model.

G Ramelteon This compound MT1R Melatonin Receptor 1 (MT1) Ramelteon->MT1R AMPK AMPK Phosphorylation MT1R->AMPK Inhibits mTOR mTOR Phosphorylation AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Function) Autophagy->Neuroprotection Leads to

Caption: this compound's signaling pathway in ischemic injury.

G Ramelteon This compound MT1R Melatonin Receptor 1 (MT1) Ramelteon->MT1R Nrf2 Nrf2 Activation MT1R->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 ROS Reactive Oxygen Species (ROS) HO1->ROS Reduces OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Leads to

Caption: this compound's antioxidant signaling pathway.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the inhibition of autophagy through the regulation of the AMPK/mTOR signaling cascade.[1][4] Ischemic injury typically induces the phosphorylation of AMPK, which in turn inhibits mTOR, leading to the activation of autophagy and subsequent cell death.[4] this compound, by acting on melatonin receptors, counteracts this process by decreasing AMPK phosphorylation and increasing the phosphorylation of mTOR and its downstream target, p70S6 kinase.[4] This inhibitory effect on autophagy is a crucial component of its neuroprotective action. The neuroprotective effects of this compound can be blocked by a specific melatonin receptor antagonist, 4-P-PDOT, and compromised by an autophagy activator, rapamycin, confirming the involvement of this pathway.[1][4]

Furthermore, this compound has been shown to counteract oxidative stress by activating the Nrf2/HO-1 pathway.[3][5] It also inhibits mitochondrial and autophagic death pathways.[3][5] Additionally, it may improve cerebral blood flow by activating endothelial nitric oxide synthase (eNOS).[3][5] In the context of post-stroke complications, this compound has been found to improve the integrity of the blood-brain barrier and reduce depressive-like behaviors in animal models.[7]

Conclusion

This compound demonstrates significant promise as a neuroprotective agent for ischemic stroke, with a therapeutic window of up to 4 hours in a mouse MCAO model.[1][4] Its multifaceted mechanism of action, targeting autophagy, oxidative stress, and inflammation, makes it an attractive candidate for further investigation. The protocols and data presented here provide a foundation for future research aimed at translating these preclinical findings into clinical applications for stroke therapy.

References

Troubleshooting & Optimization

(R)-Ramelteon solubility issues and solutions for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Ramelteon. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays by addressing common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a highly selective agonist for the melatonin MT1 and MT2 receptors.[1][2][3] It is classified as a chronohypnotic, meaning it promotes sleep by acting on receptors in the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[2] Unlike many traditional hypnotics, it has no significant affinity for GABA receptors.[1][3]

Q2: What is the best solvent to dissolve this compound for cell-based assays?

This compound is freely soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), but it is very slightly soluble in water and aqueous buffers.[4][5][6] For cell culture applications, DMSO is the most commonly recommended solvent for creating a concentrated stock solution.[4][7][8]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I store this compound after dissolving it?

Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for extended periods; the compound is stable for at least four years when stored as a crystalline solid at -20°C.[4] However, aqueous solutions of this compound are not recommended for storage for more than one day.[4] It is best practice to prepare fresh dilutions in your aqueous culture medium immediately before each experiment.

Physicochemical and Solubility Data

The following tables summarize key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₂[4][11][12]
Molecular Weight 259.34 g/mol [4][12][13]
Appearance Crystalline solid[4][14]
Melting Point 113-115 °C[11][12]
LogP 2.4 - 2.57[11][12]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ≥ 30 mg/mL (~115 mM)[4]
Ethanol ~25 mg/mL[4]
Dimethylformamide (DMF) ~30 mg/mL[4]
Water / Aqueous Buffers Very slightly soluble (~0.0164 g/L)[5][6][12]
1:5 DMSO:PBS (pH 7.2) ~0.16 mg/mL[4]

Troubleshooting Guide: Precipitation Issues

Precipitation is the most common issue when preparing this compound working solutions for cell-based assays.

Q5: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong?

This is typically caused by the compound's low aqueous solubility limit being exceeded. Here are the most common reasons and solutions:

  • High Final Concentration: The target concentration of this compound may be too high for the amount of DMSO in the final solution. Try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells).

  • Cold Medium: Adding a concentrated DMSO stock to cold (4°C) medium can cause the compound to crash out of solution. Always pre-warm your cell culture medium to 37°C before adding the this compound stock.[15]

  • Inadequate Mixing: Pipetting the stock solution directly into the medium without immediate and thorough mixing can create localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently swirling or vortexing the medium.

Q6: The working solution looked fine initially, but I noticed a precipitate after incubating it. Why did this happen?

Delayed precipitation can occur due to several factors related to the incubation environment:

  • Temperature Fluctuations: Unstable incubator temperatures can affect compound solubility.[15][16] Ensure your incubator maintains a stable 37°C.

  • Evaporation: If the culture plates or flasks are not properly sealed, evaporation can occur over time, increasing the concentration of all components, including this compound, potentially pushing it past its solubility limit.[16]

  • Interaction with Media Components: this compound may interact with proteins or salts in the medium, especially in serum-rich conditions.[15] If you suspect this, consider reducing the serum concentration or using a serum-free medium if your cell line allows.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving precipitation issues.

G start Precipitate Observed in This compound Working Solution q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After a period of incubation q1->delayed During Incubation check_temp Is media pre-warmed to 37°C? immediate->check_temp warm_media Solution: Pre-warm media to 37°C. check_temp->warm_media No check_mixing Was solution mixed immediately and thoroughly? check_temp->check_mixing Yes mix_better Solution: Add stock dropwise while mixing. check_mixing->mix_better No check_conc Is final DMSO concentration sufficiently high (e.g., >0.1%)? check_mixing->check_conc Yes lower_ramelteon Solution: Lower final Ramelteon concentration or slightly increase final DMSO %. check_conc->lower_ramelteon No check_evap Is there potential for evaporation? delayed->check_evap seal_plates Solution: Use sealed flasks or plates; ensure incubator humidity. check_evap->seal_plates Yes check_temp_stable Is incubator temperature stable? check_evap->check_temp_stable No stabilize_incubator Solution: Calibrate and stabilize incubator temperature. check_temp_stable->stabilize_incubator No

A troubleshooting decision tree for this compound precipitation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound crystalline solid (e.g., Item No. 20389 from Cayman Chemical)[4]

    • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of this compound solid to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW = 259.34 g/mol ), add 385.6 µL of DMSO.

    • Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution method to prepare the final working solution.

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium

  • Procedure (Example for a 10 µM final concentration):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 1998 µL of pre-warmed medium. This creates a 10 µM solution in 0.1% DMSO.

    • Gently vortex or invert the tube to mix thoroughly.

    • Visually inspect the solution for any signs of precipitation against a dark background.

    • Use this working solution immediately to treat your cells.

    • Important: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the medium to treat control cells.

Experimental Workflow Diagram

G start Start: This compound Solid step1 Dissolve in Anhydrous DMSO start->step1 stock Create 10 mM Stock Solution step1->stock step2 Aliquot & Store at -20°C stock->step2 step3 Thaw Single Aliquot for Experiment step2->step3 step4 Serially Dilute in Pre-warmed (37°C) Culture Medium step3->step4 working Prepare Final Working Solution (e.g., 10 µM in 0.1% DMSO) step4->working step5 Add to Cells Immediately working->step5 end End: Experiment Running step5->end

Workflow for preparing this compound for cell-based assays.

This compound Signaling Pathway

This compound exerts its effects by binding to MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs).[17] The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[18][19]

Canonical MT1/MT2 Signaling Diagram

Primary signaling pathway of this compound via MT1/MT2 receptors.

References

Technical Support Center: Optimizing (R)-Ramelteon Dosage for Circadian Rhythm Phase-Shifting Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Ramelteon in circadian rhythm phase-shifting studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in phase-shifting circadian rhythms?

A1: this compound is a selective agonist for melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1] By binding to these receptors, Ramelteon mimics the effects of endogenous melatonin, a hormone that regulates the sleep-wake cycle.[2][3] Agonism of MT1 receptors is thought to primarily induce sleepiness, while activation of MT2 receptors is more directly involved in the phase-shifting of circadian rhythms.[4][5]

Q2: What is the recommended dosage of this compound for insomnia, and is it different for circadian phase-shifting?

A2: The standard dosage of Ramelteon for insomnia characterized by difficulty with sleep onset is 8 mg taken within 30 minutes of bedtime.[1] However, studies on circadian phase-shifting suggest that lower doses may be more effective. Research has shown that 1, 2, and 4 mg of Ramelteon can produce significant phase advances, while the 8 mg dose did not result in a statistically significant phase shift.[6][7][8] Therefore, for phase-shifting studies, exploring doses in the 1-4 mg range is recommended.

Q3: Can this compound be used to treat Non-24-Hour Sleep-Wake Rhythm Disorder (N24SWD)?

A3: There is emerging evidence suggesting that low-dose Ramelteon may be effective in treating N24SWD in some individuals.[9][10][11][12][13] Case studies have reported successful entrainment of the sleep-wake cycle to a 24-hour rhythm with the administration of low-dose Ramelteon, sometimes in combination with behavioral education.[9][10] However, this is not yet an established treatment, and further clinical trials are needed.

Q4: What is the pharmacokinetic profile of this compound and its active metabolite?

A4: this compound is rapidly absorbed after oral administration, but has low bioavailability due to extensive first-pass metabolism.[14] It has a relatively short half-life. Its major active metabolite, M-II, is present in the circulation at much higher concentrations than the parent drug and has a longer half-life.[14][15] While M-II has a lower affinity for MT1 and MT2 receptors, its sustained presence may contribute to the overall effects on the circadian system.[15]

Troubleshooting Guides

Issue 1: Inconsistent or No Significant Phase Shift Observed

  • Question: We are administering this compound to our study participants but are not observing a consistent or significant phase shift in their circadian rhythms. What could be the issue?

  • Answer:

    • Dosage: Higher doses of Ramelteon (e.g., 8 mg) have been shown to be less effective at inducing a phase shift compared to lower doses (1-4 mg).[6][7][8] This could be due to a "spillover" effect where the prolonged receptor stimulation from a higher dose extends into the phase-delay zone of the phase-response curve. Consider testing a lower dose range.

    • Timing of Administration: The timing of Ramelteon administration relative to the individual's endogenous melatonin onset (DLMO) is critical. For a phase advance, administration should typically occur in the evening, several hours before the natural onset of melatonin. The optimal timing can vary between individuals.

    • Light Exposure: Uncontrolled light exposure can significantly impact the circadian system and confound the effects of Ramelteon.[16][17] Ensure that participants are in a dimly lit environment (<10 lux) for several hours before and during the sleep/drug administration period.

    • Individual Variability: There is significant inter-individual variability in response to melatonin agonists.[1][3] Factors such as genetics (e.g., clock gene polymorphisms), age, and metabolism can influence the degree of phase shift. It is important to have a sufficiently large sample size to account for this variability.

    • Measurement of Circadian Phase: Ensure you are using a reliable marker of circadian phase, such as salivary or plasma DLMO. The timing and frequency of sample collection are crucial for accurately determining the phase shift. Inaccurate DLMO assessment can lead to misinterpretation of the results.

Issue 2: High Variability in Salivary Melatonin Levels

  • Question: We are measuring salivary melatonin to assess DLMO, but the results show high variability and are difficult to interpret. What are the common pitfalls?

  • Answer:

    • Sample Collection: Strict adherence to the collection protocol is essential. Participants should avoid eating, drinking (except water), brushing their teeth, or smoking for at least 30 minutes before each sample collection. Saliva flow can be stimulated by chewing on paraffin wax or a similar inert material.[18]

    • Light Contamination: Exposure to light, especially blue light, during the sampling period can suppress melatonin production. Ensure participants are in a dimly lit environment throughout the collection window.

    • Sample Handling and Storage: Saliva samples should be frozen immediately after collection and stored at -20°C or lower until analysis.[18][19] Avoid repeated freeze-thaw cycles, as this can degrade melatonin.[20] Centrifuge samples after thawing to remove mucins and other particulates that can interfere with the assay.[19][20]

    • Assay Procedure: Use a validated and sensitive melatonin ELISA kit.[18][21] Pay close attention to the manufacturer's instructions regarding incubation times, temperatures, and plate washing steps.[22] Laboratory temperature consistency is also important.[22]

    • Data Analysis: Use a consistent and validated method for determining DLMO from the melatonin profile. Common methods include the time at which melatonin levels exceed a certain threshold (e.g., 2-4 pg/mL) or a certain multiple of the baseline levels.

Data Presentation

Table 1: Dose-Response of this compound on Circadian Phase Shift (Dim Light Melatonin Offset)

Dosage (mg)Mean Phase Shift (minutes)Standard Error (SE)p-value vs. Placebo
Placebo-7.118.6-
1-88.016.60.002
2-80.514.80.003
4-90.515.20.001
8-27.916.40.392

Data summarized from Richardson et al., 2008.[6][7]

Experimental Protocols

Protocol 1: Determination of Dose-Response Curve for Phase-Shifting

  • Participant Screening: Recruit healthy volunteers with regular sleep-wake schedules. Screen for any sleep disorders or medical conditions that could affect circadian rhythms.

  • Baseline Assessment: For one week prior to the in-laboratory phase, participants maintain a regular sleep schedule and record sleep-wake times in a diary and with actigraphy.

  • In-Laboratory Protocol (Constant Routine):

    • Participants are admitted to a time-isolation suite with controlled dim lighting (<10 lux).

    • Baseline DLMO Assessment: On the first night, collect saliva samples every 30-60 minutes for 6-8 hours, starting 4 hours before their habitual bedtime, to determine baseline DLMO.

    • Drug Administration: On subsequent nights, administer different doses of this compound (e.g., 1, 2, 4, 8 mg) or placebo in a randomized, double-blind, crossover design. The drug should be administered at a fixed time relative to the baseline DLMO (e.g., 2 hours before DLMO).

    • Post-Dose DLMO Assessment: On the morning following each drug administration, collect saliva samples to determine the dim light melatonin offset (DLMOff) or conduct another evening DLMO assessment to measure the phase shift.

  • Data Analysis: Calculate the phase shift for each dose by comparing the post-dose DLMO/DLMOff to the baseline DLMO. Plot the mean phase shift against the dose to generate a dose-response curve.

Protocol 2: Assessment of Salivary Dim Light Melatonin Onset (DLMO)

  • Participant Instructions:

    • Maintain a regular sleep-wake schedule for at least one week prior to the assessment.

    • On the evening of the assessment, enter a dimly lit environment (<10 lux) at least 2 hours before starting sample collection. Avoid bright screens (phones, tablets, computers).

    • Refrain from eating, drinking anything other than water, brushing teeth, and smoking for 30 minutes before each sample.

  • Sample Collection:

    • Begin saliva collection 4-5 hours before the participant's habitual bedtime.

    • Collect a saliva sample every 30-60 minutes for a total of 6-8 hours.

    • Use appropriate saliva collection devices (e.g., Salivettes).

    • Label each tube with the participant ID, date, and time of collection.

    • Freeze samples immediately at -20°C or colder.

  • Sample Analysis:

    • Thaw samples and centrifuge to pellet mucins.

    • Analyze the supernatant using a validated salivary melatonin ELISA kit according to the manufacturer's protocol.

  • DLMO Calculation:

    • Determine the baseline melatonin concentration (average of the first few samples).

    • DLMO is defined as the time at which the melatonin concentration rises and remains above a predetermined threshold (e.g., 2-4 pg/mL or 2 standard deviations above the baseline) for a specified duration.

Mandatory Visualization

Ramelteon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 Binds MT2 MT2 Receptor Ramelteon->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Gene Clock Gene Expression CREB->Gene Regulates PhaseShift Circadian Phase Shift Gene->PhaseShift Leads to

Caption: this compound Signaling Pathway for Circadian Phase-Shifting.

Experimental_Workflow cluster_pre_study Pre-Study cluster_in_lab In-Laboratory Phase cluster_analysis Data Analysis Screening Participant Screening (Health & Sleep Habits) Baseline_Monitoring Baseline Monitoring (1 week) - Sleep Diary - Actigraphy Screening->Baseline_Monitoring Acclimation Acclimation to Lab (Dim Light <10 lux) Baseline_Monitoring->Acclimation Baseline_DLMO Baseline DLMO Assessment Acclimation->Baseline_DLMO Randomization Randomization to Dosage Group Baseline_DLMO->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Post_DLMO Post-Treatment DLMO/DLMOff Assessment Drug_Admin->Post_DLMO Phase_Shift_Calc Calculate Phase Shift (ΔDLMO) Post_DLMO->Phase_Shift_Calc Dose_Response Generate Dose-Response Curve Phase_Shift_Calc->Dose_Response Troubleshooting_Guide Start No Significant Phase Shift Observed Check_Dose Is the dose in the 1-4 mg range? Start->Check_Dose Check_Timing Is administration timed correctly relative to DLMO? Check_Dose->Check_Timing Yes Lower_Dose Action: Test lower doses (1-4 mg) Check_Dose->Lower_Dose No Check_Light Is the light environment controlled (<10 lux)? Check_Timing->Check_Light Yes Adjust_Timing Action: Adjust administration time based on individual DLMO Check_Timing->Adjust_Timing No Check_DLMO Is DLMO assessment protocol robust and consistent? Check_Light->Check_DLMO Yes Control_Light Action: Enforce strict dim light conditions Check_Light->Control_Light No Consider_Variability Consider Inter-Individual Variability & Increase Sample Size Check_DLMO->Consider_Variability Yes Review_Protocol Action: Review and standardize DLMO assessment protocol Check_DLMO->Review_Protocol No

References

Troubleshooting (R)-Ramelteon variability in animal behavior studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Ramelteon in animal behavior studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the behavioral responses to this compound between individual animals. What are the potential causes and solutions?

A1: High variability is a known challenge in studies with this compound and can stem from several factors, primarily related to its pharmacokinetic properties.

  • Low Oral Bioavailability: this compound has very low absolute oral bioavailability (approximately 1.8%) due to extensive first-pass metabolism in the liver.[1][2] This means that small differences in absorption or metabolism can lead to large variations in systemic exposure.

  • Inter-individual Metabolic Differences: The primary enzyme responsible for this compound metabolism is CYP1A2, with minor contributions from CYP2C and CYP3A4.[1][3] Genetic polymorphisms and differing expression levels of these enzymes between animals, even within the same strain, can cause significant variability in drug clearance.

  • Food Effects: Administering this compound with or immediately after a high-fat meal can delay its absorption, affecting the time to peak concentration (Tmax) and potentially the observed behavioral effects.[4]

  • Gut Microbiome: The gut microbiota can influence the metabolism of various compounds. While direct evidence for this compound is still emerging, the gut microbiome is known to affect melatonin metabolism and could be a source of inter-individual variability.

Troubleshooting Flowchart:

G cluster_protocol Protocol Review cluster_solutions Potential Solutions start High Variability Observed check_dose Consistent Dosing Technique? start->check_dose check_vehicle Vehicle Preparation Standardized? check_dose->check_vehicle Yes solution_route Consider Alternative Administration Route (IP, SC) check_dose->solution_route No check_fasting Standardized Fasting Protocol? check_vehicle->check_fasting Yes solution_vehicle Optimize Vehicle for Solubility & Stability check_vehicle->solution_vehicle No check_timing Consistent Administration Time? check_fasting->check_timing Yes check_fasting->solution_route No solution_acclimatization Ensure Adequate Acclimatization check_timing->solution_acclimatization Yes solution_baseline Use Within-Subject Design with Baseline Measures check_timing->solution_baseline No solution_route->solution_vehicle solution_strain Consider Strain & Sex Differences solution_acclimatization->solution_strain solution_baseline->solution_route solution_strain->solution_baseline

Caption: Troubleshooting workflow for high variability in this compound studies.

Q2: What is the appropriate vehicle for administering this compound to rodents?

A2: The choice of vehicle depends on the route of administration. This compound is freely soluble in organic solvents like DMSO and ethanol but is very slightly soluble in water.[5][6]

  • Oral Gavage: A common vehicle is a suspension in 0.5% (w/v) methylcellulose solution.[3] To prepare, this compound can first be dissolved in a minimal amount of DMSO, and then this solution can be suspended in the methylcellulose solution.

  • Intraperitoneal (IP) or Subcutaneous (SC) Injection: For these routes, a solution in a vehicle containing DMSO and saline is often used. For example, a stock solution can be made in DMSO and then diluted with sterile saline. It is important to ensure the final concentration of DMSO is well-tolerated by the animals.

Q3: We are not observing the expected sleep-promoting effects of this compound. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in sleep studies:

  • Timing of Administration: this compound's effects are circadian time-dependent. For sleep-promoting effects in nocturnal rodents, administration should occur during their active (dark) phase to observe a reduction in sleep latency.[7]

  • Dose Selection: While this compound shows a dose-dependent effect, the dose-response curve can be shallow in some models.[3] It may be necessary to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral endpoint.

  • Behavioral Assay Sensitivity: The method used to measure sleep is critical. Polysomnography (EEG/EMG) is the gold standard for accurately assessing sleep stages (NREM, REM).[7] Less direct measures, such as activity monitoring, may not be sensitive enough to detect subtle hypnotic effects.

  • Animal Strain: Different mouse and rat strains can exhibit significant variations in their baseline sleep architecture and sensitivity to hypnotic agents.[8]

Q4: Can this compound be used to study anxiety-like behaviors?

A4: The evidence for anxiolytic effects of this compound alone is inconsistent. Some studies in rats using models like the elevated plus maze and light-dark box have not found a significant anxiolytic effect when this compound is administered as a standalone drug.[9] However, it has been shown to have an anxiolytic effect when used in combination with diazepam.[9] Therefore, while it may modulate anxiety-related circuits, it may not be a robust anxiolytic on its own in all models.

Data from Animal Studies

Table 1: Effects of this compound on Sleep Parameters in Animal Models

SpeciesDose (mg/kg)RouteKey FindingsReference
Rat10IPSignificantly reduced NREM sleep latency. Produced a short-lasting increase in NREM sleep duration.[7]
Cat0.001, 0.01, 0.1OralSignificantly decreased wakefulness and increased slow-wave sleep.[3]
Monkey (Cynomolgus)0.03, 0.3OralSignificantly shortened latency to sleep onset and increased total sleep duration.[10]

Table 2: Effects of this compound on Circadian Rhythms in C3H/HeN Mice

Administration Time (CT)Dose (µ g/mouse )RoutePhase Shift (mean ± SEM, hours)Reference
CT1090SC+1.13 ± 0.14 (Advance)[11]
CT290SC-1.9 (Delay)[12]

Signaling Pathway

This compound exerts its effects by acting as a selective agonist at melatonin receptors MT1 and MT2, which are G-protein coupled receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 MT2 MT2 Receptor Ramelteon->MT2 Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuronal_Firing ↓ Neuronal Firing in SCN Gi->Neuronal_Firing cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Circadian_Rhythm Circadian Rhythm Modulation CREB->Circadian_Rhythm Sleep_Promotion Sleep Promotion Neuronal_Firing->Sleep_Promotion Circadian_Rhythm->Sleep_Promotion

Caption: this compound signaling pathway via MT1/MT2 receptors in the SCN.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rodents
  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

  • Drug Solubilization: Weigh the required amount of this compound powder. Dissolve it in a minimal volume of dimethyl sulfoxide (DMSO).[13]

  • Suspension Preparation: While vortexing, slowly add the this compound/DMSO solution to the 0.5% methylcellulose vehicle to create a homogenous suspension. Prepare this suspension fresh daily.

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the desired dose.

  • Administration: Administer the suspension via oral gavage using an appropriately sized feeding needle.

Protocol 2: Circadian Rhythm Assessment using Running-Wheel Activity
  • Housing: Individually house mice in cages equipped with running wheels.

  • Acclimatization: Allow mice to acclimate to the running wheels for at least one week under a 12:12 light-dark cycle.

  • Baseline Activity: Record baseline running-wheel activity for at least 3 days to establish a stable activity onset.

  • Drug Administration: Administer this compound or vehicle at the specified circadian time (CT). For example, to test for phase advances, administer during the late subjective day (e.g., CT10).[11]

  • Data Acquisition: Continuously record running-wheel activity using a computerized data acquisition system.

  • Data Analysis: Analyze the activity data to determine the onset of activity for several days before and after drug administration. The phase shift is calculated as the difference between the pre- and post-treatment activity onsets.

Experimental Workflow for Circadian Rhythm Study:

G start Start acclimatize Acclimatize Mice to Running Wheels (1 week) start->acclimatize baseline Record Baseline Activity (3 days) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize administer Administer this compound or Vehicle at specific CT randomize->administer record Continuously Record Activity administer->record analyze Analyze Phase Shift in Activity Onset record->analyze end End analyze->end

Caption: Experimental workflow for a circadian rhythm study using running-wheel activity.

References

Technical Support Center: Enhancing (R)-Ramelteon Bioavailability in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of (R)-Ramelteon in preclinical oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low despite its good absorption?

A1: The oral bioavailability of this compound is very low, approximately 1.8%, despite a high total absorption of about 84%. This discrepancy is primarily due to extensive first-pass metabolism in the liver. After oral administration and absorption in the gut, the drug is rapidly metabolized by cytochrome P450 enzymes, mainly CYP1A2, before it can reach systemic circulation. This rapid breakdown significantly reduces the amount of active drug that is available to the body.

Q2: What is the active metabolite of this compound and how does it affect my study?

A2: The major active metabolite of this compound is M-II. It is formed through hydroxylation of the parent drug. M-II also has activity at the melatonin receptors, although it is less potent than this compound. However, exposure to M-II in the body can be 20- to 100-fold higher than to the parent drug. Therefore, when assessing the overall pharmacodynamic effect of this compound administration, it is important to consider the contribution of the M-II metabolite. For pharmacokinetic studies, it is recommended to quantify both this compound and M-II concentrations in plasma samples.

Q3: What are the solubility characteristics of this compound?

A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers. It is, however, soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For oral gavage studies, it is often necessary to prepare a suspension or use a formulation strategy to improve its solubility and dissolution in the gastrointestinal tract.

Q4: How does food affect the absorption of this compound?

A4: Administration of this compound with a high-fat meal can delay its absorption, increasing the time to reach peak plasma concentration (Tmax) by about 45 minutes. A high-fat meal can also decrease the peak plasma concentration (Cmax) by approximately 22% while increasing the total drug exposure (AUC) by about 31%. For consistency in preclinical studies, it is advisable to administer this compound to fasted animals.

Troubleshooting Guide

Issue 1: Inconsistent or low plasma concentrations of this compound after oral gavage.

  • Potential Cause: Poor formulation and/or improper administration technique.

  • Troubleshooting Steps:

    • Vehicle Selection: For a simple suspension, ensure the vehicle is appropriate for a poorly soluble compound. A 0.5% aqueous solution of methylcellulose or carboxymethylcellulose (CMC) with a surfactant like 0.1% Tween 80 can help to create a more uniform suspension.

    • Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration. Use a vortex mixer or sonicator to break up any clumps of the drug.

    • Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to significant variability and harm to the animal. Use an appropriately sized gavage needle with a ball tip to minimize the risk of esophageal injury.

    • Fasting: Standardize the fasting period for all animals before dosing to minimize variability in gastrointestinal transit time and absorption.

Issue 2: Drug precipitation in the formulation or after administration.

  • Potential Cause: The drug is not sufficiently solubilized or stabilized in the vehicle.

  • Troubleshooting Steps:

    • Advanced Formulations: Consider using advanced formulation strategies to enhance solubility and prevent precipitation. These include:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, keeping the drug in solution.

      • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug and provide a controlled release, improving bioavailability.

      • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.

    • Co-solvents: For simple formulations, the addition of a co-solvent like polyethylene glycol 400 (PEG 400) can improve the solubility of this compound. However, be mindful of the potential for the drug to precipitate upon dilution in the aqueous environment of the stomach.

Issue 3: Difficulty in accurately quantifying this compound in plasma.

  • Potential Cause: Inadequate analytical methodology.

  • Troubleshooting Steps:

    • Method Sensitivity: Ensure your analytical method has sufficient sensitivity to detect the low concentrations of this compound expected in plasma. LC-MS/MS is the preferred method for its high sensitivity and selectivity.

    • Sample Preparation: Optimize the plasma sample preparation to ensure good recovery of the analyte. Protein precipitation is a common and effective method for extracting this compound and its metabolite M-II from plasma.

    • Method Validation: Fully validate your analytical method for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Data Presentation: Comparative Pharmacokinetics of Different Formulations

The following table summarizes pharmacokinetic data from preclinical studies using different formulations of melatonin, a structurally and functionally similar compound to this compound, which can serve as a guide for expected improvements in bioavailability.

FormulationAnimal ModelDoseCmax (pg/mL)Tmax (hr)AUC (pg/mL*hr)Relative Bioavailability (%)
Standard SuspensionHuman3 mg~1000~0.7585,148100
Solid Lipid Nanoparticles (SLN)Human3 mg~1000~1.1169,944~200

Note: Data for melatonin is used as a proxy due to the limited availability of published comparative data for different this compound formulations in animals. The actual pharmacokinetic parameters for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method used for melatonin SLN preparation.

Materials:

  • This compound

  • Stearic acid (Lipid)

  • Soy lecithin (Surfactant)

  • Poloxamer 188 (Stabilizer)

  • Deionized water

Procedure:

  • Lipid Phase Preparation:

    • Melt the stearic acid at a temperature approximately 5-10°C above its melting point (around 70-75°C).

    • Dissolve the this compound and soy lecithin in the molten stearic acid with continuous stirring to form a clear lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Disperse the hot emulsion into cold deionized water (2-4°C) under moderate stirring. The volume of cold water should be at least 10 times the volume of the emulsion.

    • The rapid cooling of the lipid droplets will cause them to solidify, forming the SLNs.

  • Washing and Concentration:

    • Wash the SLN dispersion to remove excess surfactant and unencapsulated drug. This can be done by centrifugation followed by resuspension in fresh deionized water or by tangential flow filtration.

    • The final SLN suspension can be concentrated if necessary and should be stored at 4°C.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) for higher solubility

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution of this compound:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Preparation of Cyclodextrin Solution:

    • Dissolve the β-CD or HP-β-CD in deionized water with gentle heating (40-50°C) and stirring to ensure complete dissolution. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.

  • Complexation:

    • Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under continuous stirring.

    • Continue stirring the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolation of the Complex:

    • Cool the solution in an ice bath to promote the precipitation of the complex.

    • Collect the precipitate by filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Drying:

    • Dry the resulting powder in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The dried powder can then be reconstituted in water for oral gavage.

Protocol 3: Quantification of this compound in Rat Plasma using HPLC-UV

This protocol provides a general framework for the analysis of this compound in plasma. Method optimization and validation are crucial.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Rat plasma samples

  • Internal Standard (IS) (e.g., Diazepam)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) at a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the IS in methanol.

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound.

    • For plasma sample analysis, to 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm.

    • Inject 20 µL of the prepared sample or standard into the HPLC system.

    • Run the analysis and quantify the peak area of this compound relative to the internal standard.

Visualizations

experimental_workflow formulation Formulation Preparation (Suspension, SEDDS, SLN, etc.) animal_dosing Animal Dosing (Oral Gavage) formulation->animal_dosing blood_sampling Blood Sampling (Serial) animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep hplc_analysis HPLC-UV/LC-MS/MS Analysis sample_prep->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability

Caption: Workflow for assessing the oral bioavailability of this compound formulations.

troubleshooting_logic start Low/Variable Bioavailability check_formulation Check Formulation start->check_formulation check_technique Check Gavage Technique start->check_technique improve_solubility Improve Solubility? (SEDDS, SLN, Cyclodextrin) check_formulation->improve_solubility Yes optimize_suspension Optimize Suspension? (Vehicle, Surfactant) check_formulation->optimize_suspension No retrain_technique Retrain on Gavage Technique check_technique->retrain_technique Improper verify_fasting Verify Fasting Protocol check_technique->verify_fasting Proper end Consistent Bioavailability improve_solubility->end optimize_suspension->end retrain_technique->end verify_fasting->end signaling_pathway ramelteon This compound (Oral Gavage) absorption GI Absorption ramelteon->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Low Bioavailability) liver->systemic_circulation ~1.8% metabolite M-II (Active Metabolite) liver->metabolite target MT1/MT2 Receptors (Pharmacological Effect) systemic_circulation->target cyp1a2 CYP1A2 cyp1a2->liver metabolite->target

Minimizing off-target effects of (R)-Ramelteon in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Ramelteon in cellular models. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: I am observing unexpected cytotoxicity or a decrease in cell viability in my cellular model after treatment with this compound. What could be the cause?

A1: While this compound is known for its high selectivity, unexpected cytotoxicity can occur. Here are potential causes and troubleshooting steps:

  • Concentration-Dependent Off-Target Effects: Although this compound has a high affinity for MT1 and MT2 receptors, at very high concentrations, it may interact with other targets.[1][2] One known, albeit low-affinity, off-target is quinone reductase 2 (QR2).[3][4]

    • Recommendation: Perform a dose-response curve to determine the optimal concentration range for MT1/MT2 activation without inducing cytotoxicity. Start with concentrations in the low picomolar to nanomolar range, consistent with its known IC50 values for cAMP inhibition.[2][3] A study on SH-SY5Y neuronal cells showed that while concentrations up to 60 nM had no significant effect on LDH release, concentrations of 300 nM and 600 nM led to increased cytotoxicity.[5]

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at certain concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the threshold of toxicity for your specific cell line (usually <0.5% for DMSO). Run a vehicle-only control to assess the impact of the solvent on cell viability.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

    • Recommendation: If possible, test this compound on a different cell line to see if the cytotoxic effect is specific to your primary model.

  • Compound Purity and Stability: Impurities in the compound or degradation over time can lead to unexpected biological effects.

    • Recommendation: Use a high-purity grade of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q2: My results are inconsistent between experiments, even when using the same concentration of this compound. What should I check?

A2: Inconsistent results are a common challenge in cell-based assays. Consider the following factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.

    • Recommendation: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in a healthy, logarithmic growth phase before treatment. Regularly test for mycoplasma contamination.

  • Compound Preparation: Inaccurate dilutions or improper storage of this compound can lead to variability.

    • Recommendation: Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the compound is fully dissolved and homogeneously mixed in the culture medium.

  • Assay Protocol Execution: Minor deviations in incubation times, reagent additions, or measurement procedures can introduce variability.

    • Recommendation: Adhere strictly to a standardized protocol. Use calibrated pipettes and ensure consistent timing for all experimental steps.

Q3: I am not observing the expected downstream effect of MT1/MT2 receptor activation (e.g., decreased cAMP levels). What could be the problem?

A3: A lack of the expected on-target effect can be due to several factors related to your experimental system:

  • Receptor Expression Levels: The cell line you are using may not express sufficient levels of MT1 and MT2 receptors.

    • Recommendation: Verify the expression of MT1 and MT2 receptors in your cell line using techniques like qRT-PCR, Western blotting, or receptor binding assays. Consider using a cell line known to express these receptors, such as Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.[1][3]

  • Assay Sensitivity: The assay you are using to measure the downstream signal may not be sensitive enough to detect the change.

    • Recommendation: Ensure your cAMP assay is validated and has the sensitivity to detect picomolar changes. Optimize the assay conditions, including cell number and stimulation time.

  • Agonist Activity of Serum: Components in the fetal bovine serum (FBS) used in your culture medium can sometimes interfere with GPCR signaling.

    • Recommendation: Consider performing the experiment in serum-free media or with a reduced serum concentration for the duration of the this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective agonist for the melatonin MT1 and MT2 receptors.[3][6][7][8] These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, which is the body's master clock.[3][7] Activation of MT1 and MT2 receptors by this compound mimics the action of endogenous melatonin, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is believed to contribute to its sleep-promoting properties by regulating the circadian rhythm.[6][7]

Q2: What are the known on-target and off-target binding affinities of this compound?

A2: this compound exhibits high affinity and selectivity for the MT1 and MT2 receptors. Its affinity for these receptors is 3-16 times higher than that of melatonin itself.[1][7] It has a significantly lower affinity for the MT3 binding site, which has been identified as quinone reductase 2 (QR2).[1][3] Furthermore, this compound shows no appreciable affinity for a wide range of other central nervous system receptors, including GABA, benzodiazepine, opioid, dopamine, and serotonin receptors, at concentrations well above its therapeutic range.[3][6][8]

Q3: How can I minimize the potential for off-target effects in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Based on dose-response studies, use the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ a Secondary Ligand: To confirm that the observed effect is mediated by MT1/MT2 receptors, use a selective MT1/MT2 antagonist to see if it can block the effect of this compound.

  • Utilize a Control Compound: Include melatonin as a positive control in your experiments to compare the effects of this compound to the endogenous ligand.

  • Gene Knockdown/Knockout Models: If feasible, use cell lines where MT1 or MT2 receptors have been knocked down or knocked out to verify that the observed cellular response is dependent on these receptors.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in organic solvents such as DMSO and ethanol.[2] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C. For cell-based assays, dilute the stock solution in your culture medium to the final desired concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Binding Affinity and Functional Activity of this compound

TargetParameterValueCell Line/SystemReference
Human MT1 Receptor Ki14.0 pMCHO cells[1][2]
IC50 (cAMP inhibition)21.2 pMCHO cells[2][3]
Human MT2 Receptor Ki112 pMCHO cells[1][2]
IC50 (cAMP inhibition)53.4 pMCHO cells[2][3]
Hamster Brain MT3 (QR2) Ki2.65 µMHamster brain[1]

Experimental Protocols

1. Cell Viability Assay (LDH Release Assay)

This protocol is adapted from a study on the effects of this compound on SH-SY5Y neuronal cells.[5]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 3 nM, 6 nM, 30 nM, 60 nM, 300 nM, 600 nM) and a vehicle control for 24 hours.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant.

  • Assay Procedure: Determine the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

2. cAMP Inhibition Assay

This protocol is a generalized procedure based on methods used to characterize this compound's activity.[3][9][10]

  • Cell Seeding: Seed CHO cells stably expressing human MT1 or MT2 receptors in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound or a vehicle control to the cells and incubate for 15 minutes.

  • Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production and incubate for an additional 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in your cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay), following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Ramelteon This compound MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 Binds and Activates Gi Gi Protein MT1_MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Regulation of Gene Expression CREB->Gene_Expression Modulates

Caption: this compound Signaling Pathway.

Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is the this compound concentration within the optimal range (pM to low nM)? Start->Check_Concentration Check_Solvent Is the final solvent concentration (e.g., DMSO) <0.5%? Check_Concentration->Check_Solvent Yes Run_Dose_Response Action: Perform a dose-response curve to find the non-toxic range. Check_Concentration->Run_Dose_Response No Run_Vehicle_Control Action: Run a vehicle-only control experiment. Check_Solvent->Run_Vehicle_Control No Check_Purity Is the compound of high purity and stored correctly? Check_Solvent->Check_Purity Yes End End: Issue Resolved Run_Dose_Response->End Run_Vehicle_Control->End Use_New_Stock Action: Use a fresh, high-purity stock of this compound. Check_Purity->Use_New_Stock No Consider_Cell_Line Conclusion: The cell line may be particularly sensitive. Consider an alternative. Check_Purity->Consider_Cell_Line Yes Use_New_Stock->End Consider_Cell_Line->End

Caption: Troubleshooting Workflow for Cytotoxicity.

Start Start: No On-Target Effect (e.g., no change in cAMP) Check_Receptor Does the cell line express MT1/MT2 receptors? Start->Check_Receptor Verify_Expression Action: Verify receptor expression (qRT-PCR, Western Blot). Check_Receptor->Verify_Expression No Check_Assay Is the cAMP assay sensitive enough? Check_Receptor->Check_Assay Yes End End: Issue Resolved Verify_Expression->End Optimize_Assay Action: Optimize assay conditions (cell number, stimulation time). Check_Assay->Optimize_Assay No Check_Serum Is serum interfering with the assay? Check_Assay->Check_Serum Yes Optimize_Assay->End Serum_Free_Exp Action: Perform experiment in serum-free medium. Check_Serum->Serum_Free_Exp Yes Check_Serum->End No Serum_Free_Exp->End

Caption: Troubleshooting for Lack of On-Target Effect.

References

Technical Support Center: Enantiomeric Separation of Ramelteon Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of ramelteon isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of ramelteon enantiomers.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the enantiomeric separation of ramelteprazast isomers, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why am I observing poor resolution between the (S)- and (R)-ramelteon enantiomers?

A1: Poor resolution is a common issue in chiral separations and can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric recognition.[1][2] If you are not achieving baseline separation (Rs > 1.5), consider screening different types of CSPs. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating a wide range of chiral compounds.[1][2][3]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[4] For normal-phase HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol) is a key parameter to optimize. Small changes in the percentage of the alcohol modifier can have a substantial impact on resolution.

  • Mobile Phase Additives: The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution. For ramelteon, adding an acid like methanesulfonic acid to the mobile phase has been shown to enhance chromatographic efficiency and resolution.[5]

  • Flow Rate: A lower flow rate generally increases the interaction time between the analytes and the CSP, which can lead to better resolution, although it will also increase the analysis time.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. It is crucial to maintain a stable column temperature. You can experiment with different temperatures (e.g., in the range of 20-40°C) to see if it improves your separation.

Q2: My chromatogram shows significant peak tailing for both enantiomers. What can I do to improve peak shape?

A2: Peak tailing can compromise both resolution and the accuracy of quantification.[6][7] Here are some common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and active sites on the silica support of the CSP can cause tailing. Using a mobile phase additive, such as a small amount of a competing acid or base, can help to mask these active sites.[2][7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.

  • Inappropriate Mobile Phase pH: If using a reversed-phase method, the pH of the mobile phase should be controlled to ensure the analyte is in a single ionic state.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

Q3: The retention times of the enantiomers are too long. How can I shorten the analysis time without sacrificing resolution?

A3: Long analysis times can be a bottleneck in high-throughput environments. Here are some strategies to reduce run times:

  • Increase Flow Rate: A higher flow rate will decrease retention times. However, this can also lead to a decrease in resolution, so a balance must be found.

  • Increase the Strength of the Mobile Phase: In normal-phase HPLC, increasing the percentage of the polar modifier (e.g., ethanol) will decrease retention times.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is known for providing faster separations compared to HPLC with lower organic solvent consumption.[8][9][10]

Q4: I'm experiencing variability in retention times and resolution between different runs. What could be the cause?

A4: Poor reproducibility can be frustrating and can compromise the validity of your results. Here are some factors to investigate:

  • Unstable Column Temperature: Ensure your column oven is maintaining a consistent temperature. Even small fluctuations can affect retention times.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability. Always prepare fresh mobile phase and ensure accurate measurement of all components.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of shifting retention times.

  • Column "Memory" Effects: Chiral stationary phases can sometimes retain additives from previous runs, which can affect subsequent analyses.[11] It's good practice to have dedicated columns for specific methods or to implement a thorough column washing procedure between different applications.

Data Summary

The following tables summarize quantitative data from published methods for the enantiomeric separation of ramelteon.

Table 1: HPLC Method Parameters and Performance

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5]Chiralpak AD-H[12]
Mobile Phase n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v)[5]n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v)[12]
Flow Rate 1.0 mL/min[5]Not specified
Detection Wavelength 220 nm[5]Not specified
(S)-Ramelteon Retention Time 9.7 min[12][13]Not specified
This compound Retention Time 14.0 min[12][13]Not specified
Resolution (Rs) > 4[5]Not specified

Experimental Protocols

This section provides a detailed methodology for a key experimental approach for the enantiomeric separation of ramelteon.

Protocol 1: Chiral HPLC Separation of Ramelteon Enantiomers

This protocol is based on a validated method for the determination of the enantiomeric purity of ramelteon in bulk drug substances.[5]

1. Materials and Reagents:

  • Ramelteon reference standard (racemic and enantiomerically pure (S)-form)

  • n-hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanesulfonic acid (analytical grade)

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, and methanesulfonic acid in the ratio of 900:100:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic ramelteon in the mobile phase.

  • Prepare a solution of the (S)-ramelteon bulk drug sample in the mobile phase.

  • For the determination of the (R)-enantiomer in the bulk drug, prepare spiked samples by adding known amounts of the (R)-enantiomer to the (S)-ramelteon sample solution.

4. System Suitability:

  • Inject the racemic ramelteon solution.

  • The resolution between the (S)- and (R)-enantiomer peaks should be greater than 4.0.[5]

  • The tailing factor for both peaks should be less than 1.5.

5. Analysis:

  • Inject the prepared sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the percentage of the (R)-enantiomer in the bulk drug sample.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the enantiomeric separation of ramelteon.

G cluster_start Method Development Start cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase start Define Separation Goal (e.g., Ramelteon Enantiomers) csp_screening Select & Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mp_screening Screen Mobile Phase Systems (Normal, Reversed, Polar Organic) csp_screening->mp_screening mp_composition Optimize Mobile Phase Composition (% Modifier, Additives) mp_screening->mp_composition validation Method Validation (Specificity, Linearity, Accuracy, Precision) mp_screening->validation Good Initial Separation flow_rate Optimize Flow Rate mp_composition->flow_rate temperature Optimize Column Temperature flow_rate->temperature temperature->validation

Caption: Chiral HPLC Method Development Workflow.

G cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_actions Corrective Actions problem Poor Resolution or Peak Shape? csp Incorrect CSP? problem->csp Yes mobile_phase Suboptimal Mobile Phase? problem->mobile_phase Yes overload Column Overload? problem->overload Yes secondary_interactions Secondary Interactions? problem->secondary_interactions Yes screen_csp Screen Different CSPs csp->screen_csp optimize_mp Optimize Modifier/Additive mobile_phase->optimize_mp dilute_sample Dilute Sample overload->dilute_sample add_modifier Add Competing Agent to MP secondary_interactions->add_modifier screen_csp->problem Re-evaluate optimize_mp->problem Re-evaluate dilute_sample->problem Re-evaluate add_modifier->problem Re-evaluate

Caption: Troubleshooting Decision Tree for Chiral Separations.

References

Overcoming vehicle effects in (R)-Ramelteon in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions to address and overcome confounding effects from vehicles in in vivo experiments involving the poorly water-soluble compound, (R)-Ramelteon.

Frequently Asked Questions (FAQs)

Q1: What is a "vehicle effect" and why is it a concern for this compound studies?

A vehicle effect is a physiological or behavioral response caused by the delivery agent (the vehicle) itself, independent of the active pharmaceutical ingredient (API).[1] this compound is a lipophilic compound with low aqueous solubility, necessitating the use of specialized vehicles for in vivo administration.[2][] These vehicles, which may include co-solvents, surfactants, or complexing agents, are not always inert and can have their own biological effects, potentially confounding experimental results and leading to misinterpretation of the drug's true efficacy or toxicity.[4][5]

Q2: What is the mechanism of action for this compound?

This compound is a selective agonist for the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[6][7][8][9] By binding to these receptors, it mimics the action of endogenous melatonin, promoting sleep and regulating circadian rhythms.[7][10] Unlike many traditional hypnotics, it has no significant affinity for GABA receptors or other CNS binding sites, which contributes to its favorable safety profile.[6][7][9][11] Activation of MT1/MT2 receptors inhibits adenylate cyclase, leading to a decrease in intracellular cAMP.[6]

Q3: What are common vehicle strategies for poorly water-soluble drugs like this compound?

Formulation strategies for lipophilic drugs aim to enhance solubility and bioavailability.[2][12] Common approaches include:

  • Co-solvents: Using water-miscible organic solvents like DMSO or polyethylene glycol (PEG) to dissolve the compound.[13]

  • Surfactants: Employing surfactants to form micelles that encapsulate the drug, such as Tween 80 or Cremophor™ EL.[2][14]

  • Inclusion Complexes: Using cyclodextrins to form a complex where the lipophilic drug is held within the cyclodextrin's hydrophobic core.[2][5][14]

  • Lipid-Based Formulations: Developing self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles to improve absorption.[14][15][16]

  • pH Modification: Adjusting the pH of the formulation for ionizable compounds to increase solubility.[13]

Q4: Can the vehicle itself affect sleep/wake cycles or other neurological endpoints?

Yes. This is a critical consideration. Some vehicles have known biological activities that can interfere with neurological or behavioral studies. For example, certain solvents like ethanol have sedative properties, while others such as DMSO and cyclodextrins have been reported to possess anti-inflammatory or even neuroprotective effects.[4][5] These activities can mask the true effect of this compound or introduce significant variability in the vehicle-control group, making it difficult to ascertain the drug-specific response.

Troubleshooting Guide

Problem: My vehicle-control group is showing unexpected changes in sleep latency or locomotor activity.

  • Possible Cause: The vehicle itself may have sedative, anxiolytic, or other neuroactive properties. For instance, vehicles containing propylene glycol or ethanol can have hypnotic effects.

  • Troubleshooting Steps:

    • Review Vehicle Components: Research the known biological effects of every component in your vehicle formulation.[4][5]

    • Conduct a Pilot Vehicle Study: Before initiating the full experiment, run a pilot study with multiple potential vehicle candidates and compare them against a true negative control (e.g., saline or water). Measure key parameters like sleep latency, total sleep time, and activity levels.

    • Reduce Vehicle Concentration: If a component is suspect, attempt to reduce its concentration to the lowest possible level that still maintains drug solubility and stability.

    • Visualize the Logic: Use a decision tree to systematically diagnose the issue.

G start Unexpected effect in vehicle control group? cause1 Is the vehicle known to have neuroactive properties? (e.g., ethanol, DMSO) start->cause1 Check Literature cause2 Is the formulation's osmolality or pH causing irritation/stress? start->cause2 Check Formulation cause3 Is the route or volume of administration causing stress? start->cause3 Check Protocol solution1 Action: Conduct pilot study with alternative, more inert vehicles (e.g., cyclodextrin, SEDDS) cause1->solution1 Yes solution2 Action: Measure and adjust formulation to be iso-osmotic and near physiological pH cause2->solution2 Yes solution3 Action: Refine administration technique, reduce volume, or consider alternative routes cause3->solution3 Yes

Caption: Troubleshooting logic for unexpected vehicle control effects.

Problem: I am observing high variability in my data, both within and between experimental groups.

  • Possible Cause: The dosing solution may be inhomogeneous, leading to inconsistent dosing. This is common with suspensions or emulsions if not prepared or stored correctly.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Before the experiment, confirm that this compound stays in solution or suspension under the experimental conditions (e.g., temperature, time). Use techniques like HPLC to check for precipitation over time.

    • Standardize Preparation: Ensure the dosing solution is prepared identically for every experiment. For suspensions, this includes consistent sonication or vortexing times immediately before each administration.

    • Refine Administration Technique: Ensure the volume and rate of administration are consistent across all animals. For oral gavage, improper technique can cause stress, leading to high data variability.

Experimental Protocols & Data

Protocol 1: Vehicle Screening and Selection

This protocol outlines a pilot study to select the most appropriate vehicle for this compound by comparing their intrinsic effects on key physiological parameters.

  • Candidate Selection: Based on literature, select 2-3 potential vehicle candidates. Example candidates:

    • Vehicle A: 5% DMSO, 10% Tween 80 in 0.9% Saline

    • Vehicle B: 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

    • Vehicle C: Saline (0.9% NaCl) as a negative control

  • Animal Groups: Assign a minimum of n=8 animals per group (e.g., male C57BL/6 mice). Ensure proper acclimatization.

  • Administration: Administer each vehicle using the same route, volume, and time of day planned for the main study.

  • Endpoint Measurement: Record key baseline parameters for at least 4 hours post-administration. These should include:

    • Locomotor activity

    • Body temperature

    • Behavioral observations (e.g., signs of stress, sedation)

    • Sleep latency and duration (if using EEG/EMG)

  • Data Analysis: Analyze the data using ANOVA to determine if any vehicle significantly alters baseline parameters compared to the saline control. The vehicle with the least effect is the preferred candidate.

Illustrative Data: Vehicle Screening Results

The following table presents hypothetical data from a vehicle screening study to illustrate how to compare candidates.

Vehicle GroupMean Sleep Latency (min) ± SEMChange in Locomotor Activity (%) ± SEMChange in Body Temp (°C) ± SEM
Saline Control 18.5 ± 2.1-5.2 ± 3.5-0.1 ± 0.05
Vehicle A (DMSO/Tween 80) 15.1 ± 2.5-25.7 ± 5.1-0.8 ± 0.12
Vehicle B (HPβCD) 19.2 ± 2.3-8.1 ± 4.0-0.2 ± 0.07
* Indicates p < 0.05 compared to Saline Control.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound acts as an agonist at MT1 and MT2 melatonin receptors in the SCN. This interaction triggers an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). This cascade is believed to contribute to the regulation of the sleep-wake cycle.[6][7][8]

G cluster_0 Cell Membrane Ramelteon This compound Receptor MT1 / MT2 Receptor Ramelteon->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effect Downstream Neuronal Activity Modulation (Promotes Sleep) cAMP->Effect Reduced levels lead to

Caption: Simplified signaling pathway of this compound.

Recommended Experimental Workflow

To minimize the risk of vehicle effects confounding your results, a systematic workflow should be adopted. This involves careful planning, screening, and validation before proceeding to the definitive efficacy study.

G A 1. Literature Review & Vehicle Selection B 2. Formulation Development & Solubility/Stability Testing A->B C 3. Pilot Vehicle Effects Study (vs. Saline Control) B->C D 4. Data Analysis: Select Most Inert Vehicle C->D E 5. Definitive In Vivo Study Groups: Saline, Vehicle, Drug D->E F 6. Final Data Analysis: Isolate True Drug Effect E->F

Caption: Workflow for mitigating in vivo vehicle effects.

References

Interpreting unexpected behavioral side effects of (R)-Ramelteon in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of (R)-Ramelteon in animal models. Our focus is on interpreting unexpected behavioral outcomes that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anxiolytic effects of this compound in our rodent anxiety models. Is this a known issue?

A1: Yes, this is a documented finding. Studies in Sprague Dawley rats using various validated anxiety models, such as the elevated plus-maze (EPM), hole board test (HBT), light-dark box (LDB), and open field test (OFT), have shown that this compound administered as a standalone drug at doses of 0.25, 0.5, and 1 mg/kg did not produce a significant anxiolytic effect in either acute or chronic administration protocols.[1][2][3] This is in contrast to some expectations based on the anxiolytic properties of melatonin and other melatonin agonists.[1][2][3]

However, a synergistic anxiolytic effect was observed when this compound (1 mg/kg) was co-administered with diazepam (0.5 mg/kg) over a 14-day period in the EPM and HBT models.[1] This suggests that this compound's mechanism of action may not directly produce anxiolysis in these models but could potentiate the effects of GABAergic agents.

Q2: Can this compound induce hyperactivity or other paradoxical behavioral effects?

A2: Current preclinical literature does not support the idea that this compound induces spontaneous hyperactivity. In fact, one study demonstrated that pretreatment with this compound (0.3 mg/kg) attenuated isoflurane-induced hyperactivity in aged mice, suggesting a calming or normalizing effect in a state of induced hyperarousal.[4][5] There is no substantial evidence from animal models suggesting that this compound causes paradoxical effects such as increased anxiety, aggression, or stereotypy. A systematic review on melatonin and aggression indicates a complex relationship, but specific data on this compound inducing aggression is lacking.[6]

Q3: Are there any known effects of this compound on cognitive behaviors in animal models?

A3: this compound has been shown to have positive effects on certain cognitive and behavioral deficits in specific animal models. For instance, in a mouse model of post-traumatic stress disorder (PTSD), chronic administration of this compound (1.0 mg/kg) improved cognitive deficits, hyperlocomotion, and impaired fear extinction.[7] In aged mice, it has been shown to preserve normal social recognition following isoflurane anesthesia.[4] These findings suggest that this compound may have therapeutic potential for specific cognitive and behavioral impairments, particularly those related to stress and aging.

Q4: What is the abuse liability of this compound observed in animal studies?

A4: Preclinical studies have consistently demonstrated a lack of abuse potential for this compound.[8] In studies using rhesus monkeys trained to discriminate between a benzodiazepine and a vehicle, this compound (up to 10.0 mg/kg) did not substitute for the benzodiazepine, indicating it does not share similar subjective effects.[8][9] Furthermore, it did not attenuate the discriminative stimulus effects of benzodiazepine agonists in benzodiazepine-dependent monkeys.[8][9] This low abuse potential is a key differentiator from many other hypnotic agents.[8]

Troubleshooting Guides

Issue: Absence of Anxiolytic Effect in Standard Anxiety Models

Possible Cause 1: Intrinsic Mechanism of Action this compound's primary mechanism is as a selective agonist for MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus, which is mainly involved in regulating circadian rhythms and sleep onset.[8][10] Its lack of direct activity at GABA, serotonin, or dopamine receptors may explain the absence of a robust anxiolytic effect when used as a monotherapy in standard anxiety paradigms.[8]

Troubleshooting Steps:

  • Consider a different therapeutic model: Instead of general anxiety models, investigate this compound's effects in models of stress-induced anxiety or circadian rhythm disruption-related anxiety, where its mechanism may be more relevant.

  • Investigate synergistic effects: As demonstrated in the literature, co-administration with a low dose of a GABAergic agonist like diazepam may unmask anxiolytic-like activity.[1]

  • Re-evaluate behavioral endpoints: Ensure that the behavioral measures being used are sensitive to subtle changes in anxiety-like behavior that may be induced by a melatonergic agonist, as opposed to the more pronounced effects of benzodiazepines.

Data Presentation

Table 1: Anxiolytic Effects of this compound Monotherapy in Sprague Dawley Rats

Behavioral TestDoses of this compound (mg/kg)Acute Study OutcomeChronic (14-day) Study OutcomeReference
Elevated Plus Maze (EPM)0.25, 0.5, 1No significant anxiolytic effectNo significant anxiolytic effect[1]
Hole Board Test (HBT)0.25, 0.5, 1No significant anxiolytic effectNo significant anxiolytic effect[1]
Light-Dark Box (LDB)0.25, 0.5, 1No significant anxiolytic effectNo significant anxiolytic effect[1]
Open Field Test (OFT)0.25, 0.5, 1No significant anxiolytic effectNo significant anxiolytic effect[1]

Table 2: Effects of this compound in Specific Behavioral Models

Animal ModelThis compound Dose (mg/kg)Observed Behavioral EffectReference
Fatty Acid-Binding Protein 3 Null Mice (PTSD model)1.0 (chronic)Improved cognitive deficits, hyperlocomotion, and impaired fear extinction[7]
Aged Mice (post-isoflurane anesthesia)0.3 (pretreatment)Attenuated hyperactivity and preserved normal social recognition[4][5]
Rhesus Monkeys (drug discrimination)up to 10.0Did not substitute for benzodiazepines (low abuse potential)[8][9]
Freely Moving Cats (sleep studies)0.001, 0.01, 0.1Decreased wakefulness and increased slow-wave and REM sleep[11]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Effects in Rats

  • Animals: Male Sprague Dawley rats.

  • Drug Administration: this compound (0.25, 0.5, and 1 mg/kg) or vehicle (Dimethyl sulfoxide) administered orally. For chronic studies, administration occurs daily for 14 days.

  • Behavioral Testing:

    • Elevated Plus Maze (EPM): Rats are placed in the center of a plus-shaped maze with two open and two closed arms and observed for 5 minutes. Time spent in and entries into the open arms are recorded as measures of anxiolytic-like behavior.

    • Hole Board Test (HBT): Animals are placed on a board with evenly spaced holes. The number of head dips into the holes is recorded over a 5-minute period. A decrease in head-dipping is associated with anxiety.

    • Light-Dark Box (LDB): A two-chambered box with a light and a dark compartment. Time spent in the light compartment is measured over a 5-minute period as an indicator of anxiolytic activity.

    • Open Field Test (OFT): Rats are placed in the center of a large, open arena. Time spent in the central versus peripheral zones is recorded over 5 minutes. More time in the center suggests reduced anxiety.

  • Data Analysis: Comparison between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Post-Anesthetic Hyperactivity in Aged Mice

  • Animals: Aged mice (70-80 weeks).

  • Drug Administration: this compound (0.03 or 0.3 mg/kg) or vehicle administered orally once a day for 7 consecutive days prior to anesthesia.

  • Procedure:

    • On day 7, mice undergo abdominal laparotomy under 2 hours of isoflurane anesthesia.

    • Post-operative locomotor activity is monitored for 7 days using subcutaneously implanted nano-tag devices.

  • Data Analysis: Locomotor activity is compared between sham-treated, vehicle-treated, and this compound-treated groups, particularly during the dark (active) phase.

Visualizations

G cluster_0 Troubleshooting: Absence of Anxiolytic Effect Start Observe Lack of Anxiolytic Effect Cause1 Consider Intrinsic Mechanism: MT1/MT2 Agonist, Not GABAergic Start->Cause1 Step1 Switch to Stress-Induced or Circadian Disruption Anxiety Model Cause1->Step1 Step2 Test Co-Administration with a GABAergic Agent (e.g., Diazepam) Cause1->Step2 Step3 Re-evaluate Behavioral Endpoints for Melatonergic Drug Sensitivity Cause1->Step3 Outcome Potential for Positive Findings in Alternative Contexts Step1->Outcome Step2->Outcome Step3->Outcome

Caption: Troubleshooting workflow for unexpected lack of anxiolytic effects.

G cluster_observed Observed Behavioral Effects in Animal Models cluster_not_observed Effects NOT Consistently Observed in Animal Models Ramelteon This compound MT1_MT2 MT1/MT2 Receptors (in Suprachiasmatic Nucleus) Ramelteon->MT1_MT2 PTSD_Model Amelioration of PTSD-like Behaviors (Mice) Ramelteon->PTSD_Model Post_Op_Hyperactivity Attenuation of Post-Anesthetic Hyperactivity (Aged Mice) Ramelteon->Post_Op_Hyperactivity Anxiolytic Standalone Anxiolytic Effect (Rats) Ramelteon->Anxiolytic No direct effect Abuse_Potential Abuse Potential (Monkeys) Ramelteon->Abuse_Potential No effect Circadian_Regulation Circadian Rhythm Regulation & Sleep Onset MT1_MT2->Circadian_Regulation Sleep Decreased Sleep Latency (Rats, Cats, Monkeys) Circadian_Regulation->Sleep

Caption: Summary of observed behavioral effects of this compound in animal studies.

References

Technical Support Center: Enhancing the Stability of (R)-Ramelteon in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Ramelteon stability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development and stability testing of this compound.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in an acidic formulation.

Question: Our formulation has a pH in the acidic range, and we are observing a significant loss of this compound content over a short period. What is the likely cause, and how can we mitigate this?

Answer: this compound is known to be susceptible to degradation in acidic conditions[1]. The acidic environment can catalyze the hydrolysis of the propionamide side chain or other acid-labile functional groups within the molecule.

Troubleshooting Steps:

  • Confirm pH-Related Degradation:

    • Conduct a forced degradation study by exposing a solution of this compound to various acidic conditions (e.g., 0.1M HCl, 0.01M HCl) and monitor the degradation over time using a stability-indicating HPLC method.

    • Compare the degradation profile with that of your formulation stored under the same conditions.

  • Mitigation Strategies:

    • pH Adjustment: The most effective approach is to adjust the pH of your formulation to a more neutral or slightly basic range where Ramelteon is more stable. Studies have shown Ramelteon to be stable in basic and neutral hydrolytic conditions[1].

    • Buffering Agents: Incorporate a suitable buffering system to maintain the pH within a stable range throughout the product's shelf life.

    • Excipient Screening: Certain acidic excipients may be contributing to the low pH. Review your formulation for such components and consider less acidic alternatives.

    • Protective Coating: For solid dosage forms, consider a protective film coating to prevent direct contact with any acidic components or the acidic environment of the stomach if immediate release is not desired[2].

Issue 2: Emergence of unknown peaks in the HPLC chromatogram during stability studies, particularly under oxidative stress.

Question: We are conducting stability studies on our this compound formulation and have noticed the appearance of new peaks, suggesting degradation. This is more pronounced when we suspect oxidative stress. What are these impurities, and how can we prevent their formation?

Answer: this compound shows slight degradation under oxidative conditions[1]. The formation of oxidation products can be initiated by exposure to oxygen, peroxides present as impurities in excipients, or light.

Troubleshooting Steps:

  • Identify the Nature of Degradation:

    • Perform a forced degradation study using an oxidizing agent (e.g., 3% hydrogen peroxide) to confirm if the unknown peaks in your formulation's chromatogram match those generated under oxidative stress.

    • Characterize the structure of the major degradation products using techniques like LC-MS/MS to understand the degradation pathway.

  • Prevention and Stabilization:

    • Antioxidants: Include antioxidants in your formulation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection should be based on compatibility studies.

    • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like edetate disodium (EDTA) can sequester these ions and improve stability.

    • Inert Atmosphere: During manufacturing, protect the formulation from oxygen by processing under an inert atmosphere (e.g., nitrogen).

    • Packaging: Use packaging that provides a barrier to oxygen and light, such as amber-colored containers or blister packs with low oxygen permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on forced degradation studies, this compound is most susceptible to degradation under acidic and oxidative conditions. It is reported to be stable under basic, neutral hydrolytic, thermal, and photolytic stress conditions[1].

Q2: What are the recommended storage conditions for this compound drug substance and formulations?

A2: To minimize degradation, this compound and its formulations should be stored in well-closed containers, protected from light and moisture. For formulations susceptible to oxidation, storage under an inert atmosphere is recommended. The approved Rozerem® tablets are recommended to be stored at a controlled room temperature.

Q3: Are there any known incompatible excipients with this compound?

A3: While specific excipient incompatibility studies for this compound are not widely published, general guidance suggests avoiding acidic excipients that could lower the micro-environmental pH. It is also crucial to screen excipients for peroxide impurities, which can initiate oxidative degradation. A thorough drug-excipient compatibility study is always recommended during formulation development. The marketed Rozerem® tablet contains lactose monohydrate, starch, hydroxypropyl cellulose, magnesium stearate, hypromellose, copovidone, titanium dioxide, yellow ferric oxide, polyethylene glycol 8000, and ink containing shellac and synthetic iron oxide black[3].

Q4: How can I set up a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate this compound from its degradation products and any process-related impurities. A reported UPLC method utilizes a Waters Acquity UPLC BEH SHIELD RP18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient mixture of mobile phase A and B, with detection at 230 nm[1]. Another RP-HPLC method uses a C18 column with a mobile phase of Methanol: water (0.1 % OPA), pH 2.7 (in the ratio 60:40 v/v) at a flow rate of 0.7 ml/min with UV detection at 282 nm[4]. The method must be validated according to ICH guidelines, including specificity, which is demonstrated through forced degradation studies.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationObservationReference
Acid Hydrolysis0.1 M HCl24 hoursSignificant Degradation[1]
Base Hydrolysis0.1 M NaOH24 hoursStable[1]
Oxidative3% H₂O₂24 hoursSlight Degradation[1]
Thermal60°C48 hoursStable[1]
PhotolyticUV Light48 hoursStable[1]
Neutral HydrolysisWater48 hoursStable[1]

Note: The exact percentage of degradation may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples and neutralize with 0.1 M HCl before diluting for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Spread a thin layer of this compound powder in a petri dish.

    • Place it in a calibrated oven at 60°C for 48 hours.

    • Dissolve the stressed powder in methanol to prepare a sample for analysis.

  • Photolytic Degradation:

    • Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark.

    • Prepare a sample of the exposed powder for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected pharmaceutical excipients.

Materials:

  • This compound drug substance

  • Selected excipients (e.g., fillers, binders, disintegrants, lubricants)

  • Water, purified

Procedure:

  • Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a control sample of this compound alone.

  • Moisture Addition: To a separate set of binary mixtures, add a small amount of water (e.g., 5% w/w) to accelerate potential interactions.

  • Storage: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples for:

    • Physical changes: Visual inspection for color change, clumping, or liquefaction.

    • Chemical changes: Assay of this compound and determination of related substances/degradation products by a stability-indicating HPLC method.

Visualizations

degradation_pathway Ramelteon Ramelteon Acid_Degradation Acidic Conditions (e.g., low pH formulation) Ramelteon->Acid_Degradation Susceptible Oxidative_Degradation Oxidative Stress (e.g., peroxides, O2) Ramelteon->Oxidative_Degradation Slightly Susceptible Degradation_Products_Acid Acid Degradants (e.g., hydrolysis products) Acid_Degradation->Degradation_Products_Acid Degradation_Products_Oxidative Oxidation Products Oxidative_Degradation->Degradation_Products_Oxidative troubleshooting_workflow start Instability Observed check_pH Is formulation pH acidic? start->check_pH check_oxidants Potential for oxidative stress? check_pH->check_oxidants No adjust_pH Adjust pH to neutral/basic Use buffering agents check_pH->adjust_pH Yes add_antioxidants Incorporate antioxidants and chelating agents check_oxidants->add_antioxidants Yes retest Retest stability check_oxidants->retest No screen_excipients Screen for acidic excipients adjust_pH->screen_excipients screen_excipients->retest control_atmosphere Manufacture under inert gas Use protective packaging add_antioxidants->control_atmosphere control_atmosphere->retest

References

Validation & Comparative

(R)-Ramelteon Versus Melatonin: A Comparative Analysis of Efficacy in Sleep Onset Latency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding affinities, signaling pathways, and clinical effectiveness of (R)-Ramelteon and melatonin in preclinical and clinical models of sleep onset latency.

This guide provides a detailed, evidence-based comparison of this compound and the endogenous hormone melatonin, focusing on their efficacy in reducing the time taken to fall asleep. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies of pivotal studies, and visually represents the underlying biological mechanisms.

Introduction

Sleep onset insomnia, characterized by difficulty initiating sleep, is a prevalent condition with significant impacts on health and well-being. Both melatonin and its synthetic analog, this compound, are prominent therapeutic options that target the melatonergic system to promote sleep. Melatonin, a hormone endogenously produced by the pineal gland, plays a crucial role in regulating the circadian rhythm and signaling the onset of darkness. This compound is a selective melatonin receptor agonist, specifically targeting the MT1 and MT2 receptors, which are instrumental in the sleep-wake cycle.[1][2] This guide offers a comparative analysis of their performance in sleep onset latency models, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and melatonin.

Table 1: Melatonin Receptor Binding Affinity (Ki in pM)

CompoundMT1 Receptor Affinity (Ki)MT2 Receptor Affinity (Ki)Reference
This compound14.0112[3]
Melatonin~80~383[3]

Lower Ki values indicate higher binding affinity.

Table 2: Clinical Efficacy in Reducing Sleep Onset Latency (SOL) vs. Placebo

CompoundMeasureMean Reduction in SOL (minutes)PopulationReference
This compound (8 mg)Objective SOL (Polysomnography)-14.0Adults with chronic insomnia (≥55 years)[4]
Subjective SOL-8.74Adults with chronic insomnia (≥55 years)[4]
Prolonged-Release MelatoninObjective SOL (Polysomnography)-5.05Adults with insomnia disorder[4]
Subjective SOL-6.30Adults with insomnia disorder[4]

Experimental Protocols

A comprehensive understanding of the data necessitates a review of the methodologies employed in the cited experiments.

Melatonin Receptor Binding Affinity Assays

The binding affinities of this compound and melatonin to human MT1 and MT2 receptors are typically determined through radioligand binding assays. A common protocol involves:

  • Membrane Preparation: Human MT1 and MT2 receptors are expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells. The cell membranes containing these receptors are then isolated and prepared for the assay.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the melatonin receptors (e.g., [³H]-melatonin) is incubated with the prepared cell membranes.

  • Introduction of Competitor: Varying concentrations of the unlabeled test compounds (this compound or melatonin) are added to the incubation mixture. These compounds compete with the radioligand for binding to the MT1 and MT2 receptors.

  • Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Trials for Sleep Onset Latency

The efficacy of this compound and melatonin in reducing sleep onset latency is evaluated in randomized, double-blind, placebo-controlled clinical trials. A standard methodology includes:

  • Participant Selection: Participants are typically adults diagnosed with chronic insomnia, often with a specific complaint of difficulty falling asleep. They undergo a screening process to exclude other sleep disorders or medical conditions that could interfere with the study.

  • Baseline Measurement: Before the treatment period, participants undergo baseline assessments of their sleep patterns. This often involves polysomnography (PSG), the gold standard for objective sleep measurement, and subjective measures like sleep diaries.

  • Randomization and Blinding: Participants are randomly assigned to receive either the active drug (this compound or melatonin) or a placebo. Both the participants and the researchers are blinded to the treatment allocation to prevent bias.

  • Treatment Period: Participants take the assigned treatment for a specified duration, typically several weeks.

  • Outcome Measurement: Sleep onset latency is measured both objectively using PSG and subjectively through patient-reported outcomes (e.g., sleep diaries).

    • Objective Sleep Onset Latency (oSOL): Measured by PSG, it is the time from "lights out" to the first epoch of any sleep stage.

    • Subjective Sleep Onset Latency (sSOL): The participant's estimation of the time it took them to fall asleep.

  • Statistical Analysis: The change in sleep onset latency from baseline is compared between the active treatment groups and the placebo group to determine the efficacy of the drug.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ramelteon This compound / Melatonin MT1 MT1 Receptor Ramelteon->MT1 MT2 MT2 Receptor Ramelteon->MT2 Gi Gi Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB ClockGenes Modulation of Clock Genes CREB->ClockGenes SCN Suprachiasmatic Nucleus (SCN) ClockGenes->SCN Regulation of Circadian Rhythm SleepOnset SleepOnset SCN->SleepOnset Promotes Sleep Onset

Caption: Signaling pathway of this compound and melatonin.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PSG & Sleep Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Melatonin) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC PSG Polysomnography (oSOL) GroupA->PSG Diaries Sleep Diaries (sSOL) GroupA->Diaries GroupB->PSG GroupB->Diaries GroupC->PSG GroupC->Diaries DataAnalysis Data Analysis (Comparison of SOL reduction) PSG->DataAnalysis Diaries->DataAnalysis

Caption: Experimental workflow for a sleep onset latency clinical trial.

Discussion and Conclusion

The presented data indicate that this compound exhibits a higher binding affinity for both MT1 and MT2 receptors compared to melatonin.[3] This enhanced affinity may contribute to its more pronounced effect on reducing sleep onset latency as observed in some clinical studies. The meta-analysis data show that while both compounds are effective in reducing both objective and subjective sleep onset latency compared to placebo, ramelteon demonstrated a numerically larger reduction in older adults with chronic insomnia.[4]

The mechanism of action for both molecules converges on the activation of MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), the body's master clock.[2] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling that ultimately modulates the expression of clock genes, thereby regulating the circadian rhythm and promoting sleep onset.

For researchers and drug development professionals, the key takeaway is that while both this compound and melatonin are effective in treating sleep onset insomnia, this compound's higher receptor affinity may translate to a more robust clinical effect in certain populations. However, it is important to note that melatonin is available over-the-counter as a dietary supplement, whereas this compound is a prescription medication.[1] The choice between these two agents in a clinical or research setting will depend on various factors, including the specific patient population, regulatory considerations, and the desired magnitude of effect. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and safety profiles.

References

A Comparative Analysis of (R)-Ramelteon and Agomelatine on Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the receptor binding profiles of (R)-Ramelteon and agomelatine reveals distinct pharmacological characteristics that underpin their therapeutic applications. This guide provides a comparative analysis of their binding affinities, the experimental protocols used for these determinations, and the associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinities of this compound and agomelatine for melatonin (MT) and serotonin (5-HT) receptors have been determined through various in vitro studies. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)Species/SystemReference
This compound MT10.014Human (CHO cells)[1][2]
MT20.112Human (CHO cells)[1][2]
MT32650Hamster Brain[1][2]
5-HT ReceptorsNo measurable affinityVarious[1][3]
Other Receptors*No measurable affinityVarious[1][3]
Agomelatine MT10.1Human[4][5][6]
MT20.12Human[4][5][6]
5-HT2C631Human[4]
5-HT2B660Human[4][7]
5-HT2A>1000 (negligible affinity)Human[7]
Other Receptors**No significant affinityVarious[8]

*Including benzodiazepine, dopamine, and opiate receptors.[1] **Including muscarinic, histaminergic, adrenergic, and dopaminergic receptors.[8]

This compound is a potent and highly selective agonist for the MT1 and MT2 melatonin receptors, with significantly higher affinity for these receptors compared to melatonin itself.[1][3] It exhibits negligible affinity for a wide range of other neurotransmitter receptors.[1][3] Agomelatine also demonstrates high affinity as an agonist for both MT1 and MT2 receptors.[4][7] However, unlike ramelteon, agomelatine also acts as an antagonist at the 5-HT2C and 5-HT2B serotonin receptors, albeit with a much lower affinity than for the melatonin receptors.[4][7]

Experimental Protocols

The receptor binding affinities presented above are typically determined using radioligand binding assays. The following is a generalized protocol for a competitive binding assay used to determine the Ki value of a test compound.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., human MT1 or MT2 receptors in Chinese Hamster Ovary (CHO) cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9] The protein concentration of the membrane preparation is determined.[9]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.[9]

    • A constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) with known high affinity for the receptor is added to each well.[10][11]

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or agomelatine) are added to the wells.

    • A set of wells containing the radioligand and a high concentration of an unlabeled known ligand is used to determine non-specific binding.[2]

    • The plate is incubated to allow the binding to reach equilibrium.[9]

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[9]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathways

The interaction of this compound and agomelatine with their respective receptors initiates distinct intracellular signaling cascades.

Melatonin Receptor Signaling

Both this compound and agomelatine are agonists at MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[12] The primary signaling pathway involves the inhibition of adenylyl cyclase via the Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation of the transcription factor CREB.[13] Melatonin receptors can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[13][14]

Melatonin_Signaling cluster_membrane Cell Membrane MT1/MT2 MT1/MT2 Gi Gi MT1/MT2->Gi Gq Gq MT1/MT2->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ligand This compound or Agomelatine Ligand->MT1/MT2 Agonist PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Ca2+ ↑ Ca2+ IP3_DAG->Ca2+ PKC ↑ PKC IP3_DAG->PKC

Melatonin Receptor Signaling Pathway
5-HT2C Receptor Signaling

Agomelatine acts as an antagonist at the 5-HT2C receptor, another GPCR. The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent increase in IP3, DAG, and intracellular calcium.[15][16] By blocking this receptor, agomelatine prevents the downstream signaling cascade initiated by serotonin. The 5-HT2C receptor can also couple to other G-proteins like Gi/o and G12/13.[17][18]

HT2C_Signaling cluster_membrane Cell Membrane 5-HT2C 5-HT2C Gq/11 Gq/11 5-HT2C->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Agomelatine Agomelatine Agomelatine->5-HT2C Antagonist Serotonin Serotonin Serotonin->5-HT2C Agonist Ca2+ ↑ Ca2+ IP3_DAG->Ca2+ PKC ↑ PKC IP3_DAG->PKC

5-HT2C Receptor Signaling Pathway

Experimental Workflow

The overall workflow for determining and comparing the receptor binding affinities of compounds like this compound and agomelatine is a systematic process that moves from biological preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data_Plotting Data Plotting and IC50 Determination Counting->Data_Plotting Ki_Calculation Ki Calculation Data_Plotting->Ki_Calculation

Receptor Binding Assay Workflow

References

A Comparative Guide to the Neuroprotective Effects of (R)-Ramelteon in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of (R)-Ramelteon in preclinical stroke models, with a focus on its performance against established neuroprotective agents, Edaravone and Nimodipine. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic candidate for ischemic stroke.

Executive Summary

This compound, a selective melatonin receptor 1A (MT1) agonist, has demonstrated significant neuroprotective effects in various experimental models of ischemic stroke.[1][2][3] Studies show that it reduces infarct volume, improves neurological outcomes, and enhances cerebral blood flow.[1] Its mechanism of action is multifaceted, involving the activation of the MT1 receptor, which in turn triggers downstream pathways that combat oxidative stress, inflammation, and apoptotic and autophagic cell death.[1][2][3] This guide presents a detailed analysis of the experimental evidence supporting the neuroprotective role of this compound and compares its efficacy and mechanisms with those of Edaravone and Nimodipine.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective effects of this compound in comparison to a vehicle control.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDosageInfarct Volume Reduction (%) vs. MCAO ControlNeurological Score Improvement
This compound20 mg/kgSignificant reductionSignificant improvement
This compound10 mg/kg, 15 mg/kgNot significantNot specified
MCAO ControlVehicle--

Data synthesized from studies demonstrating a dose-dependent neuroprotective effect of Ramelteon. A 20 mg/kg dose showed the most significant protection in reducing MCAO-induced infarct volume when administered post-stroke.[1]

Table 2: Comparative Efficacy of this compound and Edaravone in a Mouse MCAO Model

Treatment GroupDosageTherapeutic WindowNeuroprotective Efficacy
This compound3.0 mg/kg (oral)Up to 4 hours post-ischemiaComparable to Edaravone
Edaravone10 mg/kg (i.p.)Not specifiedClinically used for ischemic stroke

This study highlighted that oral administration of Ramelteon at 3.0 mg/kg showed comparable protective efficacy to intraperitoneally administered Edaravone (10 mg/kg).[4][5]

Comparative Analysis with Alternative Neuroprotective Agents

This compound
  • Primary Mechanism: A selective agonist for melatonin receptors MT1 and MT2.[4][6] Its neuroprotective effects are primarily mediated through the activation of the MT1 receptor.[1][2][3]

  • Downstream Effects: Activation of the MT1 receptor by Ramelteon initiates several protective signaling cascades. It has been shown to activate the Nrf2/HO-1 pathway, which combats oxidative stress.[2][3] It also inhibits mitochondrial and autophagic death pathways and modulates the AMPK/mTOR signaling pathway to reduce autophagic cell death.[1][2][3][4] Additionally, Ramelteon has been found to inhibit neuroinflammation through the NF-κB pathway.[7]

  • Therapeutic Potential: Demonstrates a significant reduction in infarct volume and improvement in neurological function in rodent MCAO models.[1] It also shows potential in improving cerebral blood flow.[1][2]

Edaravone
  • Primary Mechanism: A potent free-radical scavenger.[8][9] It mitigates oxidative stress by quenching various reactive oxygen species (ROS), thereby protecting neurons from ischemic damage.[8]

  • Downstream Effects: By reducing oxidative stress, Edaravone helps to preserve the integrity of the blood-brain barrier, reduce brain edema, and inhibit inflammatory responses that are secondary to ischemic injury.[9][10]

  • Clinical Status: Approved for the treatment of acute ischemic stroke in some countries.[10]

Nimodipine
  • Primary Mechanism: A dihydropyridine calcium channel blocker.[11][12] It is thought to exert its neuroprotective effects by preventing calcium overload in neurons, a key event in the ischemic cascade leading to cell death.[11][12]

  • Downstream Effects: Nimodipine causes vasodilation of cerebral arterioles, which can improve cerebral blood flow.[11] It has also been suggested to have direct neuroprotective effects independent of its vascular actions.[12][13]

  • Clinical Status: Primarily used to prevent vasospasm following subarachnoid hemorrhage.[13] Its efficacy in acute ischemic stroke has been a subject of debate.[14]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.[15][16][17]

  • Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and cut.

    • A 6-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

    • For reperfusion models, the filament is withdrawn to restore blood flow.

  • Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

Assessment of Neurological Deficit

Neurological function is assessed using a battery of behavioral tests to quantify the extent of ischemic brain injury.[18][19][20]

  • Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[21][22] A higher score indicates a more severe neurological deficit.

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.[18][21]

  • Cylinder Test: Used to evaluate forelimb use asymmetry during exploratory behavior in a cylindrical chamber.[18][22]

Measurement of Infarct Volume

The volume of the ischemic lesion is a critical measure of the extent of brain damage.[23][24][25]

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

    • At a predetermined time point after MCAO, the animal is euthanized, and the brain is removed.

    • The brain is sectioned into coronal slices (e.g., 2 mm thick).

    • The slices are incubated in a TTC solution. Viable tissue stains red, while the infarcted tissue remains white.

  • Image Analysis:

    • The stained sections are imaged, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).

    • The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas may be applied.[23]

  • Magnetic Resonance Imaging (MRI): T2-weighted or diffusion-weighted MRI can also be used to visualize and quantify the infarct volume in vivo or ex vivo.[25][26]

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound's Neuroprotection

Ramelteon_Pathway cluster_downstream Downstream Neuroprotective Pathways Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 activates Nrf2_HO1 Nrf2/HO-1 Pathway MT1->Nrf2_HO1 AMPK_mTOR AMPK/mTOR Pathway MT1->AMPK_mTOR NFkB NF-κB Pathway MT1->NFkB Mitochondrial Mitochondrial Death Pathway Inhibition MT1->Mitochondrial Anti_Oxidative Anti-Oxidative Effects Nrf2_HO1->Anti_Oxidative Neuroprotection Neuroprotection Anti_Oxidative->Neuroprotection Autophagy_Inhibition Inhibition of Autophagic Cell Death AMPK_mTOR->Autophagy_Inhibition Autophagy_Inhibition->Neuroprotection Anti_Inflammatory Anti-Inflammatory Effects NFkB->Anti_Inflammatory Anti_Inflammatory->Neuroprotection Mitochondrial->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Validating Neuroprotection

Experimental_Workflow cluster_model Stroke Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment MCAO MCAO Surgery in Mice Treatment Administer this compound or Vehicle MCAO->Treatment Neuro_Assess Neurological Deficit Assessment (e.g., mNSS) Treatment->Neuro_Assess Infarct_Assess Infarct Volume Measurement (TTC Staining) Treatment->Infarct_Assess Biochem_Assess Biochemical Analysis (e.g., Western Blot for pathway proteins) Treatment->Biochem_Assess Data_Analysis Data Analysis and Comparison Neuro_Assess->Data_Analysis Infarct_Assess->Data_Analysis Biochem_Assess->Data_Analysis

Caption: Workflow for preclinical neuroprotection studies.

References

A Comparative Guide to the Cross-Validation of (R)-Ramelteon's Effects in Diverse Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental effects of (R)-Ramelteon across various animal strains, focusing on its applications in treating insomnia, anxiety, and providing neuroprotection. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical study design.

Efficacy and Pharmacokinetics of this compound: A Cross-Species Comparison

The following tables summarize the quantitative data on the efficacy and pharmacokinetic parameters of this compound in different animal models. These findings highlight the variability in response across species and strains, underscoring the importance of careful model selection in preclinical research.

Table 1: Comparative Efficacy of this compound
Therapeutic Area Animal Model Strain Dosage Key Efficacy Findings Alternative Treatments Compared
Insomnia Cat-0.001, 0.01, 0.1 mg/kg (p.o.)Significantly decreased wakefulness and increased slow-wave and REM sleep; effects lasted up to 6 hours.[1]Melatonin (0.01-1 mg/kg): Weaker and shorter-lasting (2 hours) effect on slow-wave sleep.[1]
Anxiety RatSprague-Dawley0.25, 0.5, 1 mg/kg (p.o.)As a standalone drug, did not show an anxiolytic effect in the elevated plus-maze, light-dark box, hole board, or open field tests.[2][3]Diazepam (0.5 mg/kg): Showed anxiolytic effects. A combination of Ramelteon (1 mg/kg) and Diazepam (0.5 mg/kg) showed an anxiolytic effect.[2][3]
Anxiety/PTSD Mouse--Ameliorated repeated social defeat stress-induced social avoidance and anxiety-like behaviors.[4]Melatonin: Also improved social avoidance and anxiety-like behaviors in the same model.[4]
Neuroprotection (Ischemic Stroke) MouseC57BL/63.0 mg/kg (i.g.)Significantly attenuated ischemic injury, even when administered 4 hours after the onset of ischemia.[5]Edaravone (10 mg/kg, i.p.): Ramelteon displayed comparable protective efficacy and length of the effective time window.[5]
Neuroprotection (Traumatic Brain Injury) MouseC57BL/610 mg/kg (daily)Alleviated early brain damage and long-term neurobehavioral deficits.[6]-
Neuroprotection (Parkinson's Disease Model) Mouse--Improved dyskinesia and inhibited neuroinflammation.[7]-
Table 2: Comparative Pharmacokinetics of this compound
Animal Species Strain Key Pharmacokinetic Parameters
Rat Sprague-DawleyFollowing a 1 mg/kg intravenous dose of [14C]ramelteon, the drug is rapidly absorbed and metabolized. The major component in plasma is unchanged ramelteon in the initial hours.[8]
Human -Rapidly absorbed with peak serum concentrations reached in approximately 0.75 hours. Absolute oral bioavailability is low (1.8%) due to extensive first-pass metabolism. The elimination half-life is 1 to 2.6 hours.[9][10]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments cited in this guide are provided below.

Social Defeat Stress in Mice

This protocol is used to induce a depression-like phenotype in mice to study the effects of antidepressants and anxiolytics.

  • Animal Selection: Aggressive CD-1 mice are selected as residents. Experimental C57BL/6 mice are the intruders.[11]

  • Social Defeat: The intruder mouse is introduced into the home cage of the resident CD-1 mouse for a short period (e.g., 5-10 minutes) of physical defeat.[11]

  • Sensory Stress: Following the physical interaction, the intruder is housed in the same cage separated by a perforated divider, allowing for continuous sensory stress for 24 hours.[11]

  • Repeated Stress: This process is repeated for a set number of days (e.g., 10 consecutive days) with a different resident mouse each day.[11]

  • Behavioral Assessment: Following the stress period, social avoidance is assessed by measuring the time the experimental mouse spends in an interaction zone with and without the presence of a novel CD-1 mouse.[11]

  • Drug Administration: this compound or vehicle is administered to the experimental mice, and the effects on social avoidance and other anxiety-like behaviors are measured.

Polysomnography in Freely Moving Cats

This protocol is utilized to assess the sleep-promoting effects of hypnotic agents.

  • Animal Preparation: Cats are surgically implanted with electrodes for electroencephalogram (EEG), electromyogram (EMG), and electrooculogram (EOG) recordings. They are allowed to recover fully before the experiment.

  • Experimental Setup: The cats are placed in a chamber that allows for free movement while being connected to the recording cables.[12]

  • Drug Administration: this compound, melatonin, or vehicle is administered orally.[1]

  • Data Recording: EEG, EMG, and EOG are continuously recorded to monitor wakefulness, slow-wave sleep (SWS), and rapid eye movement (REM) sleep.[1]

  • Data Analysis: The recordings are scored to determine the percentage of time spent in each sleep stage and the latency to sleep onset.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Ramelteon_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 MT2 MT2 Receptor Ramelteon->MT2 Nrf2_activation Nrf2 Activation MT1->Nrf2_activation Activates NFkB_inhibition NF-κB Inhibition MT1->NFkB_inhibition Inhibits MT2->Nrf2_activation MT2->NFkB_inhibition HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Antioxidant_response Antioxidant Response HO1_expression->Antioxidant_response Inflammation_reduction Reduced Inflammation NFkB_inhibition->Inflammation_reduction

Ramelteon's Neuroprotective Signaling Pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Disease_Induction Disease Induction (e.g., Social Defeat Stress) Animal_Model->Disease_Induction Drug_Administration Ramelteon Administration (Specify Dose and Route) Disease_Induction->Drug_Administration Behavioral_Tests Behavioral Tests (e.g., Social Interaction) Drug_Administration->Behavioral_Tests Molecular_Analysis Molecular Analysis (e.g., Western Blot for Nrf2, HO-1) Drug_Administration->Molecular_Analysis

Workflow for Assessing Ramelteon's Effects.

Discussion and Future Directions

The compiled data indicate that this compound exhibits significant therapeutic potential across different animal species in models of insomnia and neuroprotection. However, its efficacy as a standalone anxiolytic in the tested rat strain appears limited. The observed differences in outcomes between species and even between different models within the same species highlight the critical need for careful consideration of the animal model and strain in preclinical research.

While this guide provides a summary of existing data, a direct cross-validation of this compound's effects in different strains of the same species (e.g., C57BL/6 vs. BALB/c mice for sleep studies, or Wistar vs. Sprague-Dawley rats for anxiety models) is a notable gap in the current literature. Future studies should aim to conduct such head-to-head comparisons to provide a more nuanced understanding of how genetic background influences the pharmacological response to this compound. This will be crucial for the successful translation of preclinical findings to clinical applications.

References

Head-to-Head Comparison of (R)-Ramelteon and Tasimelteon in Circadian Entrainment

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

(R)-Ramelteon and tasimelteon are two prominent melatonin receptor agonists utilized in the management of sleep and circadian rhythm disorders. Both compounds exert their effects through the activation of melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus (SCN), the body's master clock. While their fundamental mechanism is similar, differences in receptor affinity, pharmacokinetics, and clinical applications distinguish their roles in achieving circadian entrainment. This guide provides a detailed, data-driven comparison of this compound and tasimelteon to inform research and drug development in this therapeutic area.

Molecular and Pharmacokinetic Profile

This compound and tasimelteon exhibit distinct profiles in terms of their interaction with melatonin receptors and their pharmacokinetic properties. These differences likely contribute to their respective clinical efficacies in different patient populations.

Receptor Binding Affinity

This compound demonstrates a higher affinity for the MT1 receptor compared to the MT2 receptor, whereas tasimelteon shows a preference for the MT2 receptor.[1][2] The MT1 receptor is primarily associated with the initiation of sleep, while the MT2 receptor is more critically involved in the phase-shifting of circadian rhythms.[1]

Table 1: Receptor Binding Affinity (Ki) of this compound and Tasimelteon

CompoundMT1 Receptor (Ki, pM)MT2 Receptor (Ki, pM)Source
This compound14.0112[3][4][5]
Tasimelteon30469.2 - 170[1]
Melatonin (for reference)80383[5]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented are representative values from the cited literature.

Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and tasimelteon differ significantly, particularly in terms of bioavailability and metabolism. Ramelteon has very low bioavailability due to extensive first-pass metabolism.[6] In contrast, tasimelteon exhibits higher bioavailability.[2][7]

Table 2: Pharmacokinetic Properties of this compound and Tasimelteon

ParameterThis compoundTasimelteonSource
Bioavailability ~1.8%~38.3%[2][6][8]
Time to Peak Plasma Concentration (Tmax) ~0.75 hoursNot specified[6]
Peak Plasma Concentration (Cmax) Varies with doseVaries with dose[6][9]
Elimination Half-life (t1/2) 1 - 2.6 hours~1.3 hours[2][6][7]
Metabolism Primarily by CYP1A2Primarily by CYP1A2 and CYP3A4[6][7]
Active Metabolites M-II (lower affinity, higher exposure)Metabolites with at least 13-fold lower affinity[7][8]

Efficacy in Circadian Entrainment: Clinical Data

Clinical trials have demonstrated the efficacy of both agents in modulating the circadian system, although they are approved for different indications. This compound is approved for the treatment of insomnia characterized by difficulty with sleep onset, while tasimelteon is approved for Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind individuals.[8]

This compound

Studies on this compound have shown its potential to phase-advance the circadian clock. In a study involving healthy adults subjected to a 5-hour phase advance of their sleep-wake cycle, ramelteon administration resulted in a significant phase advance of the dim-light melatonin offset (DLMoff).[10][11]

Table 3: Clinical Efficacy of this compound in Circadian Phase-Shifting

Study ParameterPlaceboRamelteon (1 mg)Ramelteon (2 mg)Ramelteon (4 mg)Ramelteon (8 mg)Source
Change in DLMoff (minutes) -7.1-88.0 (p=0.002)-80.5 (p=0.003)-90.5 (p=0.001)-27.9 (not significant)[10][11]
Tasimelteon

Tasimelteon has been extensively studied in the context of Non-24, a condition where the circadian rhythm is not entrained to the 24-hour day. The SET (Safety and Efficacy of Tasimelteon) and RESET (Randomized Withdrawal Study of the Efficacy and Safety of Tasimelteon) trials demonstrated that tasimelteon was effective in entraining the circadian rhythm in a significant portion of totally blind individuals with Non-24.[12][13]

Table 4: Clinical Efficacy of Tasimelteon in Circadian Entrainment (SET Trial)

Study OutcomePlaceboTasimelteon (20 mg)p-valueSource
Circadian Entrainment Rate (Month 1) 2.6% (1/38)20% (8/40)0.0171[8][13]
Clinical Response Rate 0% (0/34)23.7% (9/38)0.0028[8][13]

Signaling Pathways and Experimental Protocols

MT1 and MT2 Receptor Signaling

Both MT1 and MT2 are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15] The MT2 receptor, and to some extent the MT1 receptor, can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[14][16][17]

MT_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ramelteon This compound MT1 MT1 Receptor Ramelteon->MT1 Agonist (Higher affinity) MT2 MT2 Receptor Ramelteon->MT2 Agonist Tasimelteon Tasimelteon Tasimelteon->MT1 Agonist Tasimelteon->MT2 Agonist (Higher affinity) Gi Gi MT1->Gi MT2->Gi Gq Gq/11 MT2->Gq AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Activation Gi->ERK PI3K/PKCζ/c-Raf/MEK PLC Phospholipase C (PLC) Gq->PLC Activation Gq->ERK PI3K/PKCζ/c-Raf/MEK cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Circadian_Genes Circadian Gene Expression PKA->Circadian_Genes Regulation PIP2 PIP2 PIP2->IP3 Hydrolysis PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->Circadian_Genes Regulation ERK->Circadian_Genes Regulation

Caption: MT1 and MT2 Receptor Signaling Pathways.
Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing human MT1 or MT2 receptors. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[18][19]

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or tasimelteon).[18][20][21]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[19]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]

Circadian entrainment is assessed by measuring the phase and period of endogenous circadian rhythms.

  • Subject Selection: Participants are selected based on the specific circadian rhythm disorder being studied (e.g., Non-24 in totally blind individuals).

  • Baseline Assessment: Before treatment, the subject's endogenous circadian rhythm is assessed. This is often done by measuring the rhythm of a biomarker such as melatonin or cortisol in saliva, urine (e.g., urinary 6-sulfatoxymelatonin, aMT6s), or plasma over a period of time under controlled conditions (e.g., dim light).[13][22][23][24] The timing of the dim light melatonin onset (DLMO) or offset (DLMoff) is a common marker of circadian phase.[10][22][23]

  • Treatment Protocol: Subjects are randomized to receive the study drug or a placebo at a fixed time each day for a specified duration.

  • Post-Treatment Assessment: The circadian rhythm of the biomarker is reassessed at one or more time points during and after the treatment period.

  • Data Analysis: Entrainment is determined by a change in the period of the circadian rhythm to approximately 24 hours and a stable phase relationship with the 24-hour day. For phase-shifting studies, the change in the timing of the circadian marker (e.g., DLMoff) from baseline is calculated.[10]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_clinical Circadian Entrainment Clinical Trial Membrane_Prep Membrane Preparation (Cells expressing MT1/MT2) Competition Competition Binding (Radioligand + Test Compound) Membrane_Prep->Competition Incubation Incubation & Filtration Competition->Incubation Quantification Quantification (Scintillation Counting) Incubation->Quantification Analysis_Ki Data Analysis (Calculate Ki) Quantification->Analysis_Ki Subject_Selection Subject Selection (e.g., Non-24 patients) Baseline Baseline Assessment (e.g., DLMO/DLMoff) Subject_Selection->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment (this compound/Tasimelteon or Placebo) Randomization->Treatment Post_Treatment Post-Treatment Assessment (e.g., DLMO/DLMoff) Treatment->Post_Treatment Analysis_Entrainment Data Analysis (Assess Entrainment/Phase Shift) Post_Treatment->Analysis_Entrainment

Caption: Comparative Experimental Workflow.

Conclusion

This compound and tasimelteon are both effective melatonin receptor agonists that can influence the circadian system. This compound, with its higher affinity for the MT1 receptor, has demonstrated efficacy in phase-shifting circadian rhythms and is approved for insomnia. Tasimelteon, with a preference for the MT2 receptor and higher bioavailability, is the first-line treatment for entraining the free-running circadian rhythms of individuals with Non-24-Hour Sleep-Wake Disorder. The choice between these agents in a research or clinical context will depend on the specific goals, whether it is to primarily initiate sleep or to robustly entrain a desynchronized circadian rhythm. Future research should focus on direct head-to-head clinical trials in various circadian rhythm disorders to further elucidate their comparative efficacy and optimal applications.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for the Validation of (R)-Ramelteon in Tablet Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectrophotometric and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of (R)-Ramelteon in pharmaceutical tablet formulations. The information presented is collated from validated methods to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific needs.

Method Comparison

The selection of an analytical method for routine quality control of a drug product like this compound tablets depends on a balance of simplicity, cost-effectiveness, accuracy, and precision. Both spectrophotometry and RP-HPLC offer viable options, each with distinct advantages and limitations.

UV-Spectrophotometric Methods have been developed and validated for the quantification of Ramelteon, proving to be simple, rapid, and cost-effective.[1][2][3][4] These methods are particularly well-suited for routine analysis in industrial settings where a high throughput of samples is required. Three distinct UV-spectrophotometric approaches have been reported:

  • Linear Regression Equation (LRE) Method: A straightforward method involving the measurement of absorbance at a specific wavelength and calculation of concentration based on a linear calibration curve.

  • Standard Absorptivity (SA) Method: This method utilizes the specific absorptivity of the drug at a given wavelength for quantification.

  • First-Order Derivative (1D) Method: This technique can enhance specificity by resolving overlapping spectra, which is beneficial in the presence of interfering excipients.

RP-HPLC Methods represent a more sophisticated approach, offering higher specificity and separation capabilities. These methods are the standard for stability-indicating assays and can separate the active pharmaceutical ingredient (API) from degradation products and formulation excipients.

The following tables summarize the key performance parameters of these validated methods, providing a basis for objective comparison.

Quantitative Data Summary

Table 1: Comparison of Validated Spectrophotometric Methods for this compound

ParameterLinear Regression Equation (LRE)Standard Absorptivity (SA)First-Order Derivative (1D)
Linearity Range (µg/mL) 10-5010-5010-50
Correlation Coefficient (r²) 0.999Not ReportedNot Reported
Accuracy (% Recovery) 99.95%100.93%100.54%
Precision (%RSD) < 2%< 2%< 2%
Drug Content in Tablets (%) 100.24 - 100.4399.70 - 100.35100.14 - 100.26
Wavelength (nm) 287287295.50

Data sourced from Jain et al. (2014).[1][2][3][4]

Table 2: Comparison of Validated RP-HPLC Methods for this compound

ParameterMethod 1Method 2
Linearity Range (µg/mL) 10-6050-150% of test concentration
Correlation Coefficient (r²) 0.9990.999
Accuracy (% Recovery) 100.0%99.7 - 101.5%
Precision (%RSD) 0.4560.2
Retention Time (min) 5.8607.7
Mobile Phase Methanol:Water (0.1% OPA), pH 2.7 (60:40 v/v)Acetonitrile:Phosphate Buffer, pH 7.0 (35:65 v/v)
Detection Wavelength (nm) 282286

Data for Method 1 sourced from Aaquil et al. (2017) and for Method 2 from a 2025 publication.[5][6]

Experimental Protocols

UV-Spectrophotometric Methods

1. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound working standard and transfer to a 100 mL volumetric flask.

  • Dissolve in a small amount of 20% aqueous methanol and then dilute to the mark with the same solvent.

2. Preparation of Sample Solution (for tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Ramelteon to a 100 mL volumetric flask.

  • Add about 70 mL of 20% aqueous methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 20% aqueous methanol and filter the solution.

3. Analytical Procedure:

  • From the standard stock solution, prepare serial dilutions ranging from 10 to 50 µg/mL with 20% aqueous methanol.

  • Scan the dilutions in a UV-Vis spectrophotometer from 200-400 nm against 20% aqueous methanol as a blank.

  • For the LRE and SA methods, measure the absorbance at 287 nm.

  • For the 1D method, record the first-order derivative spectrum and measure the absorbance at 295.50 nm.

  • Construct a calibration curve of absorbance versus concentration for the LRE method.

  • Calculate the drug content in the tablet formulation using the respective methods.

RP-HPLC Method (Method 1)

1. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Methanol:Water (containing 0.1% Ortho-Phosphoric Acid, pH adjusted to 2.7) in the ratio of 60:40 (v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 282 nm.

  • Injection Volume: Not specified.

2. Preparation of Standard Solution:

  • Prepare a standard stock solution of Ramelteon in the mobile phase.

  • Prepare working standard solutions for linearity in the range of 10-60 µg/mL by diluting the stock solution with the mobile phase.

3. Preparation of Sample Solution (for tablets):

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of Ramelteon and transfer it to a volumetric flask.

  • Extract the drug with methanol, sonicating for 15 minutes to ensure complete extraction.

  • Filter the solution and dilute with the mobile phase to the desired concentration.

4. Analytical Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak area for Ramelteon.

  • Calculate the amount of Ramelteon in the tablet formulation by comparing the peak area of the sample with that of the standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

Spectrophotometric_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis Standard_Stock Prepare Standard Stock Solution (100 µg/mL Ramelteon) Serial_Dilutions Prepare Serial Dilutions (10-50 µg/mL) Standard_Stock->Serial_Dilutions Sample_Stock Prepare Sample Stock Solution (from tablets) Scan_Spectra Scan Spectra (200-400 nm) Sample_Stock->Scan_Spectra Dilute Sample Serial_Dilutions->Scan_Spectra Measure_Absorbance Measure Absorbance Scan_Spectra->Measure_Absorbance at λmax (287 nm or 295.50 nm) Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis Construct Calibration Curve (LRE) Calculate Concentration

Caption: Workflow for UV-Spectrophotometric Analysis of this compound.

HPLC_Workflow cluster_prep_hplc Solution and System Preparation cluster_analysis_hplc HPLC Analysis Prepare_Mobile_Phase Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Prepare_Mobile_Phase->System_Equilibration Prepare_Standard Prepare Standard Solutions (10-60 µg/mL) Inject_Solutions Inject Standard and Sample Solutions Prepare_Standard->Inject_Solutions Prepare_Sample Prepare Sample Solution (from tablets) Prepare_Sample->Inject_Solutions System_Equilibration->Inject_Solutions Record_Chromatograms Record Chromatograms Inject_Solutions->Record_Chromatograms Data_Processing Process Data (Peak Area) Record_Chromatograms->Data_Processing Calculate_Content Calculate Drug Content Data_Processing->Calculate_Content

References

Independent Replication of (R)-Ramelteon's Effects on Sleep Spindles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Ramelteon and its Known Effects on Sleep

This compound is a selective agonist for melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the hypothalamus, the body's primary circadian pacemaker.[4] Its mechanism of action is distinct from traditional hypnotics that modulate the GABA-A receptor complex. Clinical trials have consistently demonstrated that Ramelteon reduces the latency to persistent sleep (LPS) and can increase total sleep time (TST) in individuals with chronic insomnia.[2][3][5] However, these studies have not reported specific analyses of sleep spindle characteristics.

Comparative Analysis: Effects of Other Hypnotics on Sleep Spindles

In contrast to the lack of data for Ramelteon, the effects of other classes of hypnotic drugs on sleep spindles have been more extensively studied. These drugs primarily include benzodiazepines and non-benzodiazepine receptor agonists (often referred to as "Z-drugs").

Benzodiazepines and Benzodiazepine Receptor Agonists (BZRAs)

Benzodiazepines and Z-drugs are known to enhance sleep spindle activity. This effect is thought to be mediated through their potentiation of GABA-A receptor function. Studies have shown that these compounds can increase the density, and in some cases, the amplitude of sleep spindles.[6][7][8][9]

Melatonin Agonists

While direct data on Ramelteon is unavailable, a study on another melatonin agonist, agomelatine, has shown that it can increase fast spindle density.[10] This suggests that melatonergic pathways may play a role in modulating sleep spindle activity.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on the effects of various hypnotics on sleep parameters, with a focus on sleep spindles where available.

Table 1: Effects of this compound on General Sleep Parameters (Data from Polysomnography)

Drug/DoseChange in Latency to Persistent Sleep (LPS)Change in Total Sleep Time (TST)Effect on Sleep ArchitectureReference
Ramelteon 8 mg↓ 15.7 minutes vs. placebo (p<0.001)↑ 12.5 minutes vs. placebo (p<0.001)No clinically meaningful effect[2]
Ramelteon 16 mg↓ 19.0 minutes vs. placebo (p<0.001)↑ 13.9 minutes vs. placebo (p<0.001)No clinically meaningful effect[2]
Ramelteon 8 mgConsistently reduced vs. placebo over 6 months (p<0.05)Not consistently significantNo significant alterations[5]

Table 2: Comparative Effects of Other Hypnotics on Sleep Spindles

DrugClassDosageKey Findings on Sleep SpindlesReference
ZolpidemNon-benzodiazepine receptor agonist10 mgIncreased sleep spindle density.[7][7]
EszopicloneNon-benzodiazepine receptor agonist3 mgIncreased spindle number and density.[11][12][11][12]
TemazepamBenzodiazepineNot specifiedIncreased spindle amplitude and altered spindle frequency.[6][6]
TriazolamBenzodiazepineNot specifiedIncreased density of sleep spindles.[6][6]
FlurazepamBenzodiazepineNot specifiedIncreased sleep spindle rate.[9][9]
AgomelatineMelatonin agonist25-50 mgSignificantly increased fast spindle density.[10][10]

Experimental Protocols

This compound Clinical Trial Methodology (Representative Example)

A randomized, double-blind, placebo-controlled trial was conducted on adults with chronic primary insomnia.[2] Participants underwent polysomnography (PSG) at baseline and at various intervals during the treatment period (e.g., week 1, 3, and 5). The primary endpoints were latency to persistent sleep (LPS) and total sleep time (TST). Sleep architecture, including the percentage of time spent in different sleep stages, was also assessed.[2]

Comparator Drug Study Methodology (Representative Examples)
  • Zolpidem Study: A double-blind, placebo-controlled crossover study where healthy adults received zolpidem or placebo before a daytime nap. Polysomnography was used to record sleep, and sleep spindles were automatically detected and quantified.[7]

  • Eszopiclone Study: A randomized, placebo-controlled, double-blind trial in patients with schizophrenia. Participants received eszopiclone or placebo for two nights, with polysomnography performed on both nights. Sleep spindles were analyzed for density, number, and other characteristics.[11][12]

  • Agomelatine Study: An open-label study in young adults with depression. Participants underwent polysomnography before and after an 8-week course of agomelatine. Fast and slow sleep spindles were quantified and analyzed.[10]

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound

Ramelteon_Mechanism Ramelteon This compound MT1_MT2 MT1/MT2 Receptors (in Suprachiasmatic Nucleus) Ramelteon->MT1_MT2 Agonist SCN_Activity Decreased Neuronal Firing in SCN MT1_MT2->SCN_Activity Circadian_Rhythm Regulation of Circadian Rhythm SCN_Activity->Circadian_Rhythm Sleep_Promotion Promotion of Sleep Onset Circadian_Rhythm->Sleep_Promotion

Caption: Mechanism of action of this compound.

Experimental Workflow for a Typical Hypnotic Sleep Spindle Study

Spindle_Study_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Participant_Recruitment->Inclusion_Exclusion Baseline_PSG Baseline Polysomnography (PSG) Inclusion_Exclusion->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Drug_Admin Drug Administration (e.g., Hypnotic or Placebo) Randomization->Drug_Admin Treatment_PSG Treatment Night PSG Drug_Admin->Treatment_PSG Spindle_Detection Automated Sleep Spindle Detection Treatment_PSG->Spindle_Detection Quantification Quantification of Spindle (Density, Number, etc.) Spindle_Detection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Generalized experimental workflow.

Logical Relationship: Drug Classes and Sleep Spindle Modulation

Drug_Spindle_Relationship Hypnotics Hypnotic Drugs BZRAs Benzodiazepines & Z-Drugs Hypnotics->BZRAs Melatonin_Agonists Melatonin Agonists Hypnotics->Melatonin_Agonists GABA_A GABA-A Receptor Modulation BZRAs->GABA_A Melatonin_Receptors Melatonin Receptor Agonism Melatonin_Agonists->Melatonin_Receptors Spindle_Increase Increased Sleep Spindles GABA_A->Spindle_Increase Spindle_Potential Potential for Spindle Modulation (Less Studied) Melatonin_Receptors->Spindle_Potential

Caption: Drug classes and spindle effects.

References

A Comparative Pharmacological Review: (R)-Ramelteon Versus Other MT1/MT2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological nuances of (R)-Ramelteon, Tasimelteon, and Agomelatine, offering a comparative analysis of their receptor binding, functional activity, and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.

The discovery and development of selective agonists for the melatonin receptors, MT1 and MT2, have paved the way for novel therapeutic strategies for sleep and circadian rhythm disorders. This compound, a highly selective MT1/MT2 agonist, stands as a key compound in this class. This guide provides a comprehensive comparative review of the pharmacology of this compound against other notable MT1/MT2 agonists, namely Tasimelteon and Agomelatine. We will explore their binding affinities, functional potencies, and the intricate signaling pathways they modulate, supported by experimental data and detailed methodologies.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the key pharmacological parameters of this compound, Tasimelteon, and Agomelatine at human MT1 and MT2 receptors. These values, derived from various in vitro studies, provide a quantitative basis for comparing their receptor interaction and functional activity.

CompoundReceptorBinding Affinity (Ki, pM)Functional Potency (IC50, pM)Efficacy (Emax)
This compound MT114.0[1]21.2[2]Full Agonist[3]
MT2112[1]53.4[2]Full Agonist[3]
Tasimelteon MT1304 - 350[4]740Full Agonist
MT269.2 - 170[4]100Full Agonist
Agomelatine MT1~100-Agonist
MT2~100-Agonist
5-HT2C~600,000-Antagonist

Note: Ki and IC50 values are presented in picomolar (pM) for consistency. Emax values are often reported relative to the maximal effect of melatonin. While specific percentage values for Tasimelteon and Agomelatine are not consistently available across literature, their potent inhibition of cAMP accumulation indicates they behave as full agonists.

Signaling Pathways of MT1 and MT2 Receptors

Activation of MT1 and MT2 receptors by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the coupling of G-proteins. These pathways ultimately modulate neuronal activity and circadian rhythms.

MT1 Receptor Signaling

The MT1 receptor predominantly couples to the inhibitory G-protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, MT1 can couple to Gαq, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

MT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound MT1 MT1 Receptor Agonist->MT1 Gai Gαi MT1->Gai Gaq Gαq MT1->Gaq AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gaq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC Ca2->PKC

MT1 Receptor Signaling Pathway
MT2 Receptor Signaling

Similar to MT1, the MT2 receptor also primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway plays a crucial role in the phase-shifting effects of melatonin agonists on the circadian clock.

MT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist MT1/MT2 Agonist MT2 MT2 Receptor Agonist->MT2 Gai Gαi MT2->Gai AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB PhaseShift Circadian Phase Shifting CREB->PhaseShift Experimental_Workflow start Start: Synthesize/Obtain Test Compounds (this compound, Tasimelteon, Agomelatine) receptor_prep Prepare Cell Membranes Expressing MT1 and MT2 Receptors start->receptor_prep binding_assay Perform Radioligand Binding Assays receptor_prep->binding_assay functional_assay Perform Functional Assays (cAMP Accumulation) receptor_prep->functional_assay binding_analysis Analyze Binding Data (Calculate Ki values) binding_assay->binding_analysis data_table Compile Data into Comparative Table binding_analysis->data_table functional_analysis Analyze Functional Data (Calculate IC50 and Emax values) functional_assay->functional_analysis functional_analysis->data_table comparison Comparative Analysis of Pharmacological Profiles data_table->comparison pathway_analysis Elucidate and Diagram Signaling Pathways pathway_analysis->comparison conclusion Conclusion and Future Directions comparison->conclusion

References

Safety Operating Guide

Navigating the Disposal of (R)-Ramelteon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R)-Ramelteon must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste, drawing from safety data sheets and general pharmaceutical disposal regulations.

Essential Safety and Handling Precautions

Proper handling is the first step in safe disposal. Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and safety goggles.[1] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3][4]

Disposal Procedures for this compound Waste

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations for pharmaceutical waste.[3] While specific quantitative data and experimental protocols for the degradation of this compound are not detailed in publicly available safety data sheets, a clear procedural framework can be established.

Step 1: Waste Collection and Storage

Collect all this compound waste, including contaminated materials, and place it in a suitable, clearly labeled, and tightly closed container for disposal.[2][3] Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

Step 2: Waste Characterization

While this compound is not broadly classified as a hazardous waste by the Environmental Protection Agency (EPA), it is crucial to consult local regulations, as state-level classifications may be more stringent.[5][6]

Step 3: Disposal Pathway

The primary recommended disposal method for pharmaceutical waste is through a licensed waste disposal contractor.[7] These contractors are equipped to handle and incinerate chemical waste in a manner that minimizes environmental impact.[6]

For laboratories without access to a dedicated waste disposal service, some general guidelines for non-hazardous pharmaceutical waste may be applicable, though these should be cleared with local authorities first:

  • Do Not Dispose Down the Drain: Never dispose of this compound by flushing it down the toilet or washing it down the sink.[5][6] This practice can lead to the contamination of water supplies.[5]

  • Landfill Disposal (with precautions): If permitted by local regulations for non-hazardous pharmaceuticals, mix the this compound waste with an unpalatable substance like cat litter or used coffee grounds.[5][8] Place this mixture in a sealed container, such as a plastic bag, before disposing of it in the household trash.[5][8]

  • De-identification: Before disposing of any original packaging, ensure all personal or identifying information is removed or blacked out to protect privacy.[8][9]

Quantitative Data Summary

Specific quantitative thresholds for the disposal of this compound are not provided in the reviewed safety data sheets. The following table summarizes the qualitative handling and disposal information.

ParameterSpecificationSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Handling Environment Well-ventilated area or in a fume hood.[2][3][4]
Storage of Waste Tightly closed, labeled containers in a cool, dry, well-ventilated place.[2][3][4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Spill Response Collect material, place in a suitable container for disposal. Avoid dust formation.[2][3]
Primary Disposal Method Through a licensed waste disposal contractor.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated collect Collect waste in a suitable, sealed container start->collect label Label container clearly with contents and hazards collect->label store Store in a cool, dry, well-ventilated area label->store check_reg Consult Local, State, and Federal Regulations store->check_reg hazardous Is it classified as hazardous waste? check_reg->hazardous prof_disp Arrange for disposal by a licensed waste contractor hazardous->prof_disp Yes non_haz_disp Follow non-hazardous pharmaceutical disposal guidelines hazardous->non_haz_disp No end End of Disposal Process prof_disp->end mix Mix with unpalatable substance (e.g., cat litter, coffee grounds) non_haz_disp->mix seal Place mixture in a sealed container mix->seal trash Dispose of in trash (if permitted locally) seal->trash trash->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling (R)-Ramelteon

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of (R)-Ramelteon in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe operational environment.

This compound is a potent pharmaceutical compound requiring stringent safety protocols. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. Adherence to the following guidelines is mandatory to mitigate potential health risks.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling task.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoesN/A
Handling of this compound Powder/Solid - Chemical splash goggles- Disposable gown or chemical-resistant lab coat- Double-gloving with nitrile gloves- N95 respirator or higher- Face shield- Chemical-resistant shoe covers
Handling of this compound Solutions - Chemical splash goggles- Disposable gown or chemical-resistant lab coat- Nitrile gloves- Face shield- Chemical-resistant apron
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron- Face shield- Chemical-resistant shoe covers

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Pre-Handling

1.1 Risk Assessment : Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and necessary control measures.[1][2][3] 1.2 Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize contamination. 1.3 Gather Materials : Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before commencing work. 1.4 PPE Donning : Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

Handling and Experimental Procedures

2.1 Weighing : 2.1.1 Perform all weighing of solid this compound within a chemical fume hood. 2.1.2 Use disposable weighing boats and spatulas to avoid cross-contamination. 2.1.3 Handle the compound gently to prevent aerosolization. 2.2 Solution Preparation : 2.2.1 When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing. 2.2.2 Ensure the container is appropriately sized and labeled. 2.3 Experimental Operations : 2.3.1 Keep all containers with this compound sealed when not in use. 2.3.2 Conduct all manipulations within the designated containment area.

Decontamination and Cleaning

3.1 Work Surfaces : Upon completion of work, decontaminate all surfaces with a suitable cleaning agent. 3.2 Equipment : Clean and decontaminate all reusable equipment according to established laboratory procedures. 3.3 PPE Removal : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance.

4.1 Waste Segregation : 4.1.1 Hazardous Chemical Waste (Black Containers) : For bulk quantities of this compound and heavily contaminated items (e.g., weigh boats, disposable spatulas).[4] 4.1.2 Trace Contaminated Waste (Yellow Containers) : For items with minimal contamination, such as used PPE.[4] 4.1.3 Sharps Waste (Red Containers) : For any needles or blades used, if applicable. 4.2 Waste Labeling and Storage : 4.2.1 All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5] 4.2.2 Store waste in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic.[4][5] 4.3 Final Disposal : 4.3.1 Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4][5] 4.3.2 High-temperature incineration is the recommended disposal method for many potent pharmaceutical compounds.[6]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Cleaning cluster_disposal 4. Disposal prep_risk 1.1 Risk Assessment prep_area 1.2 Designate Handling Area prep_risk->prep_area prep_materials 1.3 Assemble Materials prep_area->prep_materials prep_ppe 1.4 Don PPE prep_materials->prep_ppe handle_weigh 2.1 Weigh Solid prep_ppe->handle_weigh Proceed to Handling handle_solution 2.2 Prepare Solution handle_weigh->handle_solution handle_experiment 2.3 Conduct Experiment handle_solution->handle_experiment clean_surfaces 3.1 Decontaminate Surfaces handle_experiment->clean_surfaces Proceed to Cleanup clean_equipment 3.2 Decontaminate Equipment clean_surfaces->clean_equipment clean_ppe 3.3 Remove & Dispose PPE clean_equipment->clean_ppe disp_segregate 4.1 Segregate Waste clean_ppe->disp_segregate Proceed to Disposal disp_label 4.2 Label & Store Waste disp_segregate->disp_label disp_pickup 4.3 EHS Pickup disp_label->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ramelteon
Reactant of Route 2
Reactant of Route 2
(R)-Ramelteon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.